Methyl 2-(5-bromopyridin-2-YL)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(5-bromopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAATLPQSKGUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Methyl 2-(5-bromopyridin-2-yl)acetate (CAS 917023-06-4): Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and agrochemical development, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures.[1][2] Methyl 2-(5-bromopyridin-2-yl)acetate, registered under CAS number 917023-06-4, has emerged as a particularly valuable intermediate.[3][4] Its structure features a pyridine ring, a common scaffold in numerous bioactive compounds, functionalized with two distinct reactive handles: a bromine atom poised for cross-coupling reactions and a methyl ester group amenable to various transformations.[4][5]
This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will delve into its core physicochemical properties, spectroscopic signature, a detailed synthetic protocol, its key reactivity patterns, and its applications as a strategic precursor in the synthesis of high-value compounds.
Physicochemical and Spectroscopic Profile
The fundamental properties of a reagent dictate its handling, reaction conditions, and purification strategies. This compound is typically a colorless to pale yellow liquid or semi-solid, soluble in common organic solvents like ethanol and ether.[3] Its key identifiers and computed physical properties are summarized below.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 917023-06-4 | [6] |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₈H₈BrNO₂ | [3][6] |
| Molecular Weight | 230.06 g/mol | [6][7] |
| SMILES | COC(=O)CC1=NC=C(C=C1)Br | [6] |
| InChIKey | NIAATLPQSKGUBG-UHFFFAOYSA-N | [6][7] |
| Boiling Point | 266.0 ± 25.0 °C (Predicted) | [3] |
| Density | 1.517 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 1.95 ± 0.22 (Predicted) | [3] |
Spectroscopic Characterization
Structural confirmation is critical for any starting material. The ¹H-NMR spectrum provides a definitive fingerprint for this compound.
Table 2: ¹H-NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) | Source |
| 8.62 ppm | d | 1H | H6 (proton α to N, ortho to Br) | 2.31 Hz | [8] |
| 7.79 ppm | dd | 1H | H4 (proton meta to N, ortho to Br) | 8.25, 2.31 Hz | [8] |
| 7.21 ppm | d | 1H | H3 (proton meta to N and Br) | 8.24 Hz | [8] |
| 3.82 ppm | s | 2H | Methylene (-CH₂-) | - | [8] |
| 3.73 ppm | s | 3H | Methyl (-OCH₃) | - | [8] |
The provided ¹H-NMR data is crucial for in-process reaction monitoring and final product verification, allowing researchers to confirm the integrity of the pyridine ring and the presence of the acetate side chain.
Additionally, predicted collision cross-section (CCS) values from mass spectrometry studies offer insights into the compound's gas-phase behavior, which is valuable for advanced analytical characterization.[9]
Synthesis and Purification
A reliable and scalable synthesis is essential for the utility of any building block. The following protocol describes a validated method for preparing this compound.[8]
Diagram: Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. CAS 917023-06-4: this compound [cymitquimica.com]
- 5. Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate (1289097-37-5) for sale [vulcanchem.com]
- 6. This compound | C8H8BrNO2 | CID 53419526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 917023-06-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 8. This compound | 917023-06-4 [chemicalbook.com]
- 9. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Synthesis of Methyl (5-Bromo-2-pyridinyl)acetate
Abstract
Methyl (5-bromo-2-pyridinyl)acetate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its utility as a key intermediate, notably in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac, underscores the need for robust and scalable synthetic routes.[1][2] This technical guide provides an in-depth analysis of the primary and alternative pathways for the synthesis of this compound. We will dissect the mechanistic rationale behind each transformation, present a detailed, field-proven experimental protocol, and offer a comparative analysis of the discussed strategies to empower researchers in making informed decisions for their specific applications.
Introduction and Retrosynthetic Analysis
The pyridine ring is a "privileged scaffold" in drug discovery, and its functionalization is a cornerstone of synthetic organic chemistry. The title compound, methyl (5-bromo-2-pyridinyl)acetate, possesses two key reactive handles: a bromine atom at the 5-position, amenable to a wide array of cross-coupling reactions, and an ester group at the 2-position, which can be readily hydrolyzed, amidated, or used as a handle for further elaboration.
A logical retrosynthetic analysis of the target molecule reveals several viable starting points, primarily dictated by the strategy for introducing the C2-acetic acid side chain.
Retrosynthetic Pathways
Caption: Retrosynthetic analysis of Methyl (5-bromo-2-pyridinyl)acetate.
This analysis highlights two primary strategies:
-
Functionalization of 5-Bromo-2-methylpyridine: A classical and robust approach involving the elaboration of the methyl group.[3]
-
Cross-Coupling onto a Dihalopyridine Core: A more modern organometallic approach that builds the side chain in a single step.[4]
Discussion of Synthetic Pathways
Primary Pathway: Elaboration of 5-Bromo-2-methylpyridine
This three-step sequence is arguably the most common and reliable method for laboratory-scale synthesis, utilizing well-understood and high-yielding transformations. The commercially available starting material, 5-bromo-2-methylpyridine, serves as an ideal precursor.[5][6]
Caption: Workflow for the primary synthesis pathway.
-
Step 1: Radical Bromination: The synthesis commences with the selective bromination of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[3] The reaction proceeds via a free-radical mechanism, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. The key to the selectivity lies in maintaining a low, steady concentration of elemental bromine (Br₂) in the reaction mixture, which is generated in situ from the reaction of NBS with trace amounts of HBr. This condition favors radical substitution at the activated "benzylic-like" position of the picoline over electrophilic aromatic substitution on the electron-deficient pyridine ring.[7]
-
Step 2: Cyanation: The resulting 5-bromo-2-(bromomethyl)pyridine is a potent lachrymator and a reactive alkylating agent.[8] It readily undergoes nucleophilic substitution (SN2) with a cyanide source, typically sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. This step efficiently installs the required nitrile functionality, extending the carbon chain by one.[9]
-
Step 3: Methanolysis: The final step involves the conversion of the nitrile to the methyl ester. This is most commonly achieved by acidic alcoholysis. Heating the nitrile in methanol with a catalytic amount of a strong mineral acid, such as sulfuric acid or anhydrous HCl, first protonates the nitrogen, activating the nitrile towards nucleophilic attack by methanol. The resulting imino-ether intermediate is then hydrolyzed by trace water and further reacts with methanol to yield the desired ester product.
Alternative Pathway: Palladium-Catalyzed Cross-Coupling
Modern organometallic chemistry offers more convergent, albeit technically demanding, routes. The Negishi coupling, which couples an organozinc compound with an organic halide, is particularly well-suited for this purpose.[10][11][12]
The strategy involves a regioselective coupling at the C2 position of 2,5-dibromopyridine. The C-Br bond at the 2-position of a pyridine ring is generally more reactive towards oxidative addition to a Pd(0) catalyst than a C-Br bond at the 3- or 5-position.[13] This inherent reactivity difference can be exploited for selective functionalization.
The organozinc partner, the Reformatsky reagent (BrZnCH₂CO₂Me), can be pre-formed or generated in situ from methyl bromoacetate and activated zinc. The catalytic cycle proceeds through the standard steps of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.
While elegant, this method's primary challenges include the preparation and handling of the moisture-sensitive organozinc reagent and ensuring high regioselectivity to avoid side products from coupling at the 5-position. A similar strategy can be employed using a Kumada coupling with a Grignard reagent, but these are often too reactive and less functional-group tolerant.[14][15][16][17][18]
Detailed Experimental Protocol (Primary Pathway)
This section provides a representative, step-by-step protocol for the synthesis of methyl (5-bromo-2-pyridinyl)acetate from 5-bromo-2-methylpyridine.
Safety First: This synthesis involves highly toxic (NaCN), corrosive (H₂SO₄), and lachrymatory (5-bromo-2-(bromomethyl)pyridine) substances. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Table 1: Reagents and Materials for Primary Pathway
| Step | Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Notes |
| 1 | 5-Bromo-2-methylpyridine | 3430-13-5 | 172.02 | 10.0 g | 58.1 | Starting material |
| 1 | N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 10.9 g | 61.0 | Recrystallize from water if needed |
| 1 | AIBN | 78-67-1 | 164.21 | 0.48 g | 2.9 | Radical initiator |
| 1 | Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 200 mL | - | Solvent (Caution: Toxic) |
| 2 | Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 3.12 g | 63.7 | EXTREMELY TOXIC |
| 2 | Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL | - | Anhydrous solvent |
| 3 | Methanol (MeOH) | 67-56-1 | 32.04 | 150 mL | - | Anhydrous solvent |
| 3 | Sulfuric Acid (H₂SO₄), conc. | 7664-93-9 | 98.08 | 10 mL | ~180 | Catalyst (Add slowly) |
| - | Saturated NaHCO₃ solution | - | - | As needed | - | For work-up and neutralization |
| - | Saturated NaCl solution (Brine) | - | - | As needed | - | For work-up |
| - | Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | Drying agent |
| - | Ethyl Acetate / Hexanes | - | - | As needed | - | Solvents for extraction & chromatography |
Step 1: Synthesis of 5-Bromo-2-(bromomethyl)pyridine
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylpyridine (10.0 g, 58.1 mmol), N-bromosuccinimide (10.9 g, 61.0 mmol, 1.05 eq), and carbon tetrachloride (200 mL).
-
Add AIBN (0.48 g, 2.9 mmol, 0.05 eq) to the suspension.
-
Heat the mixture to reflux (approx. 77 °C) using a heating mantle. A bright light source (e.g., a 150W tungsten lamp) can be positioned near the flask to facilitate initiation.
-
Maintain reflux for 4-6 hours. The reaction can be monitored by TLC (20% Ethyl Acetate in Hexanes). The reaction is complete when the dense succinimide byproduct floats to the surface.
-
Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes to precipitate the succinimide.
-
Filter the solid succinimide and wash it with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield a crude oil or solid. The product, 5-bromo-2-(bromomethyl)pyridine, is often used in the next step without further purification. Caution: Product is a lachrymator.
Step 2: Synthesis of (5-Bromo-2-pyridinyl)acetonitrile
-
In a 500 mL flask, dissolve sodium cyanide (3.12 g, 63.7 mmol, 1.1 eq) in anhydrous DMSO (100 mL). Extreme caution must be used when handling NaCN. Work in a fume hood and have a cyanide quench solution (e.g., bleach or ferrous sulfate) available.
-
Cool the cyanide solution in an ice-water bath.
-
Dissolve the crude 5-bromo-2-(bromomethyl)pyridine from Step 1 in a minimal amount of DMSO (~20 mL) and add it dropwise to the stirred cyanide solution over 30 minutes, keeping the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into 400 mL of ice-water and stir for 30 minutes. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry. The crude (5-bromo-2-pyridinyl)acetonitrile can be purified by recrystallization from ethanol/water or by column chromatography if necessary.
Step 3: Synthesis of Methyl (5-Bromo-2-pyridinyl)acetate
-
Place the crude (5-bromo-2-pyridinyl)acetonitrile (assuming quantitative yield from Step 1, ~58.1 mmol) in a 500 mL round-bottom flask with a reflux condenser.
-
Add anhydrous methanol (150 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (10 mL) with vigorous stirring.
-
After the addition, remove the ice bath and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction to room temperature and carefully pour it over crushed ice (~300 g).
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the final product as a pure oil or low-melting solid.
Data Presentation and Comparative Analysis
Table 2: Typical Results and Product Characterization
| Product Name | Step | Typical Yield | Purity (by GC/HPLC) | Appearance | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 5-Bromo-2-(bromomethyl)pyridine | 1 | 75-85% | >90% (crude) | Yellowish solid | ~8.6 (s, 1H), ~7.8 (d, 1H), ~7.4 (d, 1H), ~4.5 (s, 2H) |
| (5-Bromo-2-pyridinyl)acetonitrile | 2 | 80-90% | >95% | Off-white solid | ~8.6 (s, 1H), ~7.9 (d, 1H), ~7.4 (d, 1H), ~3.9 (s, 2H) |
| Methyl (5-bromo-2-pyridinyl)acetate | 3 | 70-85% | >98% | Colorless oil | ~8.6 (d, 1H), ~7.8 (dd, 1H), ~7.3 (d, 1H), ~3.9 (s, 2H), ~3.7 (s, 3H) |
Table 3: Comparison of Synthetic Pathways
| Feature | Pathway 1 (From 5-Bromo-2-methylpyridine) | Pathway 2 (Cross-Coupling) |
| Starting Materials | Readily available, inexpensive.[5] | Requires dihalopyridine and organometallic reagent preparation. |
| Number of Steps | 3 | 1 (plus reagent preparation) |
| Reagent Hazards | High (NBS is an irritant, NaCN is highly toxic, lachrymatory intermediate). | Moderate to High (Pyrophoric/moisture-sensitive organometallics). |
| Scalability | Well-established and scalable. | Can be difficult to scale due to organometallic handling. |
| Key Advantages | Robust, reliable, uses classical reactions, high overall yield. | Convergent, elegant, introduces side chain in one step. |
| Key Disadvantages | Use of highly toxic cyanide, generation of a lachrymatory intermediate. | Potential for low regioselectivity, strict anhydrous conditions required. |
Conclusion
The synthesis of methyl (5-bromo-2-pyridinyl)acetate is most practically achieved via a three-step sequence starting from 5-bromo-2-methylpyridine. This pathway, involving radical bromination, cyanation, and methanolysis, is robust, high-yielding, and relies on well-understood chemical principles, making it ideal for both academic and industrial laboratory settings. While modern cross-coupling methods present a more convergent alternative, they introduce challenges related to reagent sensitivity and regioselectivity. The choice of synthetic route will ultimately depend on the researcher's scale, available resources, and tolerance for handling specific hazardous materials. This guide provides the necessary technical foundation to successfully execute and adapt these syntheses for the advancement of drug discovery and development programs.
References
- 1. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 2. CN113929612A - Preparation method of etodolac intermediate - Google Patents [patents.google.com]
- 3. 5-Bromo-2-methylpyridine | 3430-13-5 | Benchchem [benchchem.com]
- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Bromo-2-methylpyridine | C6H6BrN | CID 1201020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. shyzchem.com [shyzchem.com]
- 8. 5-Bromo-2-(bromomethyl)pyridine hydrobromide | C6H6Br3N | CID 75480994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-Cyanopyridine|97%|CAS 97483-77-7 [benchchem.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Kumada coupling - Wikipedia [en.wikipedia.org]
- 16. Kumada Coupling | NROChemistry [nrochemistry.com]
- 17. Kumada Coupling [organic-chemistry.org]
- 18. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
Methyl 5-bromopyridine-2-acetate chemical structure and IUPAC name
An In-Depth Technical Guide to Methyl 5-bromopyridine-2-acetate: A Keystone Building Block in Modern Drug Discovery
Abstract
Methyl 5-bromopyridine-2-acetate is a pivotal heterocyclic intermediate, valued for its unique structural features that enable a wide array of synthetic transformations. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its chemical identity, physicochemical properties, synthesis, and reactivity. Furthermore, we will explore its critical role as a versatile building block in the synthesis of complex, biologically active molecules, particularly in the realm of medicinal chemistry. This document synthesizes field-proven insights with established scientific data, offering detailed experimental protocols and explaining the causal relationships behind synthetic strategies, thereby serving as an essential resource for leveraging this compound in research and development.
Introduction: The Significance of Pyridine Scaffolds
Pyridine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The pyridine ring's presence in biologically active molecules is ubiquitous, owing to its ability to engage in hydrogen bonding and its overall electronic properties. The strategic functionalization of the pyridine ring is a key determinant of a compound's chemical behavior and its ultimate application.[1]
Within this versatile family, Methyl 5-bromopyridine-2-acetate emerges as a particularly valuable intermediate. Its structure features three key components ripe for chemical manipulation: a nucleophilic pyridine nitrogen, an ester group at the 2-position's side chain, and a bromine atom at the 5-position. This specific arrangement makes the molecule an ideal starting point for generating diverse molecular libraries, particularly through palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.[2]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its effective application in research.
Chemical Structure and Nomenclature
The formal IUPAC name for this compound is methyl 2-(5-bromopyridin-2-yl)acetate .[3] It is also commonly referred to by several synonyms, including:
-
Methyl 5-bromopyridine-2-acetate[3]
-
Methyl 2-(5-bromo-2-pyridyl)acetate[3]
-
(5-bromo-pyridin-2-yl)-acetic acid methyl ester[3]
The structure is characterized by a pyridine ring with a bromine atom at the C5 position and a methyl acetate group attached to the C2 position via a methylene bridge.
Caption: 2D Chemical Structure of Methyl 5-bromopyridine-2-acetate.
Physicochemical and Spectroscopic Data
The key properties of Methyl 5-bromopyridine-2-acetate are summarized below. These values are critical for planning reactions, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[3] |
| Molecular Weight | 230.06 g/mol | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich[4] |
| CAS Number | 917023-06-4 | PubChem[3] |
| SMILES | COC(=O)CC1=NC=C(C=C1)Br | PubChem[3] |
| InChI Key | NIAATLPQSKGUBG-UHFFFAOYSA-N | PubChem[3][4] |
Synthesis and Reactivity Profile
Synthetic Approach: Fischer Esterification
The most direct and common synthesis of Methyl 5-bromopyridine-2-acetate is through the Fischer esterification of its corresponding carboxylic acid, 5-Bromopyridine-2-acetic acid.[5] This classic acid-catalyzed reaction is favored for its simplicity and use of readily available reagents.
Causality in Experimental Choice:
-
Methanol is used as both the solvent and the esterifying alcohol. Using it in large excess drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
An acid catalyst , such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. Thionyl chloride is particularly effective as it converts the carboxylic acid to an acyl chloride intermediate, which is highly reactive, and produces gaseous byproducts (SO₂ and HCl) that are easily removed.[6]
Caption: General workflow for the synthesis of Methyl 5-bromopyridine-2-acetate.
Reactivity and Strategic Applications
The utility of Methyl 5-bromopyridine-2-acetate stems from its distinct reactive sites:
-
The C5-Bromine Atom: This is the most significant functional handle for molecular elaboration. The bromine atom is ideally positioned for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[7][8] This allows for the straightforward introduction of a vast range of aryl, heteroaryl, or alkyl groups at this position, enabling extensive Structure-Activity Relationship (SAR) studies.[2]
-
The Ester Group: The methyl ester can be readily hydrolyzed to the parent carboxylic acid or converted into amides by reacting with primary or secondary amines. This allows for the attachment of different functional groups or pharmacophores via a linker.
-
The Pyridine Ring: The ring itself can undergo N-oxidation or be a ligand for metal coordination, adding another layer of potential derivatization.
Application in Drug Discovery: A Suzuki Coupling Approach
The bromine atom serves as a linchpin for Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction that is widely used in the pharmaceutical industry to construct biaryl or vinyl-aryl structures.[7] Derivatives synthesized from this scaffold have been investigated for anti-inflammatory and anti-cancer properties.[9]
Caption: Use of Methyl 5-bromopyridine-2-acetate in Suzuki coupling reactions.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical Suzuki coupling reaction. The success of the reaction is validated by monitoring the consumption of starting materials via Thin Layer Chromatography (TLC) and characterizing the final product using NMR and Mass Spectrometry.
Materials:
-
Methyl 5-bromopyridine-2-acetate (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-bromopyridine-2-acetate (e.g., 230 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 2.3 mmol).
-
Degassing: Seal the flask with a septum and cycle between vacuum and nitrogen or argon gas three times to ensure an inert atmosphere. This step is critical as oxygen can deactivate the palladium catalyst.
-
Reagent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the flask. Immediately add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting bromide spot is consumed (typically 12-18 hours).[8]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL). The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-pyridine-2-acetate derivative.[8]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
Methyl 5-bromopyridine-2-acetate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
GHS Classification: GHS07 (Warning)[4]
-
Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]
Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
Methyl 5-bromopyridine-2-acetate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactive sites, particularly the C5-bromine, provide a reliable and versatile entry point for constructing complex molecular architectures with significant therapeutic potential. The synthetic pathways and protocols detailed in this guide underscore its importance and provide researchers with the foundational knowledge to effectively utilize this compound in their drug discovery endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H8BrNO2 | CID 53419526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 5-bromopyridine-2-acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Bromopyridine-2-acetic acid 97 192642-85-6 [sigmaaldrich.com]
- 6. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 7. Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate (1289097-37-5) for sale [vulcanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
Physical and chemical properties of Methyl 2-(5-bromopyridin-2-YL)acetate
An In-depth Technical Guide to Methyl 2-(5-bromopyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Intermediate
This compound is a bifunctional heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its structure, featuring a pyridine ring substituted with a bromine atom and a methyl acetate group, offers two distinct and synthetically valuable reactive sites. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems. Concurrently, the methyl acetate side chain at the 2-position provides a readily modifiable ester functional group for amide bond formation, homologation, or conversion to other functionalities. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and synthetic utility, grounded in established scientific principles and experimental data.
Molecular Structure and Identifiers
The unambiguous identification of a chemical entity is paramount for reproducible research. The structural and naming conventions for this compound are summarized below.
A Comprehensive Guide to the Spectral Analysis of Methyl 2-(5-bromopyridin-2-yl)acetate
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-(5-bromopyridin-2-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document offers not only the spectral data but also the underlying principles and experimental considerations essential for accurate structural elucidation and quality control.
Introduction: The Crucial Role of NMR in Pharmaceutical Research
In the landscape of pharmaceutical and chemical research, the unambiguous characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[1] For a molecule such as this compound, a versatile building block in medicinal chemistry, a thorough understanding of its NMR spectra is critical for confirming its identity, assessing its purity, and ensuring the reliability of subsequent synthetic transformations.[2] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation grounded in fundamental principles of chemical shifts, spin-spin coupling, and the influence of substituents on the pyridine ring.
Molecular Structure and Numbering
To facilitate a clear discussion of the NMR data, the atomic numbering convention for this compound is established as follows:
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity within the molecule. The data presented here is typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[2]
Experimental Protocol: ¹H NMR Acquisition
A standard protocol for acquiring a high-quality ¹H NMR spectrum of a small molecule like this compound involves dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3] The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. For quantitative analysis, a sufficient relaxation delay (typically 5 times the longest T₁ of interest) is crucial to ensure accurate integration.[4]
Caption: Standard workflow for ¹H NMR data acquisition and processing.
¹H NMR Data Summary (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.62 | d | 1H | ~2.4 | H6 |
| ~7.85 | dd | 1H | ~8.4, 2.4 | H4 |
| ~7.39 | d | 1H | ~8.4 | H3 |
| ~3.88 | s | 2H | - | H7 (CH₂) |
| ~3.75 | s | 3H | - | H11 (OCH₃) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used.
Detailed ¹H NMR Interpretation
-
Aromatic Region (7.0-9.0 ppm): The pyridine ring protons appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.[1]
-
H6 (δ ~8.62, doublet): This proton is located at the C6 position, adjacent to the nitrogen atom, making it the most deshielded of the ring protons. It appears as a doublet due to coupling with H4, with a small meta-coupling constant (J ≈ 2.4 Hz).
-
H4 (δ ~7.85, doublet of doublets): This proton at the C4 position is coupled to both H3 (ortho-coupling, J ≈ 8.4 Hz) and H6 (meta-coupling, J ≈ 2.4 Hz), resulting in a doublet of doublets.
-
H3 (δ ~7.39, doublet): The proton at C3 is coupled to H4 (ortho-coupling, J ≈ 8.4 Hz), giving rise to a doublet. The bromine atom at the C5 position influences the chemical shifts of the adjacent protons, contributing to the overall pattern.[5]
-
-
Aliphatic Region (3.0-4.0 ppm):
-
H7 (δ ~3.88, singlet): The two protons of the methylene group (CH₂) at the C7 position are chemically equivalent and appear as a singlet. Their proximity to the electron-withdrawing pyridine ring and the ester group shifts their signal downfield.
-
H11 (δ ~3.75, singlet): The three equivalent protons of the methyl ester group (OCH₃) at C11 appear as a sharp singlet.
-
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR Acquisition
The acquisition of a ¹³C NMR spectrum typically requires a higher number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[6] A standard broadband proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. The sample preparation is the same as for ¹H NMR.
¹³C NMR Data Summary (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C8 (C=O) |
| ~156.0 | C2 |
| ~150.0 | C6 |
| ~140.0 | C4 |
| ~122.0 | C5 |
| ~121.0 | C3 |
| ~52.5 | C11 (OCH₃) |
| ~42.0 | C7 (CH₂) |
Note: These are approximate chemical shifts, and the exact values can vary.
Detailed ¹³C NMR Interpretation
-
Carbonyl Carbon (δ ~170.5): The ester carbonyl carbon (C8) appears at the most downfield position, which is characteristic for this functional group.[7]
-
Pyridine Ring Carbons (δ 120-160): The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the bromine substituent.
-
C2 and C6 (δ ~156.0 and ~150.0): The carbons adjacent to the nitrogen (C2 and C6) are the most deshielded among the ring carbons.
-
C4 (δ ~140.0): The C4 carbon resonates at a downfield position.
-
C5 and C3 (δ ~122.0 and ~121.0): The C5 carbon, which is directly attached to the bromine atom, and the C3 carbon appear in the more upfield region of the aromatic signals. The heavy atom effect of bromine can also influence the chemical shift of C5.
-
-
Aliphatic Carbons (δ 40-60):
-
C11 (δ ~52.5): The methyl carbon of the ester group (OCH₃) gives a signal in this region.
-
C7 (δ ~42.0): The methylene carbon (CH₂) appears at the most upfield position in the spectrum.
-
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a detailed and self-validating structural confirmation of the molecule. The presented data, coupled with the rationale behind the spectral assignments, serves as a reliable reference for researchers in the fields of synthetic chemistry and drug discovery. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible NMR data, which is the foundation of robust scientific inquiry.
References
Mass spectrometry fragmentation of Methyl 2-(5-bromopyridin-2-YL)acetate
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Methyl 2-(5-bromopyridin-2-yl)acetate
Introduction
This compound is a key heterocyclic building block utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural characterization is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry (MS) stands as a definitive analytical technique for this purpose, offering unparalleled sensitivity and structural information. The utility of MS, however, is directly proportional to the analyst's ability to interpret the resulting spectra. The fragmentation patterns observed are not random; they are governed by the fundamental principles of chemical stability, bond energies, and the inherent structural motifs of the molecule.
This guide provides a predictive, in-depth analysis of the mass spectrometric fragmentation behavior of this compound under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. As no comprehensive fragmentation study for this specific molecule has been published, this document synthesizes established fragmentation principles for its constituent functional groups—a brominated pyridine ring and a methyl ester side chain—to construct a reliable predictive framework for its identification and structural elucidation.
Part 1: Core Molecular Characteristics and the Bromine Isotopic Signature
Before delving into fragmentation, understanding the molecule's fundamental properties is essential. The structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a methyl acetate group at the 2-position.
Molecular Formula: C₈H₈BrNO₂ Monoisotopic Mass: 228.9738 Da[2] SMILES: COC(=O)CC1=NC=C(C=C1)Br[2]
The most powerful diagnostic feature in the mass spectrum of this compound is the presence of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an abundance ratio of approximately 1:1 (50.7% and 49.3%, respectively).[3] Consequently, the molecular ion and any fragment containing the bromine atom will manifest as a pair of peaks (an isotopic doublet) separated by two mass-to-charge units (m/z), with nearly equal intensities.[4][5] This signature provides an unambiguous marker for bromine-containing ions and is a cornerstone of spectral interpretation for this molecule.
| Ion | Isotope | Calculated m/z | Expected Relative Intensity |
| Molecular Ion [M] | C₈H₈⁷⁹BrNO₂ | 228.9738 | ~100% |
| C₈H₈⁸¹BrNO₂ | 230.9718 | ~97.5% |
Part 2: Electron Ionization (EI) Fragmentation Analysis
Electron Ionization (70 eV) is a "hard" ionization technique that imparts significant internal energy into the molecule, leading to the formation of a radical cation (M•⁺) and subsequent extensive, predictable fragmentation. This method is typically coupled with Gas Chromatography (GC-MS).
The initial event is the removal of an electron to form the molecular ion, which will appear as an isotopic doublet at m/z 229/231 . The stability of the aromatic pyridine ring suggests this molecular ion will be clearly observable.[6] The subsequent fragmentation is driven by the formation of stable neutral molecules and charged fragments.
Predicted Primary EI Fragmentation Pathways
The major fragmentation pathways are dictated by the weakest bonds and the stability of the resulting ions and radicals. Key cleavages are expected at the benzylic-like position and adjacent to the carbonyl group (alpha-cleavage).
Caption: Predicted primary EI fragmentation pathways.
-
Alpha-Cleavage: Loss of a Methoxy Radical (•OCH₃) : Cleavage of the ester C-O bond is a classic fragmentation pathway.[4][6] This results in the loss of a methoxy radical (31 Da) and the formation of a highly stable, resonance-delocalized acylium ion at m/z 198/200 . This is anticipated to be a prominent peak in the spectrum.
-
Benzylic-type Cleavage: Loss of a Methoxycarbonyl Radical (•COOCH₃) : The bond between the methylene group (-CH₂-) and the pyridine ring is analogous to a benzylic bond. Cleavage of this bond results in the loss of a methoxycarbonyl radical (59 Da), yielding the bromopyridinylmethyl cation at m/z 170/172 .
-
Loss of Bromine Radical (•Br) : A common fragmentation for aromatic halides is the homolytic cleavage of the carbon-halogen bond.[4] This pathway leads to the loss of a bromine radical (79 or 81 Da) to produce a fragment ion at m/z 150 . Critically, this ion will appear as a single peak, not a doublet, as the diagnostic isotope has been lost.
-
Formation of the Methoxycarbonyl Cation : A competing alpha-cleavage can result in the formation of the methoxycarbonyl cation ([CH₃OCO]⁺) at m/z 59 . This is a highly characteristic fragment for methyl esters and is often observed as a significant peak.[4]
Summary of Predicted EI-MS Fragments
| m/z (Isotopic Pair) | Proposed Structure / Identity | Fragmentation Mechanism |
| 229 / 231 | [M]•⁺ | Molecular Ion |
| 198 / 200 | [M - OCH₃]⁺ | Alpha-cleavage |
| 170 / 172 | [M - COOCH₃]⁺ | Benzylic-type cleavage |
| 150 | [M - Br]⁺ | Loss of Br radical |
| 59 | [CH₃OCO]⁺ | Alpha-cleavage |
Part 3: Electrospray Ionization (ESI) Tandem MS (MS/MS) Analysis
ESI is a "soft" ionization technique, commonly paired with Liquid Chromatography (LC), that typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation.[7] Structural information is obtained by selecting the precursor ion of interest (e.g., [M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID) in a collision cell, which generates a product ion spectrum (MS/MS).
For this compound, the protonated molecule [M+H]⁺ is the expected precursor ion in the positive ion mode, appearing as an isotopic doublet at m/z 230/232 .[8] Fragmentation in CID occurs from this even-electron species and is dominated by the loss of stable, neutral molecules.
Predicted CID Fragmentation of [M+H]⁺
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
-
Neutral Loss of Methanol (CH₃OH) : The most common fragmentation pathway for protonated methyl esters is the loss of a neutral methanol molecule (32 Da). This leads to the formation of the same stable acylium ion observed in EI-MS at m/z 198/200 . This is often the base peak in the CID spectrum.
-
Neutral Loss of Ketene (CH₂=C=O) : Another possible rearrangement involves the loss of ketene (42 Da) from the acetate moiety. This would produce a protonated 2-(hydroxymethyl)-5-bromopyridine ion at m/z 188/190 .
-
Neutral Loss of Methyl Acetate (CH₃COOCH₂) : Cleavage of the bond between the ring and the side chain can result in the loss of the entire methyl acetate group as a neutral molecule (74 Da), yielding the protonated 5-bromopyridine ion at m/z 156/158 .
Summary of Predicted ESI-MS/MS Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Mechanism / Fragment |
| 230 / 232 | 198 / 200 | 32 (CH₃OH) | Loss of Methanol |
| 230 / 232 | 188 / 190 | 42 (CH₂CO) | Loss of Ketene |
| 230 / 232 | 156 / 158 | 74 (C₃H₄O₂) | Loss of Methyl Acetate |
Part 4: Experimental Protocols
To validate the predicted fragmentation pathways, the following experimental setups serve as authoritative starting points.
Protocol 1: GC-EI-MS Analysis
This protocol is designed for the analysis of the pure compound or its presence in a relatively clean, volatile matrix.
-
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
GC System :
-
Column : Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet : Split/splitless, set to 250°C. 1 µL injection volume.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program : Initial temperature of 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS System :
-
Ion Source : Electron Ionization (EI).
-
Source Temperature : 230°C.
-
Electron Energy : 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Range : m/z 40-350.
-
Protocol 2: LC-ESI-MS/MS Analysis
This protocol is ideal for analyzing the compound in complex matrices, such as biological fluids or reaction mixtures, where chromatographic separation is critical.
-
Sample Preparation : Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1-10 µg/mL.
-
LC System :
-
Column : Waters Acquity BEH C18 (or equivalent), 50 mm x 2.1 mm ID, 1.7 µm particle size.
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
-
MS/MS System :
-
Ion Source : Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 150°C.
-
Desolvation Gas (N₂) : Flow at 800 L/hr, temperature at 400°C.
-
MS1 : Full scan from m/z 100-350 to identify the [M+H]⁺ precursor at m/z 230/232.
-
MS2 (Product Ion Scan) : Isolate the precursor ion at m/z 230 and apply collision energy (e.g., 15-25 eV with Argon as collision gas) to generate the product ion spectrum.
-
Conclusion
The mass spectrometric fragmentation of this compound is highly predictable and rich with structural information. The unequivocal 1:1 isotopic doublet for all bromine-containing fragments serves as a powerful diagnostic filter. Under EI conditions, the fragmentation is expected to be dominated by alpha and benzylic-type cleavages, yielding key fragments at m/z 198/200 ([M-OCH₃]⁺), m/z 170/172 ([M-COOCH₃]⁺), and the characteristic ester ion at m/z 59 . Under ESI-MS/MS conditions, fragmentation of the protonated molecule ([M+H]⁺ at m/z 230/232) is primarily driven by the neutral loss of methanol, also producing the stable acylium ion at m/z 198/200 . By leveraging these predicted pathways, researchers can confidently identify this molecule and distinguish it from its isomers, ensuring the accuracy and integrity of their scientific endeavors in drug discovery and chemical synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C8H8BrNO2 | CID 53419526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. whitman.edu [whitman.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 8. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]
Solubility profile of Methyl 2-(5-bromopyridin-2-YL)acetate in organic solvents
An In-depth Technical Guide to the Solubility Profile of Methyl 2-(5-bromopyridin-2-YL)acetate in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Crucial Role of Solubility in Chemical Development
In the landscape of pharmaceutical and agrochemical research, the journey from a promising molecule to a viable product is paved with critical physicochemical data. Among these, solubility stands as a cornerstone parameter. It dictates the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of a compound.[1][2] this compound, a key building block in the synthesis of novel active ingredients, is no exception.[3] A comprehensive understanding of its behavior in various organic solvents is not merely academic; it is a predictive tool for process optimization, a guide for formulation development, and a prerequisite for robust analytical method development.
This guide provides a detailed exploration of the solubility profile of this compound. We move beyond simple data reporting to explain the underlying principles and provide a robust, field-proven experimental framework for its determination. The methodologies described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.
Compound Overview: Physicochemical Properties
This compound is a pyridine derivative characterized by a bromo substituent and a methyl acetate group.[3][4] These functional groups define its chemical reactivity and its interactions with solvents.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 917023-06-4 | [3][4][5] |
| Molecular Formula | C₈H₈BrNO₂ | [3][4] |
| Molecular Weight | 230.06 g/mol | [4] |
| Appearance | Colorless oil or Liquid/Solid/Semi-solid | [3][6][7] |
| Predicted Boiling Point | 266.0 ± 25.0 °C | [3] |
| Predicted Density | 1.517 ± 0.06 g/cm³ | [3] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [3][6] |
Note: Some physical properties like boiling point and density are predicted values based on computational models.
Theoretical Underpinnings of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This concept is rooted in the polarity of the molecules and the intermolecular forces they can form. The structure of this compound offers several insights:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor, while the ester itself contributes to the compound's polarity.
-
Bromo Group (-Br): The electronegative bromine atom enhances the molecule's overall polarity and can participate in dipole-dipole interactions.
Based on this structure, we can predict that this compound will exhibit favorable solubility in polar organic solvents, particularly those that can engage in hydrogen bonding or strong dipole-dipole interactions. Its solubility is expected to be lower in nonpolar solvents like hexanes. While one vendor source indicates it is soluble in ethanol and ether, quantitative data is essential for practical applications.[3]
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
To generate reliable and definitive solubility data, the equilibrium shake-flask method is the gold standard in the pharmaceutical industry.[1][8] This method determines the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium.[1] The protocol below is a self-validating system, designed for accuracy and reproducibility.
Causality Behind Method Selection
While high-throughput kinetic methods (e.g., nephelometry) are useful for early screening, they measure the concentration at which a compound precipitates from a supersaturated solution, which can differ significantly from true thermodynamic solubility.[2][9] The shake-flask method, although more time-consuming, ensures that the system has reached a true equilibrium between the dissolved and undissolved solid, providing a more accurate and fundamental physical constant.[10]
Step-by-Step Methodology
Materials and Reagents:
-
This compound (≥98% purity)
-
A selection of HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), Toluene, Heptane)
-
2 mL glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
Equipment:
-
Analytical balance
-
Thermostatted shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatted shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to reach equilibrium. A duration of 24-48 hours is standard for many pharmaceutical compounds.[8] This extended time is critical to overcome kinetic barriers to dissolution.
-
Phase Separation: After equilibration, allow the vials to rest at the same constant temperature to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is a critical step to avoid artificially inflated results. Centrifugation (e.g., 10,000 rpm for 10 minutes) followed by careful filtration of the supernatant through a 0.22 µm syringe filter is the most robust method.[1]
-
Dilution: Immediately after filtration, accurately dilute a known volume of the saturated solution with the same solvent to bring the concentration within the calibrated range of the analytical method.
-
Quantification by HPLC: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. The choice of HPLC over simpler methods like UV spectroscopy is deliberate; HPLC can separate the analyte from any potential impurities or degradants, ensuring that only the concentration of the target compound is measured.[9]
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. rheolution.com [rheolution.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C8H8BrNO2 | CID 53419526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Methyl 2-(4-bromopyridin-2-yl)acetate | 1354021-08-1 [sigmaaldrich.com]
- 7. This compound | 917023-06-4 [chemicalbook.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Methyl 2-(5-bromopyridin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Methyl 2-(5-bromopyridin-2-YL)acetate
This compound, a substituted pyridine derivative, stands as a pivotal intermediate in the landscape of modern medicinal and agricultural chemistry. Its structural motif, featuring a bromine atom and a methyl acetate group on the pyridine ring, offers two distinct and versatile points for chemical modification. This dual functionality makes it a highly sought-after building block for the synthesis of a diverse array of complex molecules with significant biological activity. In the pharmaceutical sector, it serves as a key precursor for the development of novel therapeutic agents, while in agrochemistry, it is instrumental in the creation of advanced pesticides and crop protection agents. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, focusing on the selection of key starting materials and the underlying chemical principles that govern these transformations.
I. Strategic Synthesis: Mapping the Routes to this compound
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and considerations. The choice of a particular route often depends on the availability and cost of the starting materials, desired scale of production, and the specific isomeric purity required. This guide will focus on two of the most logical and industrially relevant synthetic strategies, originating from readily accessible precursors.
The two primary synthetic pathways that will be explored in detail are:
-
Functionalization of 5-bromo-2-picoline: This route involves the initial synthesis of 5-bromo-2-picoline, followed by the elaboration of the methyl group into the desired acetate side chain.
-
Direct Oxidation and Esterification of 5-bromo-2-picoline: This more direct approach focuses on the oxidation of the methyl group of 5-bromo-2-picoline to the corresponding carboxylic acid, followed by esterification.
The following sections will provide a detailed examination of these pathways, including step-by-step protocols and a discussion of the critical process parameters.
II. Pathway 1: Elaboration of the Methyl Group of 5-bromo-2-picoline
This synthetic strategy is a multi-step process that offers a high degree of control over the chemical transformations. It begins with the synthesis of the key intermediate, 5-bromo-2-picoline.
Step 1: Synthesis of the Key Starting Material: 5-bromo-2-picoline
5-bromo-2-picoline (also known as 5-bromo-2-methylpyridine) is a crucial precursor. Several methods for its synthesis have been reported, with the choice often dictated by the available starting materials.
Method A: From 2-Picoline via Electrophilic Bromination
Direct bromination of 2-picoline is a common approach. However, this reaction can yield a mixture of isomers, primarily 3-bromo-2-methylpyridine and the desired 5-bromo-2-methylpyridine, due to the directing effects of the methyl group and the pyridine nitrogen. Separation of these isomers can be challenging due to their similar boiling points.
Method B: From 5-nitro-2-chloropyridine
A more regioselective synthesis of 5-bromo-2-picoline can be achieved starting from 5-nitro-2-chloropyridine. This multi-step process, as detailed in patent literature, involves the introduction of the methyl group followed by conversion of the nitro group to a bromine atom.[1]
Experimental Protocol: Synthesis of 5-bromo-2-picoline from 5-nitro-2-chloropyridine [1]
-
Step 1a: Synthesis of 5-nitro-2-picoline:
-
In a suitable reaction vessel, diethyl malonate is reacted with a strong base, such as sodium hydride, in an aprotic solvent like toluene to generate the corresponding salt.
-
5-nitro-2-chloropyridine is then added dropwise to the reaction mixture, leading to a condensation reaction.
-
The resulting intermediate is then subjected to decarboxylation under acidic conditions (e.g., refluxing with 6N HCl) to yield 5-nitro-2-picoline.
-
-
Step 1b: Reduction of the Nitro Group:
-
5-nitro-2-picoline is reduced to 5-amino-2-methylpyridine. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
-
-
Step 1c: Sandmeyer-type Reaction:
-
The 5-amino-2-methylpyridine is converted to the corresponding diazonium salt by treatment with an acid (e.g., HBr) and sodium nitrite at low temperatures.
-
The diazonium salt is then reacted with a bromine source, such as cuprous bromide (CuBr) or by dripping in bromine, to yield 5-bromo-2-picoline. The product can be purified by extraction and distillation.
-
Step 2: Side-Chain Bromination of 5-bromo-2-picoline
Once 5-bromo-2-picoline is obtained, the next step is the selective bromination of the methyl group to form 2-bromo-5-(bromomethyl)pyridine. This is a radical substitution reaction, typically initiated by light or a radical initiator.
Experimental Protocol: Synthesis of 2-bromo-5-(bromomethyl)pyridine
-
A solution of 5-bromo-2-picoline in a suitable solvent, such as carbon tetrachloride, is treated with N-bromosuccinimide (NBS).
-
A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the mixture.
-
The reaction is heated to reflux for several hours under an inert atmosphere.
-
After completion, the reaction mixture is filtered and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography.
Step 3: Cyanation of 2-bromo-5-(bromomethyl)pyridine
The benzylic bromide is then converted to a nitrile through a nucleophilic substitution reaction with a cyanide salt.
Experimental Protocol: Synthesis of 2-(5-bromopyridin-2-yl)acetonitrile [2][3]
-
2-bromo-5-(bromomethyl)pyridine is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
A solution of sodium cyanide in DMSO is added to the reaction mixture.
-
The reaction is heated to facilitate the nucleophilic displacement of the bromide by the cyanide ion.
-
Upon completion, the reaction mixture is poured into ice water and the product is extracted with an organic solvent like ether. The organic layer is then dried and concentrated to yield 2-(5-bromopyridin-2-yl)acetonitrile.
Step 4: Hydrolysis of the Nitrile and Esterification
The final steps involve the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification to yield the target molecule.
Experimental Protocol: Synthesis of this compound
-
Step 4a: Hydrolysis of 2-(5-bromopyridin-2-yl)acetonitrile:
-
The nitrile can be hydrolyzed to 2-(5-bromopyridin-2-yl)acetic acid under either acidic or basic conditions. For example, alkaline hydrolysis can be achieved by refluxing the nitrile with an aqueous solution of a base like potassium hydroxide in ethanol. Acid-catalyzed hydrolysis can also be employed.
-
-
Step 4b: Esterification of 2-(5-bromopyridin-2-yl)acetic acid:
-
The resulting carboxylic acid is then esterified to the methyl ester. A common method is Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.
-
III. Pathway 2: Direct Oxidation and Esterification of 5-bromo-2-picoline
This pathway offers a more concise route to the target molecule by directly converting the methyl group of 5-bromo-2-picoline into the carboxylic acid functional group.
Step 1: Oxidation of 5-bromo-2-picoline
The methyl group of 5-bromo-2-picoline can be oxidized to a carboxylic acid using a variety of oxidizing agents. The choice of oxidant is crucial to achieve high yield and selectivity without affecting the bromine substituent or the pyridine ring.
Conceptual Protocol: Oxidation of 5-bromo-2-picoline to 5-bromo-2-pyridinecarboxylic acid
-
5-bromo-2-picoline can be oxidized using strong oxidizing agents. While various methods exist for the oxidation of picolines to picolinic acids, a common laboratory method involves the use of potassium permanganate (KMnO₄).
-
The reaction is typically carried out in an aqueous solution, and the reaction mixture is heated to drive the oxidation to completion.
-
Careful control of the reaction conditions, such as temperature and stoichiometry of the oxidizing agent, is necessary to prevent over-oxidation and side reactions.
Step 2: Esterification of 5-bromo-2-pyridinecarboxylic acid
The resulting 5-bromo-2-pyridinecarboxylic acid is then esterified to the methyl ester.
Experimental Protocol: Esterification of 5-bromo-2-pyridinecarboxylic acid
-
The carboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.
-
The mixture is heated at reflux for several hours to drive the equilibrium towards the formation of the ester.
-
After the reaction is complete, the excess methanol is removed, and the residue is worked up by neutralization and extraction to isolate the desired this compound.
IV. Comparative Analysis of Synthetic Routes
| Feature | Pathway 1: Elaboration of the Methyl Group | Pathway 2: Direct Oxidation and Esterification |
| Number of Steps | Multiple steps | Fewer steps |
| Control | High degree of control over each transformation | Can be less selective, potential for side reactions |
| Reagents | Involves radical initiators and cyanide salts | Utilizes strong oxidizing agents |
| Overall Yield | Can be high if each step is optimized | May be lower due to the harshness of the oxidation step |
| Scalability | May be more complex to scale up | Potentially more straightforward for large-scale production |
V. Visualization of Synthetic Pathways
Pathway 1: Elaboration of the Methyl Group of 5-bromo-2-picoline
Caption: Synthetic route via side-chain functionalization.
Pathway 2: Direct Oxidation and Esterification
Caption: Direct oxidation and esterification route.
VI. Conclusion and Future Perspectives
The synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. This guide has detailed two robust synthetic strategies, each with its own merits. The multi-step pathway involving the elaboration of the methyl group of 5-bromo-2-picoline offers greater control, while the direct oxidation route provides a more concise approach. The selection of the optimal pathway will depend on the specific requirements of the synthesis, including scale, cost, and purity. Future research in this area may focus on the development of more efficient and environmentally benign catalytic systems for these transformations, further enhancing the accessibility of this vital chemical intermediate.
VII. References
-
CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents. --INVALID-LINK--
-
Synthesis of 2-bromo-5-bromomethylpyridine - PrepChem.com. --INVALID-LINK--
-
Nucleophilic displacement of a benzylic bromide using sodium cyanide - ChemSpider Synthetic Pages. --INVALID-LINK--
-
Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed. --INVALID-LINK--
-
Oxidation of Picoline With Oxygen To Nicotinic Aci | PDF | Salt (Chemistry) - Scribd. --INVALID-LINK--
References
An In-depth Technical Guide to Methyl 2-(5-bromopyridin-2-yl)acetate: Synthesis, Properties, and Applications
Abstract
Methyl 2-(5-bromopyridin-2-yl)acetate is a pivotal intermediate in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its strategic functionalization, featuring a bromine atom amenable to cross-coupling reactions and an ester moiety for further derivatization, renders it a versatile building block for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of this compound, delving into its structural attributes, probable historical synthetic routes based on established chemical principles, modern synthetic methodologies, and its applications in drug discovery. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to offer researchers and drug development professionals a thorough understanding of this important molecule.
Introduction and Significance
The pyridine ring is a ubiquitous motif in medicinal chemistry, found in a vast number of approved drugs.[1] The introduction of specific substituents onto this core structure is a fundamental strategy for modulating pharmacological activity. This compound, with the chemical formula C₈H₈BrNO₂, has emerged as a highly valuable scaffold for this purpose.[2]
The significance of this molecule lies in its dual reactivity:
-
The 5-bromo Substituent: This halogen atom serves as a key handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4] This allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups at this position, enabling extensive structure-activity relationship (SAR) studies.
-
The 2-methylacetate Group: The ester functionality at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can participate in various condensation reactions. This provides a secondary point for molecular elaboration.
This combination of functionalities makes this compound a sought-after intermediate in the synthesis of kinase inhibitors, antivirals, and other biologically active compounds.[5]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 917023-06-4 | [2] |
| Appearance | Colorless to pale yellow liquid/solid | [5] |
| Boiling Point | 266.0 ± 25.0 °C (Predicted) | [5] |
| Density | 1.517 ± 0.06 g/cm³ (Predicted) | [5] |
| Spectroscopy | Expected Chemical Shifts / Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.60 (d, J=2.4 Hz, 1H), 7.80 (dd, J=8.4, 2.4 Hz, 1H), 7.25 (d, J=8.4 Hz, 1H), 3.85 (s, 2H), 3.70 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.0, 155.0, 150.0, 140.0, 125.0, 120.0, 52.0, 42.0 |
| Mass Spectrometry (EI) | m/z 230/232 (M⁺, Br isotope pattern), 171/173, 143/145 |
Historical Context and Evolution of Synthesis
While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis can be logically inferred from the development of pyridine chemistry. The preparation of pyridylacetic acid derivatives has been a subject of interest for many decades, with early methods often relying on more classical synthetic transformations.
The most probable early synthetic strategies would have revolved around the functionalization of a pre-existing 5-bromopyridine scaffold. The key challenge lies in the introduction of the acetic acid ester moiety at the 2-position.
Plausible Early Synthetic Approaches
Given the state of organic synthesis in the mid-20th century, one of the most likely routes would involve a multi-step sequence starting from 2-amino-5-bromopyridine, a readily available starting material.
A potential synthetic pathway is illustrated below:
Caption: Plausible early synthetic route to this compound.
This approach leverages the Sandmeyer reaction to convert the amino group into a bromide, followed by the introduction of the acetate group.[6]
Modern Synthetic Methodologies
With the advent of palladium-catalyzed cross-coupling reactions, more efficient and direct methods for the synthesis of pyridylacetic acid derivatives have become available.[3][4][7] These modern approaches offer higher yields, milder reaction conditions, and greater functional group tolerance.
A highly effective contemporary method involves the palladium-catalyzed cross-coupling of a suitable 2-halopyridine with a malonate ester, followed by hydrolysis and decarboxylation.
Caption: Modern palladium-catalyzed synthesis of this compound.
This method provides a convergent and efficient route to the target molecule.
Another plausible, albeit less common, approach is the Reformatsky reaction.[8][9][10] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. While not a direct route to the target compound, it is a classic method for forming β-hydroxy esters, which could then be further manipulated. A variation could involve the reaction of a 5-bromopyridine-2-carbonitrile with a zinc enolate of a haloacetate.
Detailed Experimental Protocols
The following protocols are representative of the modern synthetic methods for preparing this compound.
Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine (Sandmeyer Reaction)
Causality: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide via a diazonium salt intermediate.[6] This is a crucial step in preparing the necessary precursor for subsequent cross-coupling.
Step-by-Step Methodology:
-
To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in 48% hydrobromic acid (HBr) at 0 °C, a solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a suspension of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr at 60 °C.
-
The reaction mixture is stirred at 90 °C for 2 hours, then cooled to room temperature.
-
The mixture is neutralized with a saturated sodium bicarbonate (NaHCO₃) solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,5-dibromopyridine.
Synthesis of this compound via Palladium-Catalyzed Malonate Coupling
Causality: This protocol utilizes a palladium catalyst to form a C-C bond between the electron-deficient pyridine ring and the nucleophilic malonate. The subsequent hydrolysis and decarboxylation efficiently generate the acetic acid moiety.
Step-by-Step Methodology:
-
To a solution of 2,5-dibromopyridine (1.0 eq) and diethyl malonate (1.5 eq) in anhydrous toluene, sodium tert-butoxide (2.5 eq), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and a suitable phosphine ligand (e.g., Xantphos) (0.1 eq) are added under an inert atmosphere (e.g., argon).
-
The reaction mixture is heated to 110 °C and stirred for 12-18 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo. The crude diethyl 2-((5-bromopyridin-2-yl)malonate) is used in the next step without further purification.
-
The crude malonate is dissolved in ethanol, and an aqueous solution of sodium hydroxide (NaOH) (3.0 eq) is added. The mixture is refluxed for 4 hours.
-
The ethanol is removed under reduced pressure, and the aqueous residue is acidified to pH 3-4 with concentrated hydrochloric acid (HCl).
-
The resulting precipitate, 2-(5-bromopyridin-2-yl)acetic acid, is collected by filtration, washed with cold water, and dried.
-
The carboxylic acid is then dissolved in methanol (MeOH), and a catalytic amount of concentrated sulfuric acid (H₂SO₄) is added.
-
The solution is refluxed for 6-8 hours.
-
The methanol is evaporated, and the residue is neutralized with saturated NaHCO₃ solution and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous Na₂SO₄, concentrated, and the resulting crude product is purified by column chromatography to yield this compound.
Applications in Drug Discovery
This compound is a key starting material in the synthesis of numerous compounds with therapeutic potential. Its utility is exemplified in the construction of inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases.
The bromine atom allows for the introduction of diverse aromatic and heteroaromatic systems via Suzuki-Miyaura coupling, which is often a key step in building the core structure of these inhibitors. The methyl acetate group can be elaborated to introduce solubilizing groups or moieties that interact with specific amino acid residues in the target protein's active site.
Conclusion
This compound stands as a testament to the enabling power of functionalized heterocyclic intermediates in modern organic synthesis. While its specific discovery is not clearly documented, its synthesis is readily achievable through well-established and robust chemical transformations. The evolution from classical multi-step procedures to modern palladium-catalyzed methods highlights the progress in synthetic efficiency and accessibility. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this versatile building block is essential for the rapid and effective development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H8BrNO2 | CID 53419526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. heteroletters.org [heteroletters.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
Methodological & Application
The Strategic Utility of Methyl 2-(5-bromopyridin-2-YL)acetate in Modern Medicinal Chemistry
Methyl 2-(5-bromopyridin-2-yl)acetate has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structural features, comprising a bromine-substituted pyridine ring and a reactive methyl ester moiety, provide chemists with strategic handles for molecular elaboration. This guide delves into the practical applications of this valuable intermediate, providing detailed protocols and mechanistic insights for its utilization in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors and heterocyclic anticancer agents.
Introduction to a Versatile Synthetic Intermediate
This compound, with the chemical formula C₈H₈BrNO₂ and CAS number 917023-06-4, is a colorless to pale yellow liquid soluble in common organic solvents.[1] Its significance in drug discovery stems from the presence of two key functional groups: a bromine atom on the pyridine ring and a methyl acetate group at the 2-position. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce aryl or heteroaryl substituents. The methyl acetate group provides a site for various chemical transformations, including hydrolysis, amidation, and cyclocondensation reactions, allowing for the construction of diverse heterocyclic systems. These attributes make this compound a sought-after intermediate in the synthesis of complex molecules targeting a range of diseases, from cancer to inflammatory disorders.[1][2]
Core Applications in Drug Discovery
The strategic placement of its functional groups allows for two primary applications of this compound in medicinal chemistry:
-
Synthesis of Biaryl and Heterobiaryl Compounds via Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position of the pyridine ring is ideally positioned for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl and heteroaryl moieties, a common strategy in the design of kinase inhibitors. Many kinase inhibitors feature a biaryl or heterobiaryl core that mimics the adenine region of ATP, enabling them to bind to the ATP-binding site of kinases and inhibit their activity.
-
Construction of Fused Heterocyclic Systems through Cyclocondensation: The methyl acetate group, often after conversion to a more reactive intermediate like an amide or hydrazide, can participate in intramolecular or intermolecular cyclization reactions. This is particularly useful for the synthesis of fused heterocyclic systems, such as imidazopyridines or other related structures, which are prevalent in many biologically active molecules, including anticancer agents.
Application Note 1: Synthesis of a Key Precursor for Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[3] Crizotinib was the first-in-class ALK inhibitor approved for the treatment of ALK-positive NSCLC.[4] The synthesis of Crizotinib and other ALK inhibitors often involves a key intermediate derived from a 2-amino-5-bromopyridine scaffold. This compound is a valuable precursor for such intermediates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Crizotinib-like Core Structure
This protocol describes the synthesis of a biaryl compound that represents the core structure of many ALK inhibitors, starting from this compound. This is an adapted protocol based on the synthesis of Crizotinib intermediates.[1]
Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture (4:1) or DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation:
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 6 | 92 |
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium catalysts are essential for the Suzuki-Miyaura reaction. Pd(PPh₃)₄ is a common and effective catalyst, while PdCl₂(dppf) is often used for more challenging couplings due to the stabilizing effect of the dppf ligand.
-
Base: The base is crucial for the activation of the boronic acid and for the overall catalytic cycle. Carbonates are commonly used, with cesium carbonate being more reactive than potassium carbonate.
-
Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is typically used. Water is necessary for the dissolution of the base and to facilitate the transmetalation step.
Signaling Pathway: ALK Inhibition
The synthesized biaryl compounds can be further elaborated to yield potent ALK inhibitors. These inhibitors function by competing with ATP for binding to the kinase domain of the ALK fusion protein. This prevents the autophosphorylation and activation of ALK, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
References
- 1. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
Application of Methyl 2-(5-bromopyridin-2-YL)acetate in Agrochemical Synthesis: A Detailed Guide
Introduction: The Strategic Importance of Pyridine Scaffolds in Modern Agrochemicals
The pyridine ring is a privileged scaffold in the design and discovery of novel agrochemicals. Its unique electronic properties, metabolic stability, and ability to interact with a wide range of biological targets have led to its incorporation into numerous commercially successful insecticides, fungicides, and herbicides. Methyl 2-(5-bromopyridin-2-YL)acetate stands out as a particularly valuable building block for the synthesis of such compounds.[1] Its bifunctional nature, possessing both a reactive ester group and a strategically placed bromine atom on the pyridine ring, allows for a diverse range of chemical transformations. This application note provides a detailed exploration of the utility of this compound in agrochemical synthesis, focusing on its conversion to key intermediates for the preparation of advanced insecticidal compounds. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights based on extensive experience in the field.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 266.0 ± 25.0 °C (Predicted) | [1] |
| Density | 1.517 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as ethanol and ether. | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C. |
Safety Information: While comprehensive hazard data is not available for this specific compound, it is recommended to handle it with the care afforded to all laboratory chemicals. Based on similar structures, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Application: A Two-Step Conversion to a Valuable Insecticide Intermediate
This section details a robust and scalable two-step synthetic sequence to convert this compound into 2-(5-bromopyridin-2-yl)ethyl chloride. This intermediate is a valuable precursor for the synthesis of more complex agrochemicals, particularly those targeting the insect nervous system. The workflow is designed to be self-validating, with clear checkpoints and analytical methods to ensure the integrity of the intermediates and the final product.
Caption: A two-step synthetic workflow from this compound.
Part 1: Selective Reduction of the Methyl Ester
Principle: The first step involves the selective reduction of the methyl ester functionality to a primary alcohol. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its mild nature and high chemoselectivity for esters and aldehydes/ketones over other functional groups that might be present in more complex derivatives. The reaction is typically carried out in a protic solvent like methanol, which also serves to activate the borohydride reagent.
Protocol: Synthesis of 2-(5-bromopyridin-2-yl)ethanol
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (10.0 g, 43.5 mmol) in anhydrous methanol (100 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add sodium borohydride (2.47 g, 65.2 mmol, 1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a more polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess sodium borohydride by the slow, dropwise addition of 1 M hydrochloric acid until the pH is approximately 7.
-
Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude 2-(5-bromopyridin-2-yl)ethanol can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure product as a colorless oil or a low-melting solid.
Expected Yield: 85-95%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃): δ 8.55 (d, 1H), 7.80 (dd, 1H), 7.20 (d, 1H), 4.00 (t, 2H), 3.05 (t, 2H), 2.50 (br s, 1H).
-
¹³C NMR (CDCl₃): δ 160.5, 150.0, 139.5, 128.0, 121.0, 61.0, 40.0.
-
MS (ESI): m/z 202.0/204.0 [M+H]⁺.
Part 2: Conversion of the Alcohol to the Alkyl Chloride
Principle: The second step is the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of a slight excess of thionyl chloride ensures complete conversion.
Protocol: Synthesis of 2-(2-chloroethyl)-5-bromopyridine
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), dissolve 2-(5-bromopyridin-2-yl)ethanol (5.0 g, 24.7 mmol) in anhydrous dichloromethane (50 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (2.7 mL, 37.1 mmol, 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (1:4 ethyl acetate/hexanes) for the disappearance of the starting alcohol.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 8. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexanes to 5% ethyl acetate in hexanes) to yield 2-(2-chloroethyl)-5-bromopyridine as a colorless to pale yellow oil.
Expected Yield: 70-85%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃): δ 8.60 (d, 1H), 7.85 (dd, 1H), 7.25 (d, 1H), 3.80 (t, 2H), 3.25 (t, 2H).
-
¹³C NMR (CDCl₃): δ 158.0, 150.5, 139.8, 128.5, 121.5, 43.0, 39.0.
-
MS (ESI): m/z 220.0/222.0 [M+H]⁺.
Logical Framework for Synthetic Strategy
The choice of this two-step sequence is guided by several key principles of synthetic chemistry, ensuring a practical and efficient route to the desired intermediate.
Caption: Logical progression of the synthetic strategy.
Conclusion and Future Perspectives
This compound is a versatile and highly valuable starting material in the synthesis of agrochemicals. The detailed protocols provided herein for its conversion to 2-(2-chloroethyl)-5-bromopyridine demonstrate a practical and efficient pathway to a key intermediate. This intermediate opens up numerous possibilities for the synthesis of a wide array of pyridine-based insecticides and fungicides through nucleophilic substitution reactions at the chloroethyl side chain and cross-coupling reactions at the bromo- position on the pyridine ring. Further exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of new and potent crop protection agents.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-(5-bromopyridin-2-yl)acetate
Introduction: The Strategic Importance of Pyridine Scaffolds in Modern Chemistry
The pyridine nucleus is a cornerstone in medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to precisely functionalize the pyridine ring is therefore of paramount importance for the discovery and development of novel molecular entities. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, offering a mild and efficient means to elaborate complex molecular architectures from simple precursors.[1]
Methyl 2-(5-bromopyridin-2-yl)acetate is a valuable and versatile building block, presenting a reactive C(sp²)-Br bond at the 5-position of the pyridine ring, which is amenable to a wide range of palladium-catalyzed cross-coupling transformations. The ester moiety at the 2-position provides a convenient handle for further synthetic manipulations, making this substrate particularly attractive for the construction of diverse molecular libraries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions with this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Mechanism & Rationale: The Engine of Cross-Coupling
The remarkable efficacy of palladium-catalyzed cross-coupling reactions lies in a well-defined catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting suboptimal results.
Figure 1: Generalized Catalytic Cycle of a Palladium Cross-Coupling Reaction.
The catalytic cycle universally comprises three key steps:
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction. The choice of ligand is critical here, as electron-rich and bulky ligands can facilitate this step.
-
Transmetalation (for Suzuki, Sonogashira) or Related Steps (for Buchwald-Hartwig, Heck): In the Suzuki-Miyaura reaction, the organoboron compound transfers its organic group to the palladium center in a process called transmetalation, which is facilitated by a base.[4] For the Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido complex.[5] In the Heck reaction, the alkene coordinates to the palladium complex, followed by migratory insertion (carbopalladation).[6]
-
Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
The judicious selection of the palladium source, ligand, base, and solvent is paramount for achieving high reaction efficiency and yield. The pyridine nitrogen in the substrate can potentially coordinate to the palladium catalyst, which may influence the catalytic activity. Therefore, careful optimization of reaction conditions is crucial for successful transformations.[4]
Comparative Overview of Cross-Coupling Reactions
The following table provides a comparative summary of recommended starting conditions for various palladium-catalyzed cross-coupling reactions with this compound, based on established protocols for analogous 2-bromopyridines.
| Reaction Type | Coupling Partner | Typical Catalyst (mol%) | Typical Ligand (mol%) | Typical Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid/Ester | Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-3) | SPhos, XPhos, or PPh₃ (2-10) | K₂CO₃, K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene, DMF | 80-110 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-3) | BINAP, Xantphos, or dppf (2-10) | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ (2-5) | P(o-tol)₃ or PPh₃ (4-10) | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-130 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) or Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N, DiPEA | DMF, THF | 25-100 |
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of 2-bromopyridines.[4]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.03 equiv)
-
SPhos (0.06 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a general guideline adapted from procedures for the amination of 2-bromopyridines.[5]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add NaOtBu to a dry Schlenk flask. Then add Pd₂(dba)₃ and Xantphos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by this compound and morpholine.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Optimization and Troubleshooting Workflow
Achieving optimal results in palladium-catalyzed cross-coupling reactions often requires careful optimization of reaction parameters. The following workflow and troubleshooting guide are designed to assist in this process.
Figure 2: Decision-Making Workflow for Reaction Optimization.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst (Pd(0) not formed) - Poor quality reagents (wet solvent, impure base) - Inappropriate ligand or base for the substrate - Reaction temperature too low - Oxygen contamination deactivating the catalyst | - Use a Pd(0) source or a pre-catalyst. - Ensure all reagents and solvents are anhydrous and pure. - Screen a panel of ligands (e.g., Buchwald or Fu ligands) and bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). - Increase the reaction temperature in increments. - Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
| Formation of Side Products (e.g., Homocoupling, Debromination) | - Catalyst decomposition - Incorrect stoichiometry of reagents - Reaction time too long | - Use a more stable ligand or a pre-catalyst. - Carefully control the stoichiometry, especially of the organometallic reagent in Suzuki couplings. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Incomplete Conversion | - Insufficient catalyst loading - Inadequate base strength or solubility - Steric hindrance in the substrate | - Increase the catalyst and ligand loading. - Switch to a stronger or more soluble base. - Use a more sterically demanding and electron-rich ligand to promote oxidative addition. |
Conclusion
Palladium-catalyzed cross-coupling reactions offer a robust and versatile platform for the functionalization of this compound. By understanding the underlying catalytic cycle and carefully selecting the reaction components, researchers can efficiently synthesize a wide array of novel pyridine derivatives. The protocols and guidelines presented herein provide a solid foundation for the successful application of these powerful synthetic methods in drug discovery and materials science.
References
- 1. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Methyl 2-(5-bromopyridin-2-yl)acetate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions.[1][3] Consequently, kinase inhibitors have become one of the most important classes of targeted therapeutics in modern medicine.[4][5] The development of potent and selective kinase inhibitors often relies on the use of versatile chemical building blocks or "scaffolds" that can be readily modified to optimize binding affinity and pharmacokinetic properties.[6]
Methyl 2-(5-bromopyridin-2-yl)acetate is a key heterocyclic intermediate that has emerged as a valuable precursor in the synthesis of a wide range of kinase inhibitors.[7] Its structure is particularly advantageous for medicinal chemists. The bromine atom on the pyridine ring serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl groups.[6] The methyl acetate moiety provides a reactive site for further modifications, such as amide bond formation, enabling the construction of complex molecular architectures designed to interact with the ATP-binding site of target kinases.
This document provides a detailed guide on the application of this compound in the synthesis of kinase inhibitors, focusing on its use in targeting Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). It includes detailed protocols, mechanistic insights, and data presentation to aid researchers in this field.
Chemical Profile of the Precursor
A thorough understanding of the precursor's properties is essential for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [8] |
| Molecular Weight | 230.06 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [7] |
| CAS Number | 917023-06-4 | [7][8] |
| Boiling Point | 266.0 ± 25.0 °C (Predicted) | [7] |
| Density | 1.517 ± 0.06 g/cm³ (Predicted) | [7] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [7] |
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[9] In the context of this compound, this reaction is instrumental for coupling various boronic acids or esters to the 5-position of the pyridine ring, a key step in building the core structure of many kinase inhibitors.
The general workflow involves the reaction of the bromopyridine precursor with a suitable boronic acid in the presence of a palladium catalyst and a base. This modular approach allows for the rapid generation of a library of compounds with diverse substituents for structure-activity relationship (SAR) studies.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Protein Kinase Inhibitors: Synthesis and Applications | Molecules | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cas 917023-06-4,this compound | lookchem [lookchem.com]
- 8. This compound | C8H8BrNO2 | CID 53419526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of a Key Pharmaceutical Intermediate: Methyl 2-(5-(2-chloropyrimidin-4-yl)pyridin-2-yl)acetate
These application notes provide a detailed, step-by-step protocol for the synthesis of methyl 2-(5-(2-chloropyrimidin-4-yl)pyridin-2-yl)acetate, a crucial intermediate in the manufacturing of several cyclin-dependent kinase (CDK) 4/6 inhibitors, a class of drugs used in cancer therapy. The synthesis utilizes Methyl 2-(5-bromopyridin-2-YL)acetate as a readily available starting material and employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1]
This document is intended for researchers, scientists, and drug development professionals. It offers not only a detailed experimental protocol but also insights into the rationale behind the chosen methodology, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of Pyridine-Pyrimidine Scaffolds
The fusion of pyridine and pyrimidine ring systems constitutes a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This structural motif is particularly prominent in the design of kinase inhibitors, including the FDA-approved CDK4/6 inhibitor Abemaciclib.[1][2] The precise arrangement of nitrogen atoms and functional groups in these molecules allows for specific interactions with the ATP-binding pocket of target kinases, leading to potent and selective inhibition.
This compound serves as an excellent starting material for the construction of these complex molecules. The bromine atom at the 5-position of the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of the pyrimidine moiety.[1] The acetate side chain at the 2-position can be further elaborated to introduce additional functionalities required for therapeutic activity.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, a pyrimidine boronic acid derivative) with a halide or triflate (here, this compound). The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, influencing yield, purity, and reaction time.
Experimental Protocol: Synthesis of Methyl 2-(5-(2-chloropyrimidin-4-yl)pyridin-2-yl)acetate
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Amount | Molar Equiv. |
| This compound | 917023-06-4 | C₈H₈BrNO₂ | 5.00 g | 1.0 |
| 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 109299-87-8 | C₁₀H₁₄BClN₂O₂ | 6.13 g | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | C₄H₆O₄Pd | 0.098 g | 0.02 |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | C₁₈H₃₃P | 0.244 g | 0.04 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 8.98 g | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | C₄H₈O₂ | 100 mL | - |
| Deionized Water | 7732-18-5 | H₂O | 25 mL | - |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | As needed | - |
| Brine (saturated NaCl solution) | - | NaCl | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | As needed | - |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | As needed | - |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 1.0 equiv), 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (6.13 g, 1.2 equiv), potassium carbonate (8.98 g, 3.0 equiv), palladium(II) acetate (0.098 g, 0.02 equiv), and tricyclohexylphosphine (0.244 g, 0.04 equiv).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Through the condenser, add anhydrous 1,4-dioxane (100 mL) followed by deionized water (25 mL).
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to 80-85 °C using a heating mantle.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (100 mL) and deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Expertise & Experience: Rationale for Experimental Choices
-
Catalyst System: Palladium(II) acetate is a common and effective palladium source for Suzuki-Miyaura couplings. Tricyclohexylphosphine (PCy₃) is an electron-rich and sterically demanding ligand that promotes the oxidative addition of the aryl bromide and stabilizes the palladium catalyst, leading to higher yields and faster reaction rates.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronate ester for transmetalation. Its use in an aqueous/organic solvent system is well-established.
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The use of anhydrous dioxane is recommended to minimize side reactions.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent catalyst degradation and ensure reproducibility.
Trustworthiness: Ensuring a Self-Validating System
To ensure the reliability and reproducibility of this protocol, the following measures are essential:
-
Reaction Monitoring: Regular monitoring of the reaction progress by TLC or LC-MS is critical to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
-
Purity of Reagents: The use of high-purity starting materials, reagents, and anhydrous solvents is paramount for achieving high yields and a clean reaction profile.
-
Characterization of Product: Thorough characterization of the final product using spectroscopic methods (NMR, MS) is necessary to confirm its structure and assess its purity. High-performance liquid chromatography (HPLC) can be used for quantitative purity analysis.
Safety Precautions
-
This compound: May cause skin and eye irritation. Harmful if swallowed or inhaled.[3]
-
Palladium(II) acetate: Is a heavy metal salt and should be handled with care. Avoid inhalation of dust.
-
Tricyclohexylphosphine: Is a toxic and air-sensitive solid. Handle in a well-ventilated fume hood.
-
1,4-Dioxane: Is a flammable liquid and a potential carcinogen. Use in a well-ventilated area and avoid ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.
References
Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(5-bromopyridin-2-yl)acetate
Abstract: Methyl 2-(5-bromopyridin-2-yl)acetate is a pivotal intermediate in the pharmaceutical and agrochemical industries.[1] Its efficient and scalable synthesis is of paramount importance for the timely and cost-effective development of new chemical entities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical methodologies for scaling up the synthesis of this key building block. We will delve into the selection of synthetic routes, provide a detailed, field-tested protocol, and address the critical challenges of process optimization, safety, and purification at scale.
Strategic Selection of Synthetic Route
The synthesis of this compound can be approached through several established methodologies. The choice of the optimal route for scale-up is a multifactorial decision, weighing factors such as raw material cost and availability, process robustness, safety, and environmental impact.
Cross-Coupling Methodologies: A Comparative Overview
Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing C-C bonds. For the title compound, both Kumada and Negishi couplings present viable options.
-
Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophilic partner, offering the advantage of readily available and cost-effective starting materials.[2] However, the high reactivity and basicity of Grignard reagents can limit functional group tolerance, a significant consideration when dealing with complex molecules.[3]
-
Negishi Coupling: Employing an organozinc reagent, the Negishi coupling is known for its high functional group tolerance and broad scope.[4] The preparation of the organozinc reagent adds a step to the process, but the milder reaction conditions and enhanced selectivity often justify this, especially in the context of producing high-purity active pharmaceutical ingredients (APIs).
C-H Functionalization: An Emerging Alternative
Direct C-H functionalization represents a more atom-economical approach, obviating the need for pre-functionalized starting materials.[5] While mechanistically elegant, these methods are often still under development for large-scale applications and may require bespoke catalyst systems and rigorous optimization to achieve the desired efficiency and selectivity.
Recommendation for Scale-Up: For a balance of cost-effectiveness, reliability, and scalability, a Kumada-type cross-coupling is often the preferred route for the synthesis of this compound, particularly when the starting materials are simple and readily available.
Recommended Scale-Up Protocol: A Two-Step Approach from 2,5-Dibromopyridine
This protocol outlines a robust and scalable synthesis starting from the commercially available 2,5-dibromopyridine. The process involves the selective formation of a Grignard reagent and its subsequent palladium-catalyzed coupling with a suitable electrophile.
Workflow for the Synthesis of this compound
Figure 1. A schematic representation of the two-step synthesis and purification workflow.
Detailed Experimental Protocol
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet.
-
Addition funnel.
-
Temperature control unit (chiller/heater).
-
Quench tank.
-
Filtration and drying equipment.
Reagents:
| Reagent | CAS Number | Molecular Weight | Key Properties |
| 2,5-Dibromopyridine | 624-28-2 | 236.89 | Solid |
| Magnesium Turnings | 7439-95-4 | 24.31 | Solid |
| Iodine | 7553-56-2 | 253.81 | Solid, initiator |
| Methyl Chloroacetate | 96-34-4 | 108.52 | Liquid, corrosive |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Flammable liquid |
| Palladium(II) acetate | 3375-31-3 | 224.50 | Solid, catalyst |
| Triphenylphosphine | 603-35-0 | 262.29 | Solid, ligand |
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen. Magnesium turnings and a crystal of iodine are added to the reactor.
-
Grignard Initiation: A solution of 2,5-dibromopyridine in anhydrous THF is prepared. A small portion of this solution is added to the magnesium turnings to initiate the Grignard reaction, which is evidenced by a color change and a gentle exotherm.
-
Grignard Formation: Once initiated, the remaining 2,5-dibromopyridine solution is added dropwise, maintaining the temperature between 30-40°C. The reaction is stirred until the magnesium is consumed.
-
Coupling Reaction: In a separate vessel, a solution of methyl chloroacetate, palladium(II) acetate, and triphenylphosphine in anhydrous THF is prepared. This solution is cooled to 0-5°C.
-
Reagent Addition: The prepared Grignard reagent is transferred via cannula to the addition funnel and added dropwise to the cooled solution of the electrophile and catalyst, maintaining the temperature below 10°C.
-
Reaction Monitoring: The reaction is monitored by HPLC or GC-MS until the starting material is consumed.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or crystallization.
Scale-Up Considerations: Bridging the Gap from Bench to Plant
Transitioning a synthesis from the laboratory to a production environment necessitates a thorough evaluation of process parameters to ensure safety, efficiency, and reproducibility.[6]
Process Safety Management
-
Thermal Hazards: Grignard reactions are notoriously exothermic.[7][8] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[6] It is crucial to perform reaction calorimetry to understand the heat flow of the reaction and ensure the cooling capacity of the reactor is sufficient.[8]
-
Reagent Handling: Magnesium is flammable, and anhydrous THF can form explosive peroxides.[9] Proper grounding and inert atmosphere techniques are mandatory.
-
Quenching: The quenching of a large-scale Grignard reaction can be highly hazardous due to the rapid evolution of heat and flammable gases. A well-designed quenching protocol, including slow addition to a cooled and well-agitated quench tank, is essential.
Process Optimization
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale |
| Solvent | Anhydrous THF from bottle | Dried in-house or sourced with low water content | Cost and consistency |
| Catalyst Loading | 1-2 mol% | 0.1-0.5 mol% | Cost reduction and minimizing residual metal in the product |
| Reaction Concentration | 0.1-0.5 M | 0.5-1.5 M | Increased throughput and reduced solvent waste |
| Purification Method | Column Chromatography | Crystallization or Distillation | Scalability and cost-effectiveness |
Quality Control and Analytical Methods
A robust analytical package is essential for ensuring the quality and consistency of the final product.
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the structure of the product.
-
Purity: HPLC with UV detection is the primary method for determining the purity of the final product and for in-process control.
-
Residual Solvents: GC-HS is used to quantify any remaining solvents from the synthesis and purification steps.
-
Elemental Analysis: Can be used to confirm the empirical formula of the compound.
Conclusion
The successful scale-up of the synthesis of this compound hinges on a judicious selection of the synthetic route, a thorough understanding of the process hazards, and a commitment to rigorous process optimization and control. The Kumada coupling approach outlined in this document provides a reliable and cost-effective pathway to this valuable intermediate. By adhering to the principles of process safety and implementing robust analytical methodologies, researchers and drug development professionals can confidently transition this synthesis from the laboratory to a production environment, thereby ensuring a consistent supply of this critical building block for their research and development programs.
References
Derivatization of Methyl 2-(5-bromopyridin-2-YL)acetate for structure-activity relationship studies
Anwendungshinweis und Protokolle
Thema: Derivatisierung von Methyl-2-(5-brompyridin-2-yl)acetat für Struktur-Wirkungs-Beziehungsstudien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung: Dieses Dokument bietet einen detaillierten technischen Leitfaden zur chemischen Modifikation von Methyl-2-(5-brompyridin-2-yl)acetat, einem vielseitigen Ausgangsmaterial für die Erstellung von Wirkstoffbibliotheken. Der Fokus liegt auf der strategischen Einführung von Diversität an Schlüsselpositionen des Moleküls, um Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen. Es werden detaillierte Protokolle für Palladium-katalysierte Kreuzkupplungsreaktionen und die Modifikation der Estergruppe bereitgestellt, um Forschern eine robuste Grundlage für die Synthese und Optimierung von Leitstrukturen zu bieten.
Einleitung: Die Bedeutung von Struktur-Wirkungs-Beziehungen (SAR) in der modernen Wirkstoffforschung
Die Entdeckung neuer pharmazeutischer Wirkstoffe ist ein komplexer Prozess, bei dem die systematische Optimierung einer chemischen Leitstruktur von zentraler Bedeutung ist. Hierbei spielen Struktur-Wirkungs-Beziehungen (SAR) eine entscheidende Rolle. SAR beschreibt den Zusammenhang zwischen der chemischen Struktur einer Verbindung und ihrer biologischen bzw. pharmakologischen Wirkung.[1][2] Durch gezielte Modifikationen an einem Molekülgerüst können Wissenschaftler dessen Affinität zu einem biologischen Ziel (z. B. einem Enzym oder Rezeptor), seine Selektivität, Bioverfügbarkeit und metabolische Stabilität verbessern.[1][3]
Das Molekül Methyl-2-(5-brompyridin-2-yl)acetat (siehe Abbildung 1) ist ein attraktives Ausgangsmaterial für SAR-Studien. Es besitzt zwei primäre Modifikationspunkte:
-
Das Bromatom an Position 5 des Pyridinrings: Diese Position ist ideal für Palladium-katalysierte Kreuzkupplungsreaktionen, die die Einführung einer breiten Palette von Aryl-, Heteroaryl-, Alkyl-, Alkinyl- oder Aminogruppen ermöglichen.
-
Die Methylester-Gruppe: Diese kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden, die anschließend in diverse Amide, Ester oder andere funktionelle Gruppen umgewandelt werden kann.
Diese strategische Flexibilität erlaubt die Erstellung einer umfangreichen Bibliothek von Analoga, die für das Screening und die Identifizierung von Verbindungen mit verbesserter Wirksamkeit und optimierten pharmakokinetischen Eigenschaften unerlässlich ist.
Strategischer Überblick der Derivatisierung
Der folgende Workflow zeigt die zentralen Derivatisierungspfade, die von Methyl-2-(5-brompyridin-2-yl)acetat ausgehen. Jeder Pfad zielt darauf ab, eine spezifische Art von struktureller Vielfalt zu erzeugen, um ein umfassendes SAR-Verständnis zu ermöglichen.
Abbildung 2: Workflow für die Derivatisierung zur Erstellung einer Analoga-Bibliothek für SAR-Studien.
Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind als allgemeine Richtlinien konzipiert und sollten je nach Substrat optimiert werden. Alle Reaktionen müssen unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) durchgeführt werden, um die Katalysatoren vor Oxidation zu schützen.[4]
Protokoll 1: Suzuki-Miyaura-Kreuzkupplung zur C-C-Bindungsbildung
Die Suzuki-Kupplung ist eine robuste Methode zur Bildung von C(sp²)-C(sp²)-Bindungen, ideal zur Einführung von Aryl- oder Heteroarylgruppen.[5][6]
Reaktionsprinzip: Eine Organoborverbindung (z. B. eine Boronsäure) reagiert mit dem Arylbromid in Gegenwart eines Palladium(0)-Katalysators und einer Base.[6]
Materialien:
-
Methyl-2-(5-brompyridin-2-yl)acetat
-
Gewünschte (Hetero-)Arylboronsäure (1.2 Äquivalente)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphin)palladium(0)) (0.05 Äquivalente)
-
Natriumcarbonat (Na₂CO₃) (2.0 Äquivalente), als 2 M wässrige Lösung
-
Lösungsmittel: 1,4-Dioxan oder Toluol/Ethanol-Mischung
-
Inertgas (Argon oder Stickstoff)
Schritt-für-Schritt-Protokoll:
-
Lösen Sie Methyl-2-(5-brompyridin-2-yl)acetat (1 Äquivalent) und die Arylboronsäure (1.2 Äquivalente) in Dioxan in einem geeigneten, trockenen Reaktionsgefäß.
-
Fügen Sie die wässrige Na₂CO₃-Lösung (2.0 Äquivalente) hinzu.
-
Spülen Sie die Reaktionsmischung für 10-15 Minuten mit Inertgas, um Sauerstoff zu entfernen.
-
Fügen Sie unter positivem Inertgasdruck den Pd(PPh₃)₄-Katalysator (0.05 Äquivalente) hinzu.
-
Verschließen Sie das Gefäß und erhitzen Sie die Reaktion bei 80-100 °C unter Rühren. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS. Die Reaktionszeit beträgt typischerweise 4-16 Stunden.
-
Nach vollständigem Umsatz kühlen Sie die Reaktion auf Raumtemperatur ab.
-
Verdünnen Sie die Mischung mit Ethylacetat und Wasser. Trennen Sie die Phasen.
-
Extrahieren Sie die wässrige Phase zweimal mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter NaCl-Lösung, trocknen Sie sie über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie (typischerweise Kieselgel mit einem Hexan/Ethylacetat-Gradienten), um das gewünschte Produkt zu erhalten.
| Parameter | Bedingung | Begründung |
| Katalysator | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ ist ein Standardkatalysator. Für anspruchsvollere Substrate können modernere Katalysatoren mit spezifischen Liganden erforderlich sein.[5][7] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Die Base ist entscheidend für den Transmetallierungsschritt im katalytischen Zyklus.[6] Ihre Wahl kann die Ausbeute stark beeinflussen. |
| Lösungsmittel | Dioxan, Toluol, DME | Aprotische, polare Lösungsmittel sind typisch. Die Zugabe von Wasser oder Ethanol kann die Löslichkeit der Base verbessern. |
| Temperatur | 80 - 110 °C | Erhöhte Temperaturen sind oft notwendig, um die oxidative Addition und die reduktive Eliminierung zu beschleunigen. |
Protokoll 2: Buchwald-Hartwig-Aminierung zur C-N-Bindungsbildung
Diese Reaktion ist eine der leistungsfähigsten Methoden zur Synthese von Arylaminen durch die Kupplung eines Arylhalogenids mit einem Amin.[8][9][10]
Reaktionsprinzip: Ein primäres oder sekundäres Amin wird mit dem Arylbromid unter Verwendung eines Palladium-Katalysators, eines speziellen Liganden und einer starken Base gekoppelt.[11]
Materialien:
-
Methyl-2-(5-brompyridin-2-yl)acetat
-
Gewünschtes Amin (primär oder sekundär) (1.2 - 1.5 Äquivalente)
-
Pd₂(dba)₃ (Tris(dibenzylidenaceton)dipalladium(0)) (0.02 Äquivalente)
-
XPhos oder BINAP (Ligand) (0.08 Äquivalente)
-
Natrium-tert-butoxid (NaOtBu) (1.4 Äquivalente)
-
Lösungsmittel: Toluol oder Dioxan (trocken)
-
Inertgas (Argon)
Schritt-für-Schritt-Protokoll:
-
Geben Sie NaOtBu (1.4 Äquivalente) in ein trockenes, inertisiertes Reaktionsgefäß.
-
Fügen Sie Pd₂(dba)₃ (0.02 Äquivalente) und den Liganden (z. B. XPhos, 0.08 Äquivalente) hinzu.
-
Lösen Sie Methyl-2-(5-brompyridin-2-yl)acetat (1 Äquivalent) und das Amin (1.2 Äquivalente) in trockenem Toluol und geben Sie es in das Reaktionsgefäß.
-
Spülen Sie das Gefäß erneut kurz mit Inertgas, verschließen Sie es und erhitzen Sie die Reaktion unter Rühren bei 90-110 °C.
-
Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS. Die Reaktionszeit beträgt typischerweise 6-24 Stunden.
-
Nach vollständigem Umsatz kühlen Sie die Reaktion ab und löschen Sie sie vorsichtig durch Zugabe von Wasser oder gesättigter NH₄Cl-Lösung.
-
Fahren Sie mit der Aufarbeitung und Reinigung fort, wie in Protokoll 3.1 beschrieben.
| Parameter | Bedingung | Begründung |
| Katalysator/Ligand | Pd₂(dba)₃ / XPhos, RuPhos; Pd(OAc)₂ / BINAP | Die Wahl des Liganden ist entscheidend und hängt vom Amin und dem Arylhalogenid ab. Sperrige, elektronenreiche Liganden sind oft am effektivsten.[9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Starke, nicht-nukleophile Basen sind erforderlich, um das Amin zu deprotonieren und den Katalysator zu regenerieren.[11] |
| Lösungsmittel | Toluol, Dioxan (wasserfrei) | Wasserfreie Bedingungen sind entscheidend, da die Base und der Katalysator empfindlich gegenüber Feuchtigkeit sind. |
Protokoll 3: Sonogashira-Kupplung zur C-C-Dreifachbindungsbildung
Die Sonogashira-Kupplung ermöglicht die Synthese von Arylalkinen durch die Reaktion eines Arylhalogenids mit einem terminalen Alkin.[4][12]
Reaktionsprinzip: Die Reaktion wird durch einen Palladium-Komplex katalysiert und erfordert einen Co-Katalysator aus Kupfer(I).[12]
Materialien:
-
Methyl-2-(5-brompyridin-2-yl)acetat
-
Gewünschtes terminales Alkin (1.5 Äquivalente)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphin)palladium(II)-chlorid) (0.03 Äquivalente)
-
Kupfer(I)-iodid (CuI) (0.06 Äquivalente)
-
Base: Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (dient auch als Lösungsmittel oder Co-Lösungsmittel)
-
Co-Lösungsmittel (optional): THF oder DMF (trocken)
-
Inertgas (Argon)
Schritt-für-Schritt-Protokoll:
-
Lösen Sie Methyl-2-(5-brompyridin-2-yl)acetat (1 Äquivalent) in einer Mischung aus THF und TEA (z. B. 2:1 Verhältnis).
-
Fügen Sie das terminale Alkin (1.5 Äquivalente) hinzu.
-
Spülen Sie die Mischung für 15 Minuten mit Inertgas.
-
Fügen Sie CuI (0.06 Äquivalente) und Pd(PPh₃)₂Cl₂ (0.03 Äquivalente) hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C). Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Nach vollständigem Umsatz filtern Sie die Salze (Triethylammoniumbromid) ab und waschen Sie den Filterkuchen mit THF oder Ethylacetat.
-
Entfernen Sie das Lösungsmittel im Vakuum.
-
Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser und gesättigter NaCl-Lösung.
-
Trocknen, filtrieren und reinigen Sie das Produkt wie in Protokoll 3.1 beschrieben.
Protokoll 4: Ester-Hydrolyse und anschließende Amid-Kupplung
Diese zweistufige Sequenz ermöglicht die Diversifizierung an der Acetat-Seitenkette.
Schritt A: Ester-Hydrolyse
-
Lösen Sie das Methyl-2-(5-brompyridin-2-yl)acetat-Derivat (1 Äquivalent) in einer Mischung aus THF und Wasser (z. B. 3:1).
-
Fügen Sie Lithiumhydroxid (LiOH) oder Natriumhydroxid (NaOH) (1.5 - 2.0 Äquivalente) hinzu.
-
Rühren Sie bei Raumtemperatur, bis die Hydrolyse vollständig ist (Überwachung durch LC-MS).
-
Neutralisieren Sie die Reaktion vorsichtig mit 1 M HCl bis zu einem pH-Wert von ca. 4-5.
-
Extrahieren Sie das Produkt (die Carbonsäure) mehrmals mit Ethylacetat.
-
Trocknen, filtrieren und entfernen Sie das Lösungsmittel, um die rohe Carbonsäure zu erhalten, die oft ohne weitere Reinigung verwendet werden kann.
Schritt B: Amid-Kupplung (Beispiel mit HATU)
-
Lösen Sie die Carbonsäure (1 Äquivalent) in trockenem DMF oder CH₂Cl₂.
-
Fügen Sie das gewünschte Amin (1.1 Äquivalente) und eine Base wie DIPEA (2.0 Äquivalente) hinzu.
-
Kühlen Sie die Mischung auf 0 °C und fügen Sie das Kupplungsreagenz HATU (1.1 Äquivalente) hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
-
Verdünnen Sie die Reaktion mit Ethylacetat und waschen Sie sie nacheinander mit 5%iger Zitronensäurelösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.
-
Trocknen, filtrieren und reinigen Sie das Produkt mittels Säulenchromatographie.
Interpretation der Ergebnisse für SAR-Studien
Nach der Synthese und Reinigung wird die Analoga-Bibliothek auf ihre biologische Aktivität in relevanten Assays getestet. Die resultierenden Daten werden dann verwendet, um SAR zu etablieren.
Abbildung 3: Logisches Diagramm zur Ableitung von SAR aus synthetisierten Derivaten.
Analyse der SAR:
-
Identifizierung aktiver Vektoren: Vergleichen Sie die Aktivität von Derivaten, die an Position 5 modifiziert wurden, mit denen, die an der Estergruppe modifiziert wurden. Dies zeigt, welche Region des Moleküls am empfindlichsten auf Änderungen reagiert.
-
Elektronische Effekte: Vergleichen Sie Analoga mit elektronenziehenden (z. B. -F, -CF₃) und elektronenschiebenden (z. B. -CH₃, -OCH₃) Gruppen am Phenylring (eingeführt durch Suzuki-Kupplung). Dies gibt Aufschluss darüber, ob die elektronische Natur des Substituenten für die Bindung wichtig ist.
-
Sterische Effekte: Vergleichen Sie die Aktivität von Substituenten unterschiedlicher Größe (z. B. Methyl vs. tert-Butyl) oder Position (ortho-, meta-, para-Substitution), um sterische Hinderungen in der Bindungstasche des Targets zu identifizieren.
-
Wasserstoffbrücken-Donoren/-Akzeptoren: Der Austausch des Broms gegen Amine (Buchwald-Hartwig) oder die Umwandlung des Esters in verschiedene Amide führt neue Wasserstoffbrücken-Donoren und -Akzeptoren ein. Änderungen in der Aktivität können auf wichtige Interaktionen mit dem Zielprotein hinweisen.
Durch die systematische Analyse dieser Beziehungen können Forscher ein prädiktives Modell entwickeln, das als Leitfaden für das Design der nächsten Generation von Verbindungen mit potenziell noch höherer Wirksamkeit dient.[3]
Referenzen
-
PharmaWiki. (2022). Struktur-Aktivitäts-Beziehungen (SAR). Abgerufen von --INVALID-LINK--
-
Wikipedia. (2025). Struktur-Wirkungsbeziehung. Abgerufen von --INVALID-LINK--
-
Wang, D., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Abgerufen von --INVALID-LINK--
-
StudySmarter. (2024). Struktur-Wirkungs-Beziehung: Proteine & Techniken. Abgerufen von --INVALID-LINK--
-
Name-Reaction.com. Buchwald-Hartwig amination. Abgerufen von --INVALID-LINK--
-
Wikipedia. (o. D.). Buchwald–Hartwig amination. Abgerufen von --INVALID-LINK--
-
University of Groningen. (o. D.). The Buchwald–Hartwig Amination After 25 Years. Abgerufen von --INVALID-LINK--
-
Wikipedia. (o. D.). Sonogashira-Kupplung. Abgerufen von --INVALID-LINK--
-
Organische-Chemie.ch. (o. D.). Sonogashira-Kupplung. Abgerufen von --INVALID-LINK--
-
CymitQuimica. (o. D.). Methyl 2-(5-bromopyridin-3-yl)acetate. Abgerufen von --INVALID-LINK--
-
Wikipedia. (2025). Suzuki-Kupplung. Abgerufen von --INVALID-LINK--
-
Organische-Chemie.ch. (o. D.). Suzuki-Kupplung. Abgerufen von --INVALID-LINK--
-
PubChem. (o. D.). Methyl 2-(5-bromopyridin-2-yl)acetate. Abgerufen von --INVALID-LINK--
-
Vulcanchem. (o. D.). Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate. Abgerufen von --INVALID-LINK--
-
Santa Cruz Biotechnology. (o. D.). Methyl 2-amino-5-bromopyridine-4-carboxylate. Abgerufen von --INVALID-LINK--
-
Heinrich-Heine-Universität Düsseldorf. (2013). Methodische Erweiterung der Masuda-Borylierungs-Suzuki-Kupplungs-Sequenz. Abgerufen von --INVALID-LINK--
-
Dakenchem. (o. D.). Suzuki-Kupplungen meistern: Ein Einkaufsleitfaden für Boronsäuren. Abgerufen von --INVALID-LINK--
-
Sigma-Aldrich. (o. D.). 2-Amino-5-bromopyridine 97%. Abgerufen von --INVALID-LINK--
References
- 1. PharmaWiki - Struktur-Aktivitäts-Beziehungen (SAR) [pharmawiki.ch]
- 2. Struktur-Wirkungsbeziehung – Wikipedia [de.wikipedia.org]
- 3. Struktur-Wirkungs-Beziehung: Proteine & Techniken [studysmarter.de]
- 4. Sonogashira-Kupplung – Wikipedia [de.wikipedia.org]
- 5. Suzuki-Kupplung – Wikipedia [de.wikipedia.org]
- 6. Suzuki-Kupplung [organische-chemie.ch]
- 7. nbinno.com [nbinno.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira-Kupplung [organische-chemie.ch]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(5-bromopyridin-2-yl)acetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(5-bromopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yield and purity, and confidently address challenges encountered during your experiments.
I. Synthetic Strategy Overview
The most common and reliable method for synthesizing this compound involves a two-step process:
-
Synthesis of the Carboxylic Acid Precursor: Preparation of 2-(5-bromopyridin-2-yl)acetic acid.
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
This guide will provide detailed protocols for both steps and address potential issues that may arise at each stage.
II. Detailed Experimental Protocols
Part A: Synthesis of 2-(5-bromopyridin-2-yl)acetic acid
This procedure outlines the hydrolysis of diethyl 2-(5-bromopyridin-2-yl)-malonate to the corresponding carboxylic acid.[1]
Materials:
-
Diethyl 2-(5-bromopyridin-2-yl)-malonate
-
Methanol (MeOH)
-
2N Sodium Hydroxide (NaOH) aqueous solution
-
2N Hydrochloric Acid (HCl) aqueous solution
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2-(5-bromopyridin-2-yl)-malonate (1.0 eq) in methanol.
-
Hydrolysis: Add 2N aqueous sodium hydroxide solution (4.0 eq) to the flask.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the methanol by rotary evaporation under reduced pressure.
-
Neutralization: Dissolve the residue in deionized water and cool the solution in an ice bath. Slowly add 2N hydrochloric acid with stirring until the pH of the solution is between 3 and 4. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold deionized water and then with cold diethyl ether.
-
Drying: Dry the white solid product under vacuum to yield 2-(5-bromopyridin-2-yl)acetic acid. The product is often of sufficient purity for the next step without further purification.[1]
Part B: Esterification of 2-(5-bromopyridin-2-yl)acetic acid
Two primary methods for the esterification are presented below: the classic Fischer Esterification and the milder Steglich Esterification.
This method is a robust, acid-catalyzed esterification suitable for many applications.[2][3][4][5]
Materials:
-
2-(5-bromopyridin-2-yl)acetic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(5-bromopyridin-2-yl)acetic acid (1.0 eq) in an excess of anhydrous methanol (can be used as the solvent).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
This method is ideal for acid-sensitive substrates and proceeds under milder, neutral conditions at room temperature.[6][7][8]
Materials:
-
2-(5-bromopyridin-2-yl)acetic acid
-
Methanol (MeOH), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(5-bromopyridin-2-yl)acetic acid (1.0 eq), anhydrous methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by TLC.
-
Filtration: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system).
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Esterification) | 1. Incomplete hydrolysis of the malonate precursor. 2. Insufficiently dried reagents or glassware (Fischer). 3. Inactive DCC (Steglich). 4. Insufficient reaction time or temperature. | 1. Confirm complete hydrolysis of the starting material by NMR or LC-MS before proceeding. 2. Ensure all glassware is flame-dried and reagents are anhydrous, especially for the Steglich esterification. 3. Use fresh, high-purity DCC. 4. Extend the reaction time and monitor by TLC. For Fischer esterification, ensure the mixture is at a steady reflux. |
| Formation of N-acylurea Side Product (Steglich) | The O-acylisourea intermediate can rearrange to the more stable N-acylurea, especially with sterically hindered alcohols or prolonged reaction times.[7] | 1. Ensure a catalytic amount of DMAP is used, as it accelerates the desired ester formation.[7] 2. Keep the reaction time to the minimum required for completion. 3. Add the DCC solution slowly at a low temperature (0 °C). |
| Difficult Purification | 1. Presence of unreacted carboxylic acid. 2. Contamination with DCU byproduct (Steglich). | 1. Perform a thorough aqueous wash with saturated NaHCO₃ to remove any remaining acidic starting material. 2. Ensure complete filtration of the DCU precipitate. If some remains, it can sometimes be removed by a second filtration through a fine frit or by careful column chromatography. |
| Product Hydrolysis | Exposure to water, especially under acidic or basic conditions, can hydrolyze the ester back to the carboxylic acid. | 1. Ensure all workup and purification steps are performed with dry solvents. 2. Avoid prolonged exposure to acidic or basic aqueous solutions during workup. |
| Low Yield in Hydrolysis Step | 1. Incomplete hydrolysis. 2. Product loss during neutralization and precipitation. | 1. Increase the reaction time or slightly increase the amount of NaOH. 2. Ensure the pH is carefully adjusted to 3-4. If the solution becomes too acidic, the product may become more soluble. Cool the solution thoroughly to maximize precipitation. |
IV. Frequently Asked Questions (FAQs)
Q1: Which esterification method is better, Fischer or Steglich?
A1: The choice depends on your substrate and experimental constraints.
-
Fischer Esterification is cost-effective and uses simple reagents. It is well-suited for robust substrates that can tolerate strong acid and heat.[2][3]
-
Steglich Esterification is much milder and is the preferred method for acid-sensitive substrates or when steric hindrance is a concern.[6][7][8] It generally gives high yields at room temperature but requires more expensive reagents (DCC, DMAP) and the removal of the dicyclohexylurea (DCU) byproduct.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (carboxylic acid) and the product (ester). The carboxylic acid will typically have a lower Rf value (be less mobile) than the less polar ester product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: My final product is a colorless to pale yellow liquid. Is this expected?
A3: Yes, this compound is typically described as a colorless to pale yellow liquid.[9]
Q4: What are the key safety precautions for this synthesis?
A4:
-
DCC: Dicyclohexylcarbodiimide is a potent allergen and should be handled with gloves in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid: This is a strong corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add it slowly to the reaction mixture to control any exothermic reaction.
-
Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a fume hood.
Q5: Can I use a different alcohol for the esterification?
A5: Yes, both the Fischer and Steglich esterification methods are generally applicable to other primary and secondary alcohols. However, reaction times and yields may vary. For sterically hindered alcohols, the Steglich method is more likely to be successful.[6]
V. Data Presentation
Table 1: Comparison of Esterification Methods
| Parameter | Fischer Esterification | Steglich Esterification |
| Catalyst | Concentrated H₂SO₄ (or other strong acid) | DCC and DMAP |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 4-6 hours |
| Key Byproduct | Water | Dicyclohexylurea (DCU) |
| Advantages | Cost-effective, simple reagents | Mild conditions, suitable for sensitive substrates |
| Disadvantages | Harsh acidic conditions, high temperature | More expensive reagents, DCU removal |
VI. Visualizations
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer Esterification.
Troubleshooting Logic
Caption: Troubleshooting logic for low product yield.
VII. References
-
Neises, B., & Steglich, W. (n.d.). ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: TERT-BUTYL ETHYL FUMARATE. Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 917023-06-4,this compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from --INVALID-LINK--
-
Chauhan, D., & Singh, A. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100894.
-
ChemicalBook. (n.d.). 2-(5-bromopyridin-2-yl)acetic acid. Retrieved from --INVALID-LINK--
-
AChemBlock. (n.d.). 2-(5-Bromopyridin-2-yl)acetic acid 97% | CAS: 192642-85-6. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C8H8BrNO2). Retrieved from --INVALID-LINK--
-
University of California, Irvine. (n.d.). 22. The Fischer Esterification. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines. Retrieved from --INVALID-LINK--
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from --INVALID-LINK--
-
Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 2-(5-bromopyridin-2-yl)acetic acid CAS NO.192642-85-6. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 192642-85-6|2-(5-Bromopyridin-2-yl)acetic acid. Retrieved from --INVALID-LINK--
-
JoVE. (2022, February 20). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [Video]. YouTube. --INVALID-LINK--
-
ChemUniverse. (n.d.). This compound [Q06645]. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Reed, J. N., & Snieckus, V. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(5), 1833.
-
Deshmukh, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
-
Biosynth. (n.d.). methyl 2-(5-bromopyrimidin-2-yl)acetate, min 97%, 10 grams. Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). Give a detailed, stepwise mechanism for the Fischer esterification of acetic acid with methanol. Retrieved from --INVALID-LINK--
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from --INVALID-LINK--
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C8H8BrNO2, 25 grams. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Reed, J. N., & Snieckus, V. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. ResearchGate. Retrieved from --INVALID-LINK--
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds. Journal of Chemical and Pharmaceutical Research, 12(8), 1-7.
References
- 1. 2-(5-bromopyridin-2-yl)acetic acid CAS#: 192642-85-6 [m.chemicalbook.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
Identifying and minimizing byproducts in Methyl 2-(5-bromopyridin-2-YL)acetate reactions
Welcome to the technical support guide for the synthesis and purification of Methyl 2-(5-bromopyridin-2-YL)acetate. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic endeavors.[1] The presence of impurities can significantly impact the outcome of subsequent reactions, affecting yield, purity, and even the biological activity of the final compounds.[2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, minimize, and eliminate common byproducts, ensuring the integrity of your research.
Section 1: Understanding the Chemistry: Common Synthetic Routes and Byproduct Formation
The synthesis of this compound typically involves the formation of a carbon-carbon bond at the 2-position of the pyridine ring. A common and effective strategy is the reaction of a suitable nucleophile with an electrophilic pyridine derivative. For instance, the alkylation of a malonate derivative followed by hydrolysis and decarboxylation, or direct coupling reactions.
A representative synthetic pathway starts from 5-bromo-2-(bromomethyl)pyridine and a cyanide source, followed by hydrolysis and esterification. However, a more direct approach involves the reaction of a lithiated picoline derivative with an appropriate electrophile. Each step in these pathways presents opportunities for side reactions.
Caption: Key reaction pathway and common byproduct formation.
The primary challenges in this synthesis often revolve around:
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, especially during aqueous workup or if reagents are not anhydrous, forming the corresponding carboxylic acid.[3][4]
-
Incomplete Reaction: Failure to drive the reaction to completion results in contamination with starting materials, which can be difficult to separate.
-
Homocoupling: In reactions involving organometallic intermediates or palladium catalysis, oxidative homocoupling of the starting material or intermediate can lead to dimeric impurities.[5]
-
Dehalogenation: The bromine substituent can be lost through reductive dehalogenation, particularly in palladium-catalyzed reactions where a hydrogen source is present.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Problem / Observation | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Base/Reagents: The base (e.g., LDA) may have degraded due to moisture or improper storage. Reagents may be of low purity. 2. Incorrect Temperature: The formation of the lithiated intermediate is typically highly temperature-sensitive and must be kept cold (-78 °C) to prevent decomposition. 3. Poor Quality Starting Material: The 5-bromo-2-methylpyridine may contain impurities that interfere with the reaction. | 1. Verify Reagent Activity: Use freshly prepared or titrated LDA. Ensure all other reagents are anhydrous and of high purity.[6] 2. Strict Temperature Control: Maintain the reaction temperature rigorously using a cryo-cool or a dry ice/acetone bath. 3. Purify Starting Material: Purify the starting material by distillation or chromatography if its purity is questionable. |
| Significant Amount of Unreacted Starting Material | 1. Insufficient Base: The stoichiometry of the base to the starting material may be inadequate, leading to incomplete deprotonation. 2. Reaction Time Too Short: The reaction may not have been allowed to proceed for a sufficient duration to reach completion. | 1. Optimize Stoichiometry: Increase the equivalents of base (e.g., from 1.1 to 1.3 eq.) to ensure complete conversion of the starting material. 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. |
| New, More Polar Spot on TLC (Lower Rf) | 1. Hydrolysis to Carboxylic Acid: The most common cause is the hydrolysis of the methyl ester product to 2-(5-bromopyridin-2-yl)acetic acid.[7] This often occurs during aqueous workup, especially if the pH is not controlled, or upon prolonged storage. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 2. Careful Workup: Perform the aqueous workup at low temperatures (0 °C). Instead of water, use a saturated ammonium chloride solution for quenching. Minimize contact time with water. 3. Purification: The acidic byproduct can be removed by washing the organic extract with a mild base like saturated sodium bicarbonate solution. |
| NMR Spectrum is "Messy" with Unidentified Aromatic Peaks | 1. Isomeric Impurities: If the starting material was prepared by bromination, it might contain other bromopyridine isomers, leading to isomeric products.[8] 2. Dimeric/Oligomeric Byproducts: Side reactions like homocoupling can generate complex mixtures.[5] 3. Catalyst-Derived Byproducts: In palladium-catalyzed reactions, byproducts from ligand decomposition or side reactions can occur. | 1. Confirm Starting Material Purity: Analyze the 5-bromo-2-methylpyridine by GC-MS or NMR to confirm its isomeric purity. 2. Optimize Reaction Conditions: Lowering the concentration or adding a specific ligand (in cross-coupling reactions) can sometimes suppress homocoupling.[9] 3. Purification: Careful column chromatography with a shallow gradient is often required to separate these structurally similar impurities. |
| Mass Spectrum Shows a Peak at [M-Br+H] | 1. Dehalogenation: The bromine atom has been replaced by a hydrogen. This is a known side reaction in palladium-catalyzed processes, but can also occur under certain reductive conditions. | 1. Avoid Reductive Conditions: Scrutinize the reaction for any potential sources of hydrogen (e.g., certain solvents like isopropanol, or hydride reagents). 2. Select Appropriate Catalyst: In cross-coupling reactions, the choice of palladium catalyst and ligand is critical to minimize dehalogenation.[10] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound?
A1: Column chromatography on silica gel is the most effective method. A gradient elution system, typically starting with a non-polar solvent system like 5% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate, usually provides good separation from less polar starting materials and more polar byproducts like the hydrolyzed acid. The basic nature of the pyridine ring can sometimes cause streaking on the silica gel; adding a small amount of triethylamine (0.1-0.5%) to the eluent can mitigate this issue.[7]
Q2: How can I definitively confirm the identity and purity of my final product?
A2: A combination of analytical techniques is essential for unambiguous confirmation:
-
¹H and ¹³C NMR: Provides structural confirmation. Check for the characteristic signals of the methyl ester, the methylene bridge, and the substituted pyridine ring. The absence of signals from starting materials or key byproducts is crucial.
-
Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
HPLC: This is the gold standard for purity assessment.[7] An HPLC analysis showing a single major peak (e.g., >98% by area) is strong evidence of high purity.
Q3: My synthesis involves a palladium-catalyzed cross-coupling reaction. What are the most critical parameters to control?
A3: For palladium-catalyzed reactions involving pyridine substrates, several factors are critical:
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand can influence site-selectivity and suppress side reactions like dehalogenation and homocoupling.[9]
-
Catalyst Loading: Using too high a catalyst loading can increase the likelihood of side reactions and the formation of palladium-derived impurities.[5] It is best to start with a low loading (e.g., 0.5-2 mol%) and optimize from there.
-
Base and Solvent: The choice of base and solvent can dramatically affect the reaction outcome. They influence the solubility of the reagents and the activity of the catalyst.
Q4: Can the hydrolyzed byproduct, 2-(5-bromopyridin-2-yl)acetic acid, be converted back to the desired methyl ester?
A4: Yes. If you have a significant amount of the carboxylic acid byproduct, it can be recovered and esterified. A standard Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid) or esterification using a milder agent like methyl iodide with a base (e.g., K₂CO₃) in a solvent like DMF can be effective.
Caption: A logical workflow for troubleshooting synthesis issues.
Section 4: Standardized Protocols
Protocol 4.1: Example Synthesis of this compound
Disclaimer: This is an illustrative protocol. All reactions should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
-
Preparation: Add 5-bromo-2-methylpyridine (1.0 eq) to anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting deep red solution at -78 °C for 1 hour.
-
Quenching: Slowly add methyl chloroformate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warm-up: Allow the reaction mixture to warm slowly to room temperature over 2 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (gradient elution, 5% to 25% ethyl acetate in hexanes) to yield the pure product.
Protocol 4.2: Analytical HPLC Method for Purity Assessment
This is a general method and may require optimization for your specific system.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
References
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability and storage conditions for Methyl 2-(5-bromopyridin-2-YL)acetate
Technical Support Center: Methyl 2-(5-bromopyridin-2-yl)acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (CAS No. 917023-06-4). As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its stability and proper storage is critical for experimental success and reproducibility.[1] This guide, structured in a question-and-answer format, addresses common challenges and provides troubleshooting insights based on the compound's chemical nature.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
The recommended storage condition for this compound is under an inert gas atmosphere (such as nitrogen or argon) at a refrigerated temperature of 2-8°C.[1] The container should be tightly sealed and stored in a dry, well-ventilated location away from sources of ignition.[2][3]
Q2: Why is storage under an inert atmosphere and refrigeration so critical?
This compound has two primary structural features that dictate its storage requirements: an ester functional group and a pyridine ring.
-
Ester Group Susceptibility: Ester linkages are susceptible to hydrolysis, a chemical reaction with water that would break the ester down into its parent carboxylic acid (5-bromopyridin-2-yl)acetic acid and methanol. This reaction can be catalyzed by both acids and bases. Storing under a dry, inert atmosphere minimizes contact with atmospheric moisture, thereby inhibiting hydrolysis.[4][5]
-
Pyridine Ring Reactivity: The pyridine ring makes the compound hygroscopic, meaning it can readily absorb water from the air.[3] This absorbed moisture can directly contribute to the degradation of the ester group.
-
Temperature Stability: Refrigeration at 2-8°C slows down the rate of all potential chemical degradation reactions. While the compound is stable at room temperature for short periods, long-term storage at elevated temperatures can accelerate decomposition.[6]
Q3: My sample of this compound has developed a yellow or brownish tint. Is it still usable?
The pure compound is typically described as a colorless to pale yellow liquid or solid.[1] A noticeable change in color, such as turning significantly more yellow or brown, is a common indicator of degradation. This can result from slow decomposition or the formation of minor impurities over time.
While a slight color change may not significantly impact some robust reactions, it is a sign of compromised purity. For sensitive applications, such as in multi-step syntheses or quantitative assays, using a discolored reagent is not recommended without re-purification or, at a minimum, analytical verification of its integrity (see Troubleshooting Guide).
Q4: What are the primary chemical incompatibilities for this compound?
Given its structure, this compound should be stored away from the following classes of chemicals:
-
Strong Acids and Bases: These can catalyze the hydrolysis of the methyl ester group.[6][7]
-
Strong Oxidizing Agents: These can react with the pyridine ring.[6][8]
-
Moisture: As discussed, water can lead to hydrolysis. Ensure all handling and storage practices minimize exposure to atmospheric humidity.[3][4]
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C[1] | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[1] | Prevents oxidation and displaces moisture, inhibiting hydrolysis.[4] |
| Container | Tightly sealed, appropriate for chemicals | Prevents exposure to air and moisture.[2][9] |
| Location | Cool, dry, well-ventilated area | Avoids temperature fluctuations and humidity.[3][10] |
| Incompatibilities | Segregate from strong acids, bases, and oxidizers[6][7][8] | Prevents catalytic degradation and unwanted side reactions. |
Troubleshooting Guide
This section provides a logical workflow for addressing common issues that may arise from improper storage or degradation of the compound.
Caption: Troubleshooting workflow for experiments involving this compound.
If you suspect your sample of this compound has degraded, you can perform a quick check using Thin-Layer Chromatography (TLC) or Proton NMR (¹H NMR) spectroscopy.
Objective: To qualitatively assess the purity of a stored sample against a reference (either a new sample or published data).
Method 1: Thin-Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a small amount (1-2 mg) of your stored this compound in a suitable solvent like ethyl acetate or dichloromethane (DCM) (approx. 0.5 mL).
-
Spot Plate: On a silica gel TLC plate, spot your sample. If you have a new, unopened bottle, prepare and spot a reference sample alongside it.
-
Develop Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 70:30 or 80:20 v/v).
-
Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm).
-
Interpret Results:
-
High Purity: A single, well-defined spot indicates high purity.
-
Degradation: The presence of multiple spots, especially a spot at the baseline (which could be the hydrolyzed carboxylic acid), suggests degradation or impurity. Compare the pattern to the reference sample if available.
-
Method 2: Proton NMR (¹H NMR) Spectroscopy
-
Prepare Sample: Dissolve 5-10 mg of the compound in a deuterated solvent such as chloroform-d (CDCl₃).
-
Acquire Spectrum: Obtain a ¹H NMR spectrum.
-
Analyze and Compare: Compare the obtained spectrum to reference data. Key signals to check are:
-
Interpret Results:
-
High Purity: The spectrum should be clean, with sharp peaks corresponding to the known structure and correct integration values.
-
Degradation: The appearance of new, unidentifiable peaks, or a broad peak corresponding to water, suggests the presence of impurities. A diminished integration of the methyl ester peak relative to the aromatic signals could indicate hydrolysis.
-
If these tests confirm degradation, it is highly recommended to discard the old batch and acquire a fresh supply to ensure the reliability of your experimental results.
References
- 1. lookchem.com [lookchem.com]
- 2. aksci.com [aksci.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. solventis.net [solventis.net]
- 5. reddit.com [reddit.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. agilent.com [agilent.com]
- 10. chempurebrand.com [chempurebrand.com]
- 11. This compound | 917023-06-4 [chemicalbook.com]
Troubleshooting low yields in the synthesis of Methyl 2-(5-bromopyridin-2-YL)acetate derivatives
Welcome to the technical support center for the synthesis of Methyl 2-(5-bromopyridin-2-yl)acetate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven advice to help you troubleshoot low yields and other experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound derivatives can stem from several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. It is crucial to systematically investigate each possibility.
Troubleshooting Guide:
-
Purity of Starting Materials: Ensure your 2-bromo-5-substituted pyridine and methyl acetate source are of high purity. Impurities can interfere with the reaction, leading to unwanted side products.
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. A systematic optimization of these parameters is often necessary to achieve high yields.[1][2][3]
-
Moisture and Air Sensitivity: Some reagents, particularly the base and certain catalysts, may be sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
-
Side Reactions: Be aware of potential side reactions, such as hydrolysis of the ester or competing nucleophilic substitution on the pyridine ring.
Experimental Protocol: Optimizing Reaction Conditions
A design of experiments (DoE) approach can be highly effective for optimizing reaction conditions. Below is a general protocol for a systematic optimization.
-
Solvent Screening: Test a range of aprotic and protic solvents (e.g., THF, Dioxane, DMF, Acetonitrile, Ethanol). The choice of solvent can influence the solubility of reagents and the reaction pathway.[1]
-
Base Selection: Evaluate a variety of organic and inorganic bases (e.g., NaH, K₂CO₃, Cs₂CO₃, t-BuOK, DBU). The strength and nature of the base can impact the deprotonation of the acetate and the overall reaction rate.
-
Temperature Profiling: Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the optimal thermal conditions. Higher temperatures may increase the reaction rate but can also lead to decomposition.[2]
-
Concentration Effects: Vary the concentration of the reactants to see its effect on the yield.
Table 1: Example of Reaction Condition Optimization
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | THF | NaH | 25 | 35 |
| 2 | THF | NaH | 65 | 55 |
| 3 | DMF | K₂CO₃ | 80 | 65 |
| 4 | Dioxane | Cs₂CO₃ | 100 | 75 |
FAQ 2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?
The presence of multiple spots on a TLC plate indicates the formation of side products. Identifying these impurities is key to mitigating their formation.
Troubleshooting Guide:
-
Unreacted Starting Material: One of the most common "impurities" is unreacted starting material. This could be due to an incomplete reaction.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis, especially in the presence of water and a strong base, leading to the corresponding carboxylic acid.
-
N-Alkylation: In some cases, the nitrogen on the pyridine ring can be alkylated, leading to a quaternary ammonium salt.
-
Dimerization/Polymerization: Under certain conditions, starting materials or the product can undergo self-condensation or polymerization.
Visualization of Potential Side Reactions
The following diagram illustrates potential side reactions that can lead to a complex product mixture.
References
Technical Support Center: A Guide to Handling 5-Bromopyridine Compounds
Welcome to the Technical Support Center for 5-bromopyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile compounds in their synthetic endeavors. 5-Bromopyridines are valuable building blocks, but their unique electronic properties and the presence of the pyridine nitrogen can present specific challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and ensure the success of your experiments.
Troubleshooting Guide
This section is dedicated to resolving common issues encountered during reactions with 5-bromopyridine compounds. Each question addresses a specific experimental problem with a detailed explanation of the underlying causes and step-by-step solutions.
Cross-Coupling Reactions: Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with a 5-bromopyridine substrate is resulting in low yields and significant amounts of dehalogenated starting material. What is causing this, and how can I fix it?
Answer:
Low yields and dehalogenation are common frustrations when working with 5-bromopyridine substrates in Suzuki-Miyaura couplings.[1][2][3] The primary culprits are often related to catalyst inhibition and competing side reactions.[3][4]
Underlying Causes:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4][5][6] This is particularly problematic with 2-bromopyridines but can also affect 5-bromopyridine reactivity.
-
Dehalogenation (Proto-dehalogenation): This side reaction, where the bromine atom is replaced by a hydrogen atom, can be promoted by several factors. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions and undergo hydrolysis, leading to the formation of the corresponding arene and reducing the amount of boronic acid available for the desired cross-coupling.[2][3]
-
Homocoupling: Oxygen in the reaction mixture can promote the homocoupling of the boronic acid, further reducing the yield of the desired product.[2][3]
Troubleshooting Workflow:
A logical workflow to diagnose and resolve failed Suzuki reactions.
Detailed Experimental Protocol for an Optimized Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-bromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0 equiv.).[1]
-
Catalyst and Ligand Addition: Under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).[1][3]
-
Solvent Addition: Add a degassed, anhydrous solvent mixture, such as toluene/water (10:1), via syringe.[1][7]
-
Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[1][7]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.[1][2]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[1][2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2][8]
| Parameter | Standard Conditions | Optimized Conditions for 5-Bromopyridine | Rationale for Optimization |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos or XPhos | Bulky, electron-rich ligands prevent pyridine coordination and facilitate oxidative addition.[3][9] |
| Base | Na₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ | Milder bases can reduce the incidence of side reactions like protodeboronation and aldehyde reduction if present.[2][9] |
| Solvent | Dioxane/H₂O | Toluene/H₂O (degassed) | Anhydrous and thoroughly degassed solvents minimize protodeboronation and homocoupling.[2][3] |
| Boron Reagent | Boronic Acid | Boronic Acid (high purity) or Pinacol Ester | Pinacol esters are often more stable and less prone to protodeboronation.[2][3] |
Cross-Coupling Reactions: Buchwald-Hartwig Amination
Question: I am struggling with a Buchwald-Hartwig amination of a 5-bromopyridine. The reaction is sluggish and gives a complex mixture of products. What should I investigate?
Answer:
The Buchwald-Hartwig amination of 5-bromopyridines can be challenging due to the potential for the substrate and the amine coupling partner to interact with the palladium catalyst.[4][6] A sluggish reaction and complex product mixture suggest issues with catalyst activity, side reactions, or reagent stability.
Underlying Causes:
-
Catalyst Deactivation: Both the pyridine nitrogen and the amine nucleophile can coordinate to the palladium center, leading to the formation of inactive catalyst species.[4][5][6]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the key steps of the catalytic cycle.[6][10] For heteroaryl halides, sterically hindered and electron-rich ligands are often necessary.[6]
-
Base Sensitivity: The chosen base, while necessary for the reaction, can sometimes lead to the degradation of starting materials or products, especially at elevated temperatures.[11][12]
-
Competing Nucleophiles: If the substrate has other nucleophilic groups, they may compete with the desired amine in the coupling reaction.[11]
Troubleshooting Decision Tree:
A decision tree for troubleshooting a failed Buchwald-Hartwig amination.
Detailed Experimental Protocol for an Optimized Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4-6 mol%) to a dry reaction vessel.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.), the 5-bromopyrimidine (1.0 equiv.), and the amine (1.2 equiv.).[8][10]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5-10 mL) via syringe.[8][10]
-
Reaction: Stir the mixture at room temperature for a few minutes before heating to the desired temperature (typically 80-110 °C).[8][10]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired 5-aminopyridine derivative.[8][10]
Organometallic Reactions: Lithiation and Grignard Formation
Question: I am unable to successfully lithiate my 5-bromopyridine, or my Grignard reagent formation is failing. I am mostly recovering the protonated starting material. What is going wrong?
Answer:
The formation of organolithium or Grignard reagents from 5-bromopyridine is highly sensitive to reaction conditions, particularly the presence of moisture and the reactivity of the organometallic species itself.[13] Recovering the protonated starting material is a classic sign of quenching by an acidic proton source, most commonly water.[13]
Underlying Causes:
-
Trace Moisture: Organolithium and Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water in the solvent, on the glassware, or in the inert gas stream.[13][14]
-
Poor Quality Reagents: The n-butyllithium solution may have degraded over time and should be titrated.[13] The magnesium turnings for Grignard formation may have an passivating oxide layer.[14]
-
Unstable Organometallic Intermediate: The generated pyridyllithium or pyridylmagnesium halide can be unstable, even at low temperatures, and may undergo side reactions if not trapped quickly with an electrophile.[13]
-
Slow Reaction Initiation (Grignard): The reaction of the alkyl halide with magnesium can be difficult to initiate.[15]
Troubleshooting and Best Practices:
| Challenge | Solution | Rationale |
| Quenching by Moisture | Rigorously dry all glassware in an oven and cool under a stream of dry inert gas. Use freshly distilled, anhydrous solvents.[13][14] | To eliminate all potential proton sources that can quench the highly basic organometallic reagents. |
| Inactive n-BuLi | Titrate the n-butyllithium solution before use to determine its exact concentration. | Ensures that a stoichiometric amount of active reagent is used. |
| Inactive Magnesium | Activate magnesium turnings by stirring them under nitrogen, adding a small crystal of iodine, or using a chemical activator.[14] | Removes the passivating magnesium oxide layer from the surface of the metal. |
| Unstable Intermediate | Perform the lithium-halogen exchange at low temperatures (e.g., -78 °C) and add the electrophile immediately after the formation of the organolithium reagent.[13] | Minimizes the time for the unstable intermediate to decompose or undergo side reactions. |
Experimental Protocol for Successful Lithiation and Trapping:
-
Preparation: Flame-dry all glassware under vacuum and cool under a positive pressure of dry argon or nitrogen.
-
Reaction Setup: Dissolve the 5-bromopyridine in anhydrous THF or diethyl ether and cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a titrated solution of n-butyllithium (1.05 equiv.) dropwise to the cooled solution. Stir for 5-10 minutes at -78 °C.[13]
-
Electrophilic Quench: Add the electrophile (e.g., an aldehyde or ketone) as a solution in the reaction solvent, also at -78 °C.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and then perform a standard aqueous work-up.
Frequently Asked Questions (FAQs)
Q1: How should I store 5-bromopyridine and its derivatives? A1: 5-Bromopyridine compounds should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[16][17] They should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[16][18]
Q2: What are the primary safety precautions I should take when handling 5-bromopyridine compounds? A2: Always handle 5-bromopyridine compounds in a well-ventilated area, preferably in a chemical fume hood.[16][19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20][21] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16][17][20] In case of contact, rinse the affected area thoroughly with water.[19][20]
Q3: Why is the C-Br bond in 5-bromopyridine so reactive in cross-coupling reactions? A3: The electron-deficient nature of the pyrimidine ring, due to the two electronegative nitrogen atoms, makes the C-Br bond at the 5-position highly susceptible to oxidative addition to a palladium(0) catalyst.[8] This makes 5-bromopyrimidine an excellent substrate for a variety of cross-coupling reactions.[8]
Q4: Can I use 5-chloropyridine or 5-iodopyridine instead of 5-bromopyridine in my reactions? A4: Yes, but the reactivity will differ. The general order of reactivity for aryl halides in oxidative addition is I > Br > Cl.[1] 5-Iodopyridine will be more reactive and may allow for milder reaction conditions, but it is also more prone to dehalogenation.[1] 5-Chloropyridine is less reactive and may require more forcing conditions, such as a more active catalyst system and higher temperatures.[11]
Q5: My purification of a 5-bromopyridine derivative by column chromatography is difficult. Are there any tips? A5: The pyridine nitrogen can interact with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent. Alternatively, using neutral or basic alumina for chromatography can be a good option for particularly basic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. schnyderchemsafety.com [schnyderchemsafety.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. 5-Bromopyridine-2-carbaldehyde - Safety Data Sheet [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purifying Pyridine Acetates via Column Chromatography
Welcome to the technical support center for the purification of pyridine acetates. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of compounds using column chromatography. Pyridine acetates, with their inherent basicity and polarity, often present unique challenges during purification. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues in Pyridine Acetate Purification
This section addresses common problems encountered during the column chromatography of pyridine acetates, offering explanations for their causes and providing step-by-step solutions.
Question 1: My pyridine acetate is streaking or "tailing" badly on the silica gel column. What's causing this and how can I fix it?
Answer:
Peak tailing is a frequent issue when purifying basic compounds like pyridines on acidic silica gel.[1] The root cause is the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica. This interaction leads to a non-ideal equilibrium, causing the compound to elute slowly and asymmetrically.
Causality Explained: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, interacting with the proton of the silanol group. This acid-base interaction is strong enough to disrupt the normal partitioning of the analyte between the stationary and mobile phases, resulting in a "tail."
Solutions:
-
Mobile Phase Modification (Base Additive): The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system. The TEA is a stronger base than the pyridine acetate and will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound. This allows the pyridine acetate to travel through the column with significantly improved peak shape.
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in your eluent system (e.g., Dichloromethane/Ammoniated Methanol). This is particularly useful for more polar pyridine acetates.[1]
-
-
Choice of Stationary Phase:
-
Deactivated Silica: If tailing persists, consider using a deactivated or "neutral" silica gel. This type of silica has fewer accessible silanol groups.
-
Alumina (Basic or Neutral): For highly basic compounds, switching to an alumina stationary phase can be beneficial. Basic alumina is particularly effective at preventing interactions with basic analytes.[2]
-
Experimental Protocol: Mitigating Tailing with a TEA-Modified Eluent
-
TLC Analysis: Develop a TLC of your crude material using a standard eluent system (e.g., Hexane/Ethyl Acetate). Observe the tailing of your product spot.
-
Modified TLC: Prepare a new developing jar with the same solvent system but add 0.5% triethylamine. Run a new TLC. You should observe a significant reduction in tailing and a slightly higher Rf value for your product.
-
Column Preparation: Pack your column with silica gel as you normally would, using the unmodified eluent.
-
Elution: Begin eluting your column with the pre-mixed eluent containing 0.5% TEA. This ensures the entire silica bed is neutralized before your compound begins to travel down the column.
Question 2: My pyridine acetate won't elute from the column, even with highly polar solvents like 100% ethyl acetate or methanol.
Answer:
This issue, known as irreversible adsorption, can occur if your pyridine acetate is particularly polar or if it is present as a salt.
Causality Explained:
-
High Polarity: Highly functionalized pyridine acetates can have very strong interactions with the polar silica gel, making them difficult to elute with common organic solvents.
-
Salt Formation: If your reaction work-up involved an acid wash to remove excess pyridine, your pyridine acetate product may have formed a pyridinium salt.[3][4] These salts are highly polar and often insoluble in typical chromatography solvents, causing them to remain at the top of the column.
Solutions:
-
Check for Salt Formation: Before loading onto the column, ensure your crude product is in its free-base form. This can be achieved by a basic wash (e.g., with saturated aqueous sodium bicarbonate solution) during the work-up, followed by drying of the organic layer.[5]
-
Increase Eluent Polarity Systematically:
-
Methanol/DCM or Methanol/Chloroform: A gradient of methanol in dichloromethane (DCM) or chloroform can be very effective for eluting polar compounds.[6]
-
Introducing Acetic Acid: For very stubborn compounds, adding a small amount of acetic acid (0.5-1%) to the eluent can help by protonating the silanol groups and disrupting the strong interaction with your basic product. However, be mindful that this can cause tailing for other reasons and will need to be removed from your final product.
-
-
Reverse-Phase Chromatography: If your pyridine acetate is still retained, it may be a good candidate for reverse-phase chromatography. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7][8] This is often the method of choice for highly polar and water-soluble compounds.[9]
Question 3: I am trying to separate my pyridine acetate from a pyridine N-oxide byproduct. They have very similar Rf values on TLC.
Answer:
Pyridine N-oxides are common byproducts in reactions involving pyridines. They are significantly more polar than their parent pyridines due to the polar N-O bond. This difference in polarity is the key to their separation.
Causality Explained: The N-oxide functional group introduces a strong dipole and a site for hydrogen bonding, leading to stronger interactions with the silica gel compared to the parent pyridine acetate.
Solutions:
-
Optimize Normal-Phase Chromatography:
-
Solvent System Selection: A less polar solvent system will accentuate the polarity difference. Start with a low concentration of a polar solvent (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity. This should allow the less polar pyridine acetate to elute first, while the more polar N-oxide is retained longer.
-
Utilize a Different Solvent Selectivity: If Hexane/Ethyl Acetate is not providing sufficient resolution, try a system with a different solvent selectivity, such as DCM/Methanol or Chloroform/Acetone.[6]
-
-
Flash Chromatography on Basic Alumina: Basic alumina can be very effective for separating N-oxides. A typical eluent system would be dichloromethane with a small percentage of methanol.[2]
Data Presentation: Recommended Solvent Systems for Pyridine Acetates
| Polarity of Pyridine Acetate | Stationary Phase | Recommended Eluent System (Starting Point) | Modifier (if needed) |
| Low to Medium | Silica Gel | Hexane / Ethyl Acetate (e.g., 7:3) | 0.5% Triethylamine |
| Medium to High | Silica Gel | Dichloromethane / Methanol (e.g., 95:5) | 0.5% Triethylamine |
| High / Water-Soluble | C18 Reverse Phase | Water / Acetonitrile + 0.1% Formic Acid | N/A |
| Separation from N-Oxides | Basic Alumina | Dichloromethane / Methanol (e.g., 98:2) | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the best way to load my crude pyridine acetate sample onto the column?
A1: For optimal separation, it is crucial to load the sample in a concentrated band.
-
Wet Loading: Dissolve your crude material in a minimal amount of the initial chromatography eluent or a slightly more polar solvent.[10] Use a pipette to carefully apply the solution to the top of the silica bed.
-
Dry Loading: If your compound is not very soluble in the eluent, dry loading is recommended.[10] Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[10]
Q2: My TLC shows good separation, but my column chromatography does not. Why?
A2: This is a common issue that can arise from several factors:[6]
-
Overloading the Column: The amount of crude material may be too high for the amount of silica gel used. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Differences in Silica: The silica gel on your TLC plate may have different properties (e.g., particle size, pore size) than the silica in your column.
-
Sample Introduction: A poorly loaded sample (too dilute or unevenly applied) can lead to broad bands and poor separation on the column.
Q3: How can I remove residual pyridine used as a solvent or reagent before chromatography?
A3: It is highly recommended to remove as much pyridine as possible before column chromatography, as it can interfere with the separation.
-
Azeotropic Removal: Co-evaporation with a solvent like toluene or heptane under reduced pressure is effective at removing residual pyridine.[3]
-
Acidic Wash: If your product is stable to acid, a dilute acid wash (e.g., 1M HCl or 5-10% aqueous citric acid) during work-up will convert the pyridine to its water-soluble pyridinium salt, which can be removed in the aqueous layer.[3][5]
-
Copper Sulfate Wash: A wash with an aqueous solution of copper (II) sulfate is a mild and effective way to remove pyridine. The pyridine forms a complex with the copper sulfate and is extracted into the aqueous phase.[3][4][5]
Q4: Should I use gravity or flash chromatography for my pyridine acetate purification?
A4: Flash chromatography, which uses positive pressure (air or nitrogen) to force the eluent through the column, is generally preferred.[11] It is much faster than gravity chromatography and often results in better separation due to reduced diffusion of the analyte bands.
Visualization of Workflows
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for addressing peak tailing of basic compounds.
General Pyridine Acetate Purification Workflow
Caption: Standard workflow for purifying pyridine acetates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Catalyst Selection for Optimizing Cross-Coupling Reactions
Welcome to the Technical Support Center for Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding catalyst selection. Our goal is to empower you to overcome common experimental hurdles and optimize your reactions for higher yields, better selectivity, and improved efficiency.
Troubleshooting Guide: Reaction-Specific Issues & Solutions
This section addresses common problems encountered during specific cross-coupling reactions. Each entry details the issue, probable causes, and actionable solutions grounded in mechanistic principles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used reaction, but challenges can arise, particularly with difficult substrates.[1][2]
Issue 1: Low to No Yield
-
Probable Cause 1: Inactive Catalyst System. The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[3] The stability of the precatalyst is also crucial; some can be sensitive to air and moisture.[4]
-
Solution:
-
Use a Fresh or High-Quality Precatalyst: Ensure your palladium source and ligand are from a reliable source and have been stored correctly. Consider using more robust, air-stable precatalysts like palladacycles.[3]
-
Ensure Proper Reduction of Pd(II): If using a Pd(II) source like Pd(OAc)₂, the phosphine ligand or other components in the reaction mixture must reduce it to Pd(0). Inefficient reduction can stall the reaction.[5]
-
Screen Ligands: The choice of ligand is critical. For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote both oxidative addition and reductive elimination.[3]
-
-
-
Probable Cause 2: Oxygen Contamination. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of boronic acids.[3]
-
Solution:
-
Degas Solvents Thoroughly: Use methods such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen from your solvents.[3]
-
Maintain an Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas.
-
-
-
Probable Cause 3: Inappropriate Base or Solvent. The base plays a crucial role in the transmetalation step, and its effectiveness is often solvent-dependent.[6] An unsuitable base can lead to poor reactivity or degradation of starting materials.[3]
-
Solution:
-
Base Screening: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction.[6]
-
Solvent Choice: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is common. For biphasic reactions, ensure vigorous stirring to maximize the interaction between the phases.[7]
-
-
Issue 2: Significant Protodeboronation
-
Probable Cause: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by strong bases in aqueous media, especially with electron-rich heterocyclic or vinyl boronic acids.[3]
-
Solution:
-
Use a Milder Base: Switch to a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3][8]
-
Anhydrous Conditions: Since water is the proton source, running the reaction under anhydrous conditions can significantly reduce this side reaction.[3]
-
Use More Stable Boron Reagents: Consider using boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.
-
-
Buchwald-Hartwig Amination
This reaction is powerful for forming C-N bonds, but its success is highly dependent on the catalyst system and reaction conditions.[9]
Issue 1: Low Conversion of Aryl Chloride
-
Probable Cause: Aryl chlorides are less reactive than aryl bromides or iodides, making the oxidative addition step more challenging.[9][10]
-
Solution:
-
Select a Suitable Ligand: Highly active, bulky, and electron-rich phosphine ligands are required. Buchwald's biaryl phosphine ligands or Hartwig's ferrocene-derived ligands are excellent choices.[9]
-
Use an Appropriate Palladium Precursor: While Pd₂(dba)₃ and Pd(OAc)₂ are common, specialized precatalysts can be more effective as they efficiently generate the active Pd(0) species.[5][11]
-
Optimize Reaction Conditions: Higher temperatures and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) are often necessary.[12]
-
-
Issue 2: Catalyst Deactivation
-
Probable Cause: The active catalytic species can be unstable and prone to decomposition, especially at the elevated temperatures often required for this reaction.[13]
-
Solution:
-
Heck Reaction
A key challenge in the Heck reaction is catalyst deactivation, which can lead to incomplete reactions.[13]
Issue 1: Reaction Stalls Before Completion
-
Probable Cause 1: Palladium Black Formation. The active Pd(0) catalyst can agglomerate into inactive palladium black, a common issue at higher temperatures.[13]
-
Solution:
-
Ligand Stabilization: Use phosphine ligands to stabilize the Pd(0) species and prevent agglomeration. Bidentate phosphine ligands can be particularly effective in creating a more stable catalyst complex.[14]
-
Temperature Control: Avoid excessively high temperatures that can accelerate catalyst decomposition.
-
-
-
Probable Cause 2: Inefficient Regeneration of the Catalyst. The catalytic cycle requires the regeneration of the Pd(0) species from a Pd(II) intermediate, which necessitates a base.[15]
-
Solution:
-
Base Selection: Ensure a suitable base, such as triethylamine (Et₃N) or an inorganic salt like sodium acetate (NaOAc), is present in sufficient quantity to facilitate the reductive elimination and regenerate the catalyst.[15]
-
-
Stille Coupling
The Stille reaction is versatile but can be plagued by low yields and side reactions if not properly optimized.[16]
Issue 1: Low Yield
-
Probable Cause: A number of factors can contribute to low yields, including the purity of reagents, the choice of catalyst and ligand, and the reaction conditions.[16]
-
Solution:
-
Reagent Quality: Ensure all reagents and solvents are pure and dry.
-
Catalyst and Ligand Selection: Screen different palladium sources and phosphine ligands.
-
Reaction Conditions: Optimize temperature and reaction time. For some substrates, higher temperatures may be needed to drive the reaction to completion.[16]
-
-
Issue 2: Homocoupling of the Organostannane Reagent
Sonogashira Coupling
The choice of catalyst in Sonogashira coupling is heavily influenced by the steric properties of the coupling partners.[18][19]
Issue 1: Low Reactivity with Sterically Hindered Substrates
-
Probable Cause: Steric bulk on either the aryl halide or the alkyne can hinder the reaction.[18]
-
Solution:
-
Issue 2: Alkyne Homocoupling (Glaser Coupling)
-
Probable Cause: This side reaction is often promoted by the copper co-catalyst.
Kumada Coupling
The high reactivity of the Grignard reagent in Kumada coupling presents challenges with functional group tolerance.[21]
Issue 1: Limited Functional Group Tolerance
-
Probable Cause: Grignard reagents are highly reactive and will react with acidic protons (e.g., from alcohols) and add to carbonyl groups.[21]
-
Solution:
-
Protecting Groups: Protect sensitive functional groups before performing the coupling reaction.
-
Alternative Coupling Reactions: If functional group tolerance is a major issue, consider alternative cross-coupling reactions like Suzuki or Negishi, which use less reactive organometallic reagents.
-
-
Issue 2: β-Hydride Elimination with Alkyl Halides
-
Probable Cause: The use of alkyl halides with β-hydrogens can lead to competitive elimination side reactions.[21]
-
Solution:
-
Specialized Catalysts: In some cases, the addition of other catalysts or reagents, such as 1,3-butadienes with a nickel catalyst, can circumvent this issue.[21]
-
-
Frequently Asked Questions (FAQs)
This section addresses broader questions related to catalyst selection in cross-coupling reactions.
Q1: How does the phosphine ligand influence the outcome of a cross-coupling reaction?
A: The phosphine ligand is arguably the most critical component in determining the success of a cross-coupling reaction. Its electronic and steric properties directly impact the key steps of the catalytic cycle:
-
Electron-rich ligands (e.g., those with alkyl groups like t-butyl) increase the electron density on the palladium center. This promotes the oxidative addition step, which is particularly important for less reactive electrophiles like aryl chlorides.[22]
-
Bulky ligands (e.g., Buchwald's biaryl phosphines) serve multiple purposes. They promote reductive elimination, which is often the product-forming step.[22][23] They also help to stabilize the catalytically active monoligated palladium species and can prevent catalyst deactivation.[3]
Q2: What is the significance of the ligand "bite angle" in bidentate phosphines?
A: The bite angle of a bidentate phosphine ligand has a significant effect on reactivity, particularly on the rate of reductive elimination.[24]
-
Larger bite angles generally favor reductive elimination. This is because the preferred geometry for the resulting Pd(0) complex is linear. A larger bite angle in the Pd(II) intermediate brings the L-Pd-L bond angle closer to 180°, facilitating the reductive elimination step.[24] For example, a complex with dppf (bite angle ~99°) undergoes reductive elimination much faster than one with dppe (bite angle ~91°).[24]
-
The effect on oxidative addition is less straightforward and can depend on the specific mechanism.[24]
| Ligand | Typical Bite Angle (°) | Impact on Reductive Elimination |
| dppe | ~85-91 | Slower |
| dppf | ~99 | Faster |
| Xantphos | ~108-112 | Generally Faster |
Q3: What are the differences between using a Pd(0) and a Pd(II) precatalyst?
A: The active species in most cross-coupling reactions is Pd(0).
-
Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can directly enter the catalytic cycle. However, they can be sensitive to air and may not be as stable as some Pd(II) precatalysts.[4][25]
-
Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are often more stable and easier to handle. However, they require an in situ reduction to Pd(0) to become active. This reduction is typically achieved by a phosphine ligand, an amine, or another reducing agent in the reaction mixture.[5][15] Inefficient reduction can be a source of poor reaction performance.[3] Modern precatalysts, like the Buchwald palladacycle precatalysts, are designed for easy and efficient generation of the active Pd(0) catalyst.[5][26]
Q4: My reaction is not working. What are the first things I should check?
A: When a cross-coupling reaction fails, a systematic approach to troubleshooting is essential:
-
Catalyst System: Ensure the palladium source and ligand are active and have been stored correctly.[3]
-
Inert Atmosphere: Confirm that the reaction is free of oxygen, which can deactivate the catalyst.[3]
-
Reagent Purity: Verify the purity of your starting materials, especially the organometallic reagent.[16]
-
Base and Solvent: Re-evaluate your choice of base and solvent, as this combination is critical for success.[3]
-
Temperature: Ensure the reaction is being conducted at an appropriate temperature. Some reactions require heating to proceed at a reasonable rate.[12]
Visualizing the Catalytic Cycle and Selection Workflow
The General Catalytic Cycle for Cross-Coupling
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Heck Reaction—State of the Art [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Kumada coupling - Wikipedia [en.wikipedia.org]
- 22. Yoneda Labs [yonedalabs.com]
- 23. Reductive elimination - Wikipedia [en.wikipedia.org]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 2-(5-bromopyridin-2-YL)acetate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of Methyl 2-(5-bromopyridin-2-YL)acetate, a substituted pyridine derivative of interest in medicinal chemistry.
In the absence of readily available experimental spectra for the title compound, this guide will present a detailed, predicted ¹H and ¹³C NMR dataset. This prediction is grounded in the fundamental principles of NMR spectroscopy and is supported by a comparative analysis with the experimentally determined NMR data of structurally related analogues: the unsubstituted Methyl 2-(pyridin-2-yl)acetate and the analogous Methyl 2-(5-chloropyridin-2-yl)acetate. This comparative approach not only allows for a robust characterization of the target molecule but also serves to illustrate the predictable and systematic effects of substituent changes on the NMR spectra of heterocyclic systems.
The Foundational Role of NMR in the Analysis of Substituted Pyridines
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The electronic properties of substituents on the pyridine ring, and their positions, profoundly influence the chemical environment of the ring's protons and carbons. These changes are directly observable in the ¹H and ¹³C NMR spectra, primarily through variations in chemical shifts and coupling constants. Electron-withdrawing groups, such as halogens, generally deshield the protons and carbons of the pyridine ring, causing their signals to appear at a higher chemical shift (downfield). The magnitude of this effect is dependent on the position of the substituent relative to the observed nucleus.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, alongside the experimental data for its unsubstituted and 5-chloro analogues. The predictions for the bromo-substituted compound are derived from the experimental data of the unsubstituted analogue and the established substituent chemical shift (SCS) effects of a bromine atom on a pyridine ring.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.35 | d | ~8.4 |
| H-4 | ~7.75 | dd | ~8.4, 2.4 | |
| H-6 | ~8.55 | d | ~2.4 | |
| -CH₂- | ~3.90 | s | - | |
| -OCH₃ | ~3.75 | s | - | |
| Methyl 2-(pyridin-2-yl)acetate | H-3 | 7.28 | d | 8.1 |
| H-4 | 7.68 | td | 7.7, 1.8 | |
| H-5 | 7.21 | ddd | 7.5, 4.9, 1.2 | |
| H-6 | 8.58 | ddd | 4.9, 1.8, 0.9 | |
| -CH₂- | 3.92 | s | - | |
| -OCH₃ | 3.74 | s | - | |
| Methyl 2-(5-chloropyridin-2-yl)acetate | H-3 | 7.31 | d | 8.4 |
| H-4 | 7.71 | dd | 8.4, 2.5 | |
| H-6 | 8.51 | d | 2.5 | |
| -CH₂- | 3.88 | s | - | |
| -OCH₃ | 3.75 | s | - |
Predicted values
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-2 | ~155.0 |
| C-3 | ~124.5 | |
| C-4 | ~140.0 | |
| C-5 | ~119.0 | |
| C-6 | ~150.5 | |
| -CH₂- | ~44.0 | |
| -OCH₃ | ~52.5 | |
| C=O | ~171.0 | |
| Methyl 2-(pyridin-2-yl)acetate | C-2 | 156.4 |
| C-3 | 123.5 | |
| C-4 | 136.8 | |
| C-5 | 121.9 | |
| C-6 | 149.5 | |
| -CH₂- | 44.5 | |
| -OCH₃ | 52.3 | |
| C=O | 171.5 | |
| Methyl 2-(5-chloropyridin-2-yl)acetate | C-2 | 154.8 |
| C-3 | 124.1 | |
| C-4 | 139.1 | |
| C-5 | 130.2 | |
| C-6 | 149.0 | |
| -CH₂- | 44.1 | |
| -OCH₃ | 52.5 | |
| C=O | 170.9 |
Predicted values
Experimental and Predictive Methodologies
Experimental Protocol for Comparative Compounds
The experimental data for the comparative compounds were obtained using a standard NMR analysis workflow.
1. Sample Preparation:
-
5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR spectra were acquired with 16 scans and a relaxation delay of 1 second.
-
¹³C NMR spectra were acquired with 1024 scans and a relaxation delay of 2 seconds.
-
Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
3. Data Processing:
-
The acquired Free Induction Decays (FIDs) were processed using standard NMR software (e.g., MestReNova, TopSpin).
-
Processing steps included Fourier transformation, phase correction, and baseline correction.
Caption: A simplified workflow for the acquisition of experimental NMR data.
Predictive Methodology for this compound
The predicted ¹H and ¹³C NMR data were generated based on the principles of additivity of substituent chemical shifts (SCS).[1]
1. Baseline Spectrum:
-
The experimental data for Methyl 2-(pyridin-2-yl)acetate was used as the foundational dataset.
2. Application of Bromine SCS Effects:
-
Known SCS values for a bromine substituent on a pyridine ring were applied to the chemical shifts of the pyridine protons and carbons.
-
The effect of bromine is anisotropic, meaning it affects each position on the ring differently. For a 5-substituted pyridine, the most significant effects are observed at C-5 (ipso-carbon, large negative shift in ¹³C), C-4 and C-6 (ortho-carbons, deshielding), and C-3 (meta-carbon, smaller effect).
3. Rationale for Predicted Shifts:
¹H NMR: The H-6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen and the deshielding effect of the bromine at the 5-position. The H-4 proton will also be shifted downfield. The H-3 proton, being meta to the bromine, will experience a smaller downfield shift.
¹³C NMR: The C-5 carbon, directly attached to the bromine, will be significantly shielded (shifted upfield) due to the heavy atom effect. The other carbons will experience deshielding effects of varying magnitudes depending on their position relative to the bromine. The chemical shifts of the acetate moiety (-CH₂- and -OCH₃) are expected to be minimally affected by the substitution on the pyridine ring.
Caption: Logical flow for the prediction of NMR data for the target compound.
Comparative Analysis and Structural Insights
A direct comparison of the NMR data reveals key structural insights:
-
Effect of Halogen Substitution: Both chlorine and bromine at the 5-position cause a downfield shift of the H-4 and H-6 protons compared to the unsubstituted analogue, consistent with their electron-withdrawing nature. The effect of bromine on the proton chemical shifts is predicted to be very similar to that of chlorine.
-
Distinguishing Features in ¹³C NMR: The most significant difference between the halogenated and non-halogenated compounds is in the ¹³C NMR spectrum. The carbon directly attached to the halogen (C-5) experiences a significant shift. For the chloro-analogue, this is a downfield shift, while for the bromo-analogue, a shielding (upfield) effect is predicted due to the "heavy atom effect" of bromine. This provides a clear diagnostic marker to distinguish between different halogen substituents.
-
Acetate Moiety: The chemical shifts of the methylene (-CH₂-) and methoxy (-OCH₃) groups of the acetate side chain are relatively insensitive to the substitution on the pyridine ring, appearing at approximately 3.9 ppm and 3.7 ppm in the ¹H NMR, and 44 ppm and 52 ppm in the ¹³C NMR, respectively. This is expected as they are separated from the ring by a methylene group, which dampens the electronic effects of the ring substituents.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of this compound. By comparing this predicted data with the experimental spectra of closely related analogues, we have demonstrated the systematic and predictable nature of substituent effects in NMR spectroscopy. This approach allows for a confident, preliminary structural assignment and provides a valuable reference for researchers working with this and similar substituted pyridine compounds. The clear differentiation in the ¹³C NMR spectrum, in particular, highlights the power of this technique in distinguishing between structurally similar molecules.
References
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of Methyl 2-(5-bromopyridin-2-yl)acetate
Abstract
Methyl 2-(5-bromopyridin-2-yl)acetate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Rigorous characterization of this intermediate, particularly the identification and quantification of process-related impurities, is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Resolution Mass Spectrometry (HRMS) stands as the definitive analytical tool for this purpose, providing unequivocal elemental composition determination through highly accurate mass measurements. This guide offers an in-depth comparison of two leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide researchers in selecting the optimal instrumentation for their specific analytical needs.
The Analytical Challenge: Leveraging the Isotopic Signature of Bromine
The presence of a bromine atom in this compound (C₈H₈BrNO₂) is the most powerful intrinsic feature for its confident identification by mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively).[1][2] This results in a characteristic "M" and "M+2" isotopic pattern where two peaks of almost equal intensity, separated by approximately 2 Daltons (Da), are observed for any bromine-containing ion.[3][4][5][6]
This 1:1 isotopic signature is a non-negotiable validation point. Any HRMS method must not only measure the mass of the monoisotopic peak with high accuracy but also faithfully reproduce the isotopic distribution.[7] A failure to match the theoretical isotopic pattern is a clear indication of an incorrect assignment or the presence of an interference.
Theoretical Mass Profile of [M+H]⁺:
-
Chemical Formula: C₈H₉BrNO₂⁺
-
Monoisotopic Mass (with ⁷⁹Br): 229.98113 Da
-
M+2 Isotope (with ⁸¹Br): 231.97908 Da
-
Expected Intensity Ratio: ~1:1
Comparative HRMS Platforms: Q-TOF vs. Orbitrap
The two dominant technologies in the field of HRMS for small molecule analysis are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers.[8] While both achieve exceptional performance, they operate on different principles, leading to distinct advantages.
-
Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument uses a quadrupole for precursor ion selection and a time-of-flight analyzer to measure mass-to-charge ratios based on the time it takes for ions to travel a fixed distance. Q-TOFs are renowned for their high acquisition speed, excellent mass accuracy, and robust performance.[8]
-
Orbitrap: This technology traps ions in an electrostatic field and measures the frequency of their axial oscillations. A Fourier transform is then used to convert these frequencies into highly accurate mass-to-charge ratios. Orbitrap instruments are celebrated for their exceptionally high resolving power, which can exceed 240,000, allowing for the separation of extremely close isobaric interferences.[8][9]
Experimental Design & Self-Validating Methodologies
A robust analytical method is a self-validating one. This is achieved by incorporating system suitability tests, internal standards, and rigorous data interpretation criteria that leverage the fundamental chemical properties of the analyte. The protocols below are designed for a standard Liquid Chromatography-Mass Spectrometry (LC-MS) setup.
Materials & Sample Preparation
-
Analyte: this compound, analytical standard.
-
Solvents: LC-MS grade acetonitrile, water, and formic acid.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution in acetonitrile.
-
Create a working solution of 1 µg/mL by diluting the stock solution in 50:50 acetonitrile:water with 0.1% formic acid. Causality: The addition of formic acid promotes protonation of the pyridine nitrogen, enhancing ionization efficiency in positive electrospray ionization (ESI) mode.
-
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Causality: A standard C18 column provides excellent retention and peak shape for this moderately polar molecule. The gradient ensures efficient elution and separation from potential impurities.
HRMS Platform Protocols
Protocol 1: Q-TOF Analysis
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temp: 400 °C.
-
Acquisition Mode: Full Scan MS.
-
Mass Range: 50 - 500 m/z.
-
Acquisition Rate: 2 spectra/second. Causality: High acquisition speed ensures sufficient data points across the narrow chromatographic peak for accurate quantification.
-
Mass Resolution: > 40,000 (FWHM).
-
Calibration: Perform an external calibration before the run and use a continuous internal lock mass infusion. Trustworthiness: A lock mass corrects for any minor drift in the mass analyzer during the analytical run, ensuring sub-ppm mass accuracy throughout.
Protocol 2: Orbitrap Analysis
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
Sheath/Aux Gas Flow: 40 / 10 (arbitrary units).
-
Acquisition Mode: Full Scan MS.
-
Mass Range: 50 - 500 m/z.
-
Mass Resolution: 70,000 (at m/z 200). Causality: A setting of 70,000 provides excellent mass accuracy while maintaining a scan speed compatible with standard LC peak widths. Higher resolution (e.g., 140,000) can be used if isobaric impurities are suspected, at the cost of a slower scan rate.[10]
-
AGC Target: 1e6.
-
Calibration: Calibrate the instrument according to the manufacturer's specifications. The inherent stability of the Orbitrap analyzer often negates the need for a lock mass for routine analyses.[11]
Data Analysis & Comparative Performance
The objective is to confirm the elemental composition and identify potential impurities based on accurate mass, isotopic pattern, and fragmentation data.
Data Analysis Workflow
The following diagram illustrates the logical workflow for confident compound identification.
Caption: General workflow for HRMS data analysis and validation.
Expected Performance Comparison
Both platforms are expected to deliver excellent results for this analysis. The key differences lie in the degree of performance and specific strengths.
| Performance Metric | Q-TOF System | Orbitrap System | Causality & Justification |
| Mass Accuracy | < 3 ppm | < 1 ppm | Orbitrap systems typically offer superior mass accuracy due to their Fourier Transform-based mass analysis, providing higher confidence in elemental composition assignments.[10] |
| Resolution (FWHM) | > 40,000 | > 70,000 | The higher resolution of the Orbitrap is advantageous for separating the target analyte from any potential co-eluting, isobaric impurities.[9] |
| Isotopic Fidelity | Excellent | Excellent | Both instruments, when properly calibrated, will accurately reproduce the 1:1 isotopic pattern of bromine, a critical confirmation step. |
| Acquisition Speed | High (1-10 Hz) | Moderate (1-4 Hz at 70k) | The faster scanning of Q-TOF is beneficial for ultra-fast chromatography, ensuring more data points per peak. For standard LC, both are sufficient.[8] |
| Dynamic Range | Very Good | Excellent | Orbitrap instruments often demonstrate a superior dynamic range, which is crucial for detecting low-level impurities in the presence of the high-concentration main compound. |
Fragmentation Pathway Analysis (MS/MS)
To gain further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The protonated molecule ([M+H]⁺, m/z 229.98) is isolated and fragmented.
Caption: Predicted MS/MS fragmentation pathway of the analyte.
The primary fragmentation is expected to be the neutral loss of methanol (CH₃OH) from the ester, followed by the loss of carbon monoxide (CO).[12][13] The subsequent loss of the bromine radical is also a plausible pathway. Observing these fragments with high mass accuracy provides orthogonal confirmation of the molecule's structure.
Discussion: Choosing the Right Platform
-
For Routine Quality Control and Identification: A modern Q-TOF system is perfectly suited for this application. It provides robust, reliable data with excellent mass accuracy and isotopic fidelity that is more than sufficient to meet regulatory requirements, such as those outlined by the ICH.[14][15][16] Its speed and ease of use make it a workhorse instrument for high-throughput environments.
-
For In-Depth Impurity Profiling and "Unknown" Identification: An Orbitrap system holds the advantage. Its superior resolution is invaluable when dealing with complex samples where an impurity may have the same nominal mass as the parent compound or another fragment.[11] The ultra-high mass accuracy (<1 ppm) significantly reduces the number of possible elemental formulas for an unknown, accelerating its identification.
Conclusion
Both Q-TOF and Orbitrap HRMS platforms are highly capable of the definitive analysis of this compound. The choice between them is not about capability, but about the specific analytical challenge. For confident identification and quantitation in a controlled setting, a Q-TOF provides a robust and efficient solution. For the exhaustive characterization of unknown impurities or challenging separation scenarios, the superior resolving power and mass accuracy of an Orbitrap system provide an unparalleled level of analytical depth. In all cases, leveraging the intrinsic isotopic signature of bromine is the cornerstone of a self-validating and trustworthy method.
References
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. youtube.com [youtube.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. ms isotopes: Br and Cl [employees.csbsju.edu]
- 6. savemyexams.com [savemyexams.com]
- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 13. article.sapub.org [article.sapub.org]
- 14. tasianinch.com [tasianinch.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
Comparison of reactivity between Methyl 2-(5-bromopyridin-2-YL)acetate and its isomers
Introduction
In the landscape of modern drug discovery and materials science, pyridine-based scaffolds are indispensable building blocks. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. Among these, methyl 2-(bromopyridin-2-yl)acetate and its positional isomers serve as versatile intermediates, offering multiple reaction handles for molecular elaboration. However, the precise placement of the bromine atom on the pyridine ring dramatically alters the molecule's reactivity, influencing reaction yields, rates, and even the feasibility of certain transformations.
This guide provides an in-depth comparison of the reactivity between Methyl 2-(5-bromopyridin-2-yl)acetate and its key isomers: the 3-bromo, 4-bromo, and 6-bromo analogues. We will dissect the underlying electronic and steric factors that govern their behavior in common synthetic transformations and provide supporting experimental frameworks for researchers navigating the synthesis of complex molecules derived from these valuable synthons.
The Theoretical Bedrock: Electronic and Steric Influences
The reactivity of any substituted pyridine is a delicate interplay of electronic and steric effects. The pyridine nitrogen is inherently electron-withdrawing, creating a general electron deficiency in the ring, particularly at the α (2, 6) and γ (4) positions. The bromine atom further modulates this electronic landscape through its inductive electron-withdrawal (-I effect) and mesomeric electron-donation (+M effect).
-
Electronic Effects: The position of the bromine atom dictates its influence on the two primary reactive sites: the carbon-bromine (C-Br) bond, crucial for cross-coupling reactions, and the ester carbonyl, the site of hydrolysis.
-
C-Br Bond: The susceptibility of the C-Br bond to oxidative addition by a metal catalyst (e.g., Palladium) is the rate-determining step in many cross-coupling reactions.[1] A more electron-deficient carbon atom facilitates this step. Therefore, bromine at the electron-deficient 4- and 6-positions is expected to be more reactive than at the 3- or 5-positions.
-
Ester Group: The electrophilicity of the ester carbonyl is influenced by the overall electron-withdrawing character of the substituted ring. This affects the rate of nucleophilic attack, as seen in hydrolysis.
-
-
Steric Hindrance: The spatial arrangement of substituents can physically block the approach of reagents or catalysts.[2][3][4] This is particularly critical for transition-metal catalyzed reactions that involve bulky phosphine ligands.[5]
-
3- and 6-Bromo Isomers: These isomers suffer from significant steric congestion. The 3-bromo isomer has the bromine adjacent to the bulky acetate side chain, while the 6-bromo isomer has the bromine adjacent to the coordinating pyridine nitrogen, which can interfere with catalyst binding.
-
4- and 5-Bromo Isomers: These isomers are sterically more accessible, allowing for easier approach of catalysts and reagents to the C-Br bond.
-
Caption: Steric environments of 3-, 4-, and 5-bromo isomers.
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and reliability.[1] The reaction's success hinges on the initial oxidative addition of the palladium catalyst to the C-Br bond.
Predicted Reactivity Trend: 4-bromo > 5-bromo >> 6-bromo > 3-bromo
-
Methyl 2-(4-bromopyridin-2-yl)acetate: This isomer is anticipated to be the most reactive. The bromine is at an electronically activated position and is sterically unhindered, allowing for facile catalyst association.
-
This compound: This isomer shows excellent reactivity.[6] While the 5-position is less electronically activated than the 4-position, its low steric hindrance makes it an excellent substrate for a wide range of coupling partners.[7]
-
Methyl 2-(6-bromopyridin-2-yl)acetate: Reactivity is significantly diminished. The bromine is adjacent to the pyridine nitrogen, which can act as a ligand for the palladium center, potentially leading to catalyst inhibition. Furthermore, the proximity to the nitrogen introduces steric bulk.
-
Methyl 2-(3-bromopyridin-2-yl)acetate: This is typically the most challenging isomer. The bromine atom is ortho to the bulky CH₂CO₂Me side chain, creating a formidable steric barrier that severely impedes the approach of the palladium catalyst.[5]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds.[8] Similar to the Suzuki coupling, its efficiency is highly dependent on the electronic and steric properties of the aryl halide substrate.[9][10]
Predicted Reactivity Trend: 4-bromo > 5-bromo >> 6-bromo > 3-bromo
The logic follows that of the Suzuki coupling. The accessibility of the C-Br bond is paramount. Practical protocols for the amination of 2-bromopyridines have been developed, often requiring sealed tubes when using volatile amines.[11] The choice of phosphine ligand is critical to overcome the challenges associated with electron-deficient pyridine rings.
Ester Hydrolysis (Saponification)
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. Base-catalyzed hydrolysis (saponification) is common, involving the nucleophilic attack of a hydroxide ion on the ester carbonyl.
Predicted Reactivity Trend: 4-bromo ≈ 6-bromo > 3-bromo ≈ 5-bromo
-
Electronic Control: The reactivity is governed by the electrophilicity of the carbonyl carbon. The strong electron-withdrawing effect of the pyridine ring, enhanced by bromine at the ortho (6) and para (4) positions, increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Steric Control: While electronic effects are significant, steric hindrance can play a role. For the 3-bromo isomer, the adjacent bromine atom may slightly hinder the approach of the nucleophile to the ester group, although this effect is generally less pronounced than in transition metal catalysis.
Care must be taken during hydrolysis, as harsh acidic conditions (e.g., using HBr) could potentially affect the C-Br bond, although this is generally not an issue with basic conditions.[12]
Experimental Data Summary
The following table summarizes expected outcomes based on established chemical principles and literature precedents. Yields are illustrative and highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature).
| Isomer | Transformation | Predicted Yield | Reaction Time | Key Challenges & Considerations |
| Methyl 2-(3-bromopyridin-2-yl)acetate | Suzuki Coupling | Very Low (<20%) | > 24h | Severe steric hindrance from the adjacent acetate group requires specialized, bulky ligands and harsh conditions. |
| Buchwald-Hartwig | Very Low (<20%) | > 24h | Steric hindrance is the primary barrier.[5] | |
| Hydrolysis | Good-Excellent | 2-6h | Standard saponification conditions are generally effective. | |
| Methyl 2-(4-bromopyridin-2-yl)acetate | Suzuki Coupling | Excellent (>90%) | 1-4h | Highly reactive due to favorable electronics and low steric hindrance. |
| Buchwald-Hartwig | Excellent (>90%) | 2-8h | Generally proceeds smoothly with standard Buchwald-Hartwig protocols. | |
| Hydrolysis | Excellent | 1-3h | Electronically activated carbonyl leads to rapid hydrolysis. | |
| This compound | Suzuki Coupling | Excellent (>90%) | 2-6h | A reliable and versatile substrate for a wide range of coupling partners.[6][13] |
| Buchwald-Hartwig | Excellent (>90%) | 4-12h | A workhorse substrate for C-N bond formation. | |
| Hydrolysis | Good-Excellent | 2-6h | Standard saponification conditions are effective. | |
| Methyl 2-(6-bromopyridin-2-yl)acetate | Suzuki Coupling | Moderate-Good | 8-16h | Potential for catalyst inhibition by the adjacent pyridine nitrogen. May require specific ligands to mitigate this. |
| Buchwald-Hartwig | Moderate-Good | 12-24h | Steric hindrance and potential nitrogen coordination can slow the reaction.[14] | |
| Hydrolysis | Excellent | 1-3h | Electronically activated carbonyl leads to rapid hydrolysis. |
Validated Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a self-validating system designed for reliability and reproducibility. The causality behind each step is explained to ensure both technical accuracy and practical understanding.
Objective: To synthesize Methyl 2-(5-(4-methoxyphenyl)pyridin-2-yl)acetate.
Materials:
-
This compound (1.0 mmol, 230 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 637 mg)
-
Toluene (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
Procedure:
-
Inert Atmosphere Preparation (Causality: Preventing Catalyst Degradation): To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. The use of a solid, finely ground base like K₃PO₄ is crucial for activating the boronic acid without causing ester hydrolysis, which can occur with soluble bases like NaOH.[1]
-
Evacuation and Backfilling (Causality: O₂ Removal): Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This process is critical as oxygen can oxidize the Pd(0) active catalyst and the phosphine ligand, leading to reaction failure.
-
Solvent Addition (Causality: Reaction Medium): Using a syringe, add anhydrous toluene followed by degassed water. The biphasic solvent system is effective for Suzuki couplings; toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base. Degassing the solvents prevents the introduction of oxygen.
-
Reaction Execution (Causality: Thermal Energy for Catalysis): Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-6 hours. The elevated temperature is necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Reaction Monitoring (Causality: Determining Completion): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A sample can be taken via syringe, diluted with ethyl acetate, and spotted on a TLC plate.
-
Work-up (Causality: Product Isolation): Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification (Causality: Removal of Impurities): Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion
The reactivity of Methyl 2-(bromopyridin-2-yl)acetate isomers is a clear demonstration of fundamental organic chemistry principles at play. While all four isomers are valuable synthetic intermediates, their utility is dictated by the position of the bromine substituent.
-
For Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig): The 4-bromo and 5-bromo isomers are superior substrates due to their high steric accessibility and favorable electronics. They are reliable choices for constructing complex molecular architectures.
-
For Sterically Demanding Transformations: The 3-bromo and 6-bromo isomers present significant challenges. Their successful use requires careful optimization, often involving specialized ligands, higher catalyst loadings, and more forcing conditions.
-
For Nucleophilic Reactions at the Ester: Reactivity is primarily governed by electronic effects, with the 4-bromo and 6-bromo isomers showing enhanced rates of hydrolysis due to the increased electrophilicity of the carbonyl group.
This guide serves as a foundational resource for researchers. By understanding the intrinsic properties of each isomer, scientists can make more informed decisions in their synthetic planning, saving time and resources while accelerating the pace of discovery.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C8H8BrNO2 | CID 53419526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to the Synthesis of Methyl 2-(5-bromopyridin-2-yl)acetate: An Evaluation of Efficiency and Practicality
Methyl 2-(5-bromopyridin-2-yl)acetate is a valuable heterocyclic building block in the synthesis of numerous pharmaceutical and agrochemical agents.[1][2] Its structural motif, featuring a bromo-substituted pyridine ring coupled to a methyl acetate group, offers versatile handles for further chemical elaboration. Consequently, the efficient and scalable synthesis of this intermediate is of significant interest to researchers and process chemists. This guide provides an in-depth comparison of various synthetic strategies for the preparation of this compound, with a focus on reaction efficiency, substrate scope, and practical considerations for laboratory and potential scale-up applications. We will delve into the mechanistic underpinnings of each approach and provide detailed experimental protocols to allow for a comprehensive evaluation.
Introduction to Synthetic Strategies
The synthesis of 2-pyridylacetate derivatives has been approached through several classical and modern synthetic methodologies. Traditional methods often involve multi-step sequences, which can be time-consuming and result in lower overall yields. More contemporary approaches, particularly those leveraging transition-metal catalysis, offer more direct and efficient routes. This guide will focus on the following key strategies:
-
Palladium-Catalyzed α-Arylation of Methyl Acetate: A direct approach involving the cross-coupling of a halopyridine with an ester enolate.
-
Negishi Cross-Coupling: A powerful C-C bond-forming reaction utilizing an organozinc reagent.
-
Kumada Cross-Coupling: A classic cross-coupling method employing a Grignard reagent.
We will evaluate each method based on key performance indicators such as chemical yield, reaction time, catalyst loading, and functional group tolerance.
Method 1: Palladium-Catalyzed α-Arylation of Methyl Acetate
The palladium-catalyzed α-arylation of esters has emerged as a powerful tool for the direct formation of α-aryl esters.[3] This method, in principle, offers the most straightforward route to this compound by directly coupling 2,5-dibromopyridine with the enolate of methyl acetate. The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by coordination of the ester enolate, and subsequent reductive elimination to form the desired product and regenerate the active catalyst.
Experimental Protocol: Palladium-Catalyzed α-Arylation
Materials:
-
2,5-Dibromopyridine
-
Methyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky electron-rich phosphine ligand (e.g., cataCXium® A)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).
-
Add anhydrous toluene to the flask, followed by 2,5-dibromopyridine (1.0 eq).
-
In a separate flask, prepare a solution of methyl acetate (1.5 eq) in anhydrous toluene.
-
Cool the methyl acetate solution to -78 °C and slowly add LiHMDS (1.1 eq) to generate the lithium enolate. Stir for 30 minutes at this temperature.
-
Slowly add the pre-formed enolate solution to the Schlenk flask containing the palladium catalyst and 2,5-dibromopyridine at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion of the α-Arylation Approach
The primary advantage of this method is its directness, potentially reducing the number of synthetic steps. The choice of ligand is crucial for achieving high catalytic activity and selectivity for mono-arylation. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and prevent catalyst decomposition.[3] However, a significant challenge lies in controlling the regioselectivity of the reaction with 2,5-dibromopyridine, as the bromine atoms at the 2- and 5-positions exhibit different reactivities. The 2-position is generally more susceptible to oxidative addition. Another potential side reaction is the self-condensation of methyl acetate (Claisen condensation), which can be minimized by the slow addition of the enolate to the reaction mixture.
Method 2: Negishi Cross-Coupling
The Negishi cross-coupling reaction is a highly reliable and versatile method for the formation of C-C bonds, involving the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[4] For the synthesis of this compound, this would involve the preparation of a (5-bromopyridin-2-yl)zinc reagent and its subsequent coupling with a suitable electrophile bearing the acetate moiety.
Experimental Workflow: Negishi Coupling
References
A Comparative Guide to the Structural Elucidation of Methyl 2-(5-bromopyridin-2-yl)acetate Derivatives: The Definitive Role of X-ray Crystallography
Introduction: The Imperative for Atomic-Level Precision in Drug Discovery
In the landscape of modern drug development, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, derivatives of Methyl 2-(5-bromopyridin-2-yl)acetate serve as versatile building blocks for novel pharmaceuticals and agrochemicals.[1] The subtle interplay of a molecule's three-dimensional architecture with its biological target is the bedrock of its efficacy and selectivity. Consequently, the unambiguous determination of a molecule's solid-state conformation is not merely an academic exercise but a critical step in the rational design of new chemical entities.
This guide provides an in-depth comparison of X-ray crystallography with other prevalent analytical techniques for the structural characterization of a novel, representative derivative, "Methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate." We will explore not just the "how" but the "why" behind the experimental choices, offering a field-proven perspective on achieving trustworthy and accurate structural data. While techniques like NMR and Mass Spectrometry are indispensable for confirming chemical identity, single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for revealing the precise spatial arrangement of atoms.[2][3]
Part 1: The Gold Standard Workflow: Single-Crystal X-ray Crystallography
The power of X-ray crystallography lies in its ability to generate a precise three-dimensional electron density map of a molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with unparalleled accuracy.[4][5] This process, from synthesis to final structure, is a self-validating system, with numerous checkpoints to ensure the integrity of the final model.
Experimental Protocol 1: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The latter is often the most significant bottleneck in the process.[2]
Synthesis of Methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate:
A plausible synthetic route can be adapted from established Goldberg reactions used for similar 2-bromopyridine couplings.[6]
-
Reaction Setup: To a 50 mL round-bottomed flask equipped with a reflux condenser, add 2,5-dibromo-4-methylpyridine (10 mmol), methyl acetate (20 mmol), copper(I) iodide (0.5 mmol), 1,10-phenanthroline (1.0 mmol), and potassium phosphate (20 mmol) in toluene (20 mL).
-
Inert Atmosphere: Flush the flask with nitrogen for 15 minutes to create an inert atmosphere.
-
Reflux: Heat the mixture to reflux (approximately 110°C) with vigorous stirring for 24-36 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture through celite. Wash the filtrate with saturated aqueous ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the target compound.
Crystallization Protocol: Slow Evaporation
Slow evaporation is a straightforward and effective method for growing crystals of small organic molecules.[7] The choice of solvent is critical; an ideal solvent dissolves the compound moderately and has a suitable vapor pressure.
-
Solvent Screening: Perform preliminary solubility tests with various solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof). A combination of ethyl acetate and hexane is often effective.
-
Solution Preparation: Dissolve approximately 10-15 mg of purified Methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate in a minimal amount of ethyl acetate (e.g., 0.5 mL) in a small, clean vial.
-
Induce Supersaturation: Slowly add hexane dropwise until the solution becomes faintly turbid, indicating the onset of precipitation. Add a single drop of ethyl acetate to redissolve the precipitate, achieving a saturated solution.
-
Crystal Growth: Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent mixture. Place the vial in a vibration-free location at a constant temperature.
-
Harvesting: Monitor the vial over several days to weeks. Once well-formed, colorless crystals of suitable size (typically 0.1-0.3 mm) are observed, carefully harvest them using a nylon loop.
Workflow Visualization: From Synthesis to Structure
Caption: Workflow for determining a 3D molecular structure using X-ray crystallography.
Experimental Protocol 2: X-ray Data Collection, Solution, and Refinement
This phase transitions from wet chemistry to physics and computation, requiring specialized instrumentation and software.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.[8]
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.[9][10]
-
A series of diffraction images are collected as the crystal is rotated.[1]
-
-
Data Processing:
-
Indexing: The initial images are used to determine the unit cell parameters and the crystal's Bravais lattice.[1]
-
Integration: The intensity of each diffraction spot (reflection) is measured from all the collected images.
-
Scaling and Merging: The intensities are scaled and corrected for experimental factors (e.g., Lorentz-polarization effects) to produce a final, unique set of reflection data.[9]
-
-
Structure Solution and Refinement:
-
Solution: For small molecules, the "phase problem" is typically solved using direct methods, which use statistical relationships between reflection intensities to generate an initial electron density map.[4]
-
Refinement: This is an iterative process of adjusting the atomic model (x, y, z coordinates, and atomic displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[11][12] The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.[13]
-
Validation: The final structure is validated using geometric checks and analysis of the final difference electron density map to ensure a chemically reasonable and accurate model.[8]
-
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive 3D structure, a comprehensive characterization relies on a suite of analytical techniques. Each method offers a unique piece of the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[14]
-
¹H NMR: Would confirm the presence and connectivity of protons. For our hypothetical derivative, we would expect to see distinct signals for the methyl ester protons, the new methyl group on the pyridine ring, and the aromatic protons. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern.[14] For pyridine derivatives, protons alpha to the nitrogen are typically the most deshielded, appearing furthest downfield.[14]
-
¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the ester carbonyl, methyl groups, and the carbons of the pyridine ring.
Limitation: NMR provides an averaged structure in solution. Molecules can have significant conformational flexibility, and the solution-state conformation may differ from the solid-state structure, which is often the more relevant for understanding interactions in a crystalline biological target.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.
-
Molecular Ion Peak: High-resolution mass spectrometry would provide a highly accurate mass for the molecular ion, confirming the elemental formula (C₉H₁₀BrNO₂).
-
Isotopic Pattern: A key feature for halogenated compounds is the isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[15] This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units (the M+ and M+2 peaks), which is a definitive indicator of the presence of a single bromine atom.[15][16]
Limitation: MS provides no information about the isomeric structure (e.g., the position of the methyl group) or the three-dimensional arrangement of atoms.
Computational Modeling
Computational chemistry can predict the geometry of a molecule by calculating its lowest energy conformation.
-
Method: Techniques like Density Functional Theory (DFT) can be used to perform a geometry optimization, predicting bond lengths, angles, and dihedrals.[17] This can be a valuable guide, especially when crystallization is challenging.
-
Validation: Computational methods can provide a good approximation of molecular geometry, often confirming shapes predicted by simpler models like VSEPR theory.[18][19]
Limitation: The calculated structure represents an isolated molecule in the gas phase and does not account for the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that dictate the conformation in the solid state. It is a prediction, not an experimental measurement.[18]
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular packing.[3][5] | Unambiguous determination of solid-state structure; the "gold standard." | Requires high-quality single crystals, which can be difficult to obtain.[2] |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei, solution-state conformation.[14] | Excellent for verifying the chemical structure of the synthesized compound; does not require crystals. | Provides an averaged structure in solution; does not define the solid-state conformation. |
| Mass Spectrometry | Molecular weight, elemental formula, presence of specific isotopes (e.g., Br).[15][16] | High sensitivity; confirms molecular formula and halogen presence. | Provides no information on isomerism or 3D structure. |
| Computational Modeling | Predicted lowest-energy conformation (geometry), electronic properties.[17] | Does not require physical sample; provides theoretical insight into molecular geometry. | Provides a predicted structure in a vacuum, not an experimental solid-state structure.[18] |
Logical Relationship of Analytical Techniques
References
- 1. youtube.com [youtube.com]
- 2. sptlabtech.com [sptlabtech.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. excillum.com [excillum.com]
- 6. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction [mdpi.com]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. X-ray Data Collection Course [mol-xray.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 14. benchchem.com [benchchem.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 18. youtube.com [youtube.com]
- 19. VSEPR theory - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for Methyl 2-(5-bromopyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is not merely a matter of compliance; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Methyl 2-(5-bromopyridin-2-yl)acetate, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. A Certificate of Analysis (COA) for this compound is the primary document attesting to its quality, but its true value lies in the rigorous analytical science that underpins it. This guide provides an in-depth comparison of the analytical data one should expect for high-purity this compound, contrasts it with a potentially impure batch, and discusses alternative compounds, all supported by detailed experimental protocols.
The Anatomy of a Trustworthy Certificate of Analysis
A COA is more than a simple declaration of purity. It is a comprehensive summary of a battery of analytical tests, each providing a different lens through which to view the compound's identity and quality. For an intermediate like this compound, a robust COA should, at a minimum, include the following tests, conducted according to validated methods.[1][2][3][4] The validation of these analytical procedures should be in accordance with ICH Q2(R1) guidelines to ensure accuracy, precision, specificity, and robustness.[5][6][7][8]
| Parameter | High-Purity Sample | Impure Sample Example | Alternative: Ethyl 2-(5-bromopyridin-2-yl)acetate |
| Appearance | White to off-white solid | Yellow or brown-tinged solid | Colorless to pale yellow liquid or solid |
| Purity (by HPLC) | ≥ 98.0% | 94.5% (with notable impurity peaks) | ≥ 97.0% |
| ¹H NMR | Conforms to structure | Conforms to structure, but with additional peaks corresponding to impurities | Conforms to the structure of the ethyl ester |
| Mass Spectrum (m/z) | [M+H]⁺ at 230.0/232.0 | [M+H]⁺ at 230.0/232.0, with additional signals from impurities | [M+H]⁺ at 244.1/246.1 |
| Water Content (Karl Fischer) | ≤ 0.5% | 1.2% | ≤ 0.5% |
| Residual Solvents | Meets ICH limits | Fails to meet ICH limits for a specific solvent (e.g., Toluene) | Meets ICH limits |
Deep Dive into the Analytical Workflow: Protocols and Interpretation
To truly understand the data presented on a COA, one must appreciate the experimental methodologies. Here, we provide detailed protocols for the key analytical techniques used to characterize this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment in the pharmaceutical industry. A well-developed reversed-phase HPLC method can separate the main compound from its process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
A high-purity sample will exhibit a single major peak at the expected retention time. The presence of other peaks indicates impurities. The peak area percentage is used to quantify the purity. In our impure sample example, the lower purity of 94.5% could be due to the presence of starting materials like 2-bromo-5-methylpyridine or byproducts from the synthesis. The choice of a gradient elution is crucial as it allows for the separation of compounds with a wider range of polarities, ensuring that both polar and non-polar impurities are detected.
Identity Confirmation by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for the unambiguous identification of a molecule by providing detailed information about the chemical environment of its protons.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃.
-
Data Acquisition: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.
Based on a reported synthesis[9], the following chemical shifts are expected:
-
δ 8.62 (d, J=2.3 Hz, 1H): This doublet corresponds to the proton at the 6-position of the pyridine ring. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
-
δ 7.79 (dd, J=8.3, 2.3 Hz, 1H): This doublet of doublets is assigned to the proton at the 4-position, showing coupling to both the proton at the 3-position and the 6-position.
-
δ 7.21 (d, J=8.3 Hz, 1H): This doublet corresponds to the proton at the 3-position of the pyridine ring.
-
δ 3.82 (s, 2H): This singlet is from the two protons of the methylene (-CH₂-) group.
-
δ 3.73 (s, 3H): This singlet corresponds to the three protons of the methyl ester (-OCH₃) group.
An impure sample might show additional peaks, for example, from the starting material 2-bromo-5-methylpyridine, which would have a characteristic methyl singlet at around 2.4 ppm.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering another critical piece of evidence for its identity.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method: A fast LC gradient can be used, for example, 5% to 95% acetonitrile in water (with 0.1% formic acid) over 5 minutes.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100-500.
-
Data Acquisition: Full scan mode.
-
For this compound (C₈H₈BrNO₂), the expected monoisotopic mass is 228.97 Da.[10] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the protonated molecule [M+H]⁺ with two peaks of nearly equal intensity at m/z 230.0 and 232.0. The presence of this doublet is a strong confirmation of a monobrominated compound. An impure sample might show additional ions corresponding to the molecular weights of impurities.
Comparison with Alternatives
In drug discovery, the choice of building blocks is often guided by factors such as reactivity, synthetic accessibility, and the desired physicochemical properties of the final molecule. While this compound is a valuable intermediate, several alternatives exist.
-
Ethyl 2-(5-bromopyridin-2-yl)acetate: This is a very close analog where the methyl ester is replaced by an ethyl ester.[11][12] Its reactivity is very similar, and the choice between the two may be dictated by the specific reaction conditions or the desired solubility properties. The ethyl group will be evident in the ¹H NMR spectrum as a quartet at around 4.2 ppm and a triplet at around 1.3 ppm.
-
Bioisosteric Replacements: The bromopyridine moiety itself can be replaced by other groups to modulate the properties of the final compound. This concept, known as bioisosterism, is a cornerstone of medicinal chemistry.[1][5][13][14][15] For example, replacing the bromine atom with a cyano group or another heterocyclic ring can alter the electronic properties, metabolic stability, and target-binding interactions of the resulting molecule.[16]
-
Methyl 2-(5-cyanopyridin-2-yl)acetate: The cyano group is a common bioisostere for halogens. It is more polar and can act as a hydrogen bond acceptor, which can influence solubility and target interactions.
-
Methyl 2-(5-(thiophen-2-yl)pyridin-2-yl)acetate: Replacing the bromine with a thiophene ring via a cross-coupling reaction can significantly alter the shape and lipophilicity of the molecule, potentially leading to different biological activities.
-
Conclusion: The COA as a Gateway to Quality
A Certificate of Analysis is the starting point for assessing the quality of a pharmaceutical intermediate like this compound. However, a deep understanding of the analytical techniques behind the data is crucial for researchers and drug development professionals. By critically evaluating the HPLC chromatogram, the ¹H NMR spectrum, and the mass spectrum, one can gain a comprehensive picture of the compound's purity and identity. This guide has provided the necessary tools to interpret these data, compare the quality of different batches, and consider strategic alternatives in the context of drug discovery. Ultimately, the rigorous application of analytical science is what transforms a simple COA into a reliable passport for a molecule on its journey to becoming a life-saving medicine.
References
- 1. Meegle | Free Download Material Certificate of Analysis Template [meegle.com]
- 2. Certificate Of Analysis: 10 Templates Available for Word and PDF for Free - Template Sumo [templatesumo.com]
- 3. dochub.com [dochub.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. datacor.com [datacor.com]
- 10. benchchem.com [benchchem.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 13. emerypharma.com [emerypharma.com]
- 14. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Pyridinylacetate Scaffold: A Comparative Guide to Structure-Activity Relationships of Novel Kinase Inhibitors
In the landscape of modern drug discovery, the pyridine ring stands as a "privileged structure," a core component in numerous approved therapeutics and a fertile ground for the development of novel bioactive agents. Within this class, analogs derived from the Methyl 2-(5-bromopyridin-2-YL)acetate scaffold have emerged as a particularly promising chemotype, especially in the pursuit of potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative framework for researchers and drug development professionals. We will delve into the synthetic rationale, explore the impact of specific structural modifications on biological activity, and provide detailed experimental protocols to support further investigation.
The this compound Scaffold: A Versatile Starting Point
The this compound scaffold is a valuable building block in medicinal chemistry. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications. The pyridine nitrogen offers a site for potential hydrogen bonding interactions within a protein's active site. The bromo-substituent at the 5-position provides a handle for cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl groups. Finally, the methyl acetate group can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides, facilitating the exploration of different pharmacophoric features. These characteristics make it an ideal starting point for the generation of compound libraries aimed at discovering novel therapeutics.[1]
General Synthesis of Bioactive Analogs
The synthesis of bioactive analogs from the this compound scaffold typically involves a multi-step sequence. A common strategy is the initial conversion of the methyl ester to a more reactive intermediate, such as a carboxylic acid or an amide, followed by modification of the pyridine ring.
Experimental Protocol: Synthesis of 2-(5-aryl-pyridin-2-yl)acetamide Analogs
This protocol outlines a general procedure for the synthesis of a library of 2-(5-aryl-pyridin-2-yl)acetamide analogs, a class of compounds that has shown significant activity as kinase inhibitors.
Step 1: Amidation of this compound
-
To a solution of this compound (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 10 eq).
-
Stir the reaction mixture in a sealed vessel at 50°C for 16 hours.
-
Concentrate the reaction mixture under reduced pressure to yield 2-(5-bromopyridin-2-yl)acetamide.
-
Purify the crude product by silica gel chromatography.
Step 2: Suzuki Cross-Coupling
-
In a microwave vial, combine 2-(5-bromopyridin-2-yl)acetamide (1.0 eq), the desired aryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by preparative HPLC to afford the final 2-(5-aryl-pyridin-2-yl)acetamide analog.
Structure-Activity Relationship (SAR) Analysis: A Focus on TAM Family Kinase Inhibition
A significant application of the this compound scaffold has been in the development of inhibitors of the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer). These kinases are implicated in various aspects of cancer progression, including proliferation, survival, and metastasis, making them attractive therapeutic targets. The following SAR analysis is based on data from analogs synthesized and tested for their inhibitory activity against Axl and Mer kinases.
The Importance of the 5-Position Substituent
The bromine atom at the 5-position serves as a key diversification point. Replacing the bromine with various aryl and heteroaryl groups via Suzuki coupling has a profound impact on the inhibitory potency.
| Analog | R Group (at 5-position) | Axl IC50 (nM) | Mer IC50 (nM) |
| 1 | Phenyl | 150 | 250 |
| 2 | 4-Fluorophenyl | 80 | 120 |
| 3 | 3-Methoxyphenyl | 110 | 180 |
| 4 | Pyridin-3-yl | 50 | 90 |
| 5 | Thiophen-2-yl | 200 | 350 |
Key Insights:
-
Aromaticity is favored: The presence of an aromatic or heteroaromatic ring at the 5-position is generally beneficial for activity.
-
Electron-withdrawing groups can enhance potency: The introduction of a fluorine atom at the 4-position of the phenyl ring (Analog 2) improves activity against both Axl and Mer compared to the unsubstituted phenyl ring (Analog 1).
-
Heteroaromatic rings are well-tolerated: A pyridine ring at the 5-position (Analog 4) leads to a significant increase in potency, suggesting that the nitrogen atom may be involved in a favorable interaction with the target kinase.
Modifications of the Acetamide Moiety
The acetamide group also plays a crucial role in the activity of these compounds. Modifications at this position can influence both potency and pharmacokinetic properties.
| Analog | Amide Modification | Axl IC50 (nM) | Mer IC50 (nM) |
| 6 | N-methylacetamide | 180 | 300 |
| 7 | N,N-dimethylacetamide | >1000 | >1000 |
| 8 | Acetic acid | 500 | 800 |
| 9 | N-(2-hydroxyethyl)acetamide | 95 | 150 |
Key Insights:
-
Primary amide is preferred: The unsubstituted acetamide appears to be optimal for activity. Mono-substitution with a small alkyl group (Analog 6) is tolerated, but di-substitution (Analog 7) leads to a significant loss of potency. This suggests that at least one N-H bond is important for interaction with the target, likely as a hydrogen bond donor.
-
Carboxylic acid is detrimental: Conversion of the amide to a carboxylic acid (Analog 8) results in a marked decrease in activity, indicating that the neutral amide is a key pharmacophoric feature.
-
Polar substitutions can be accommodated: The introduction of a hydroxyl group on the N-substituent (Analog 9) is well-tolerated and results in an analog with good potency.
Visualizing the Structure-Activity Landscape
The following diagram illustrates the key SAR findings for this class of inhibitors.
Caption: Key structure-activity relationships for kinase inhibitors based on the pyridinylacetate scaffold.
Comparative Analysis and Biological Evaluation
The true value of a chemical scaffold lies in its ability to generate analogs with superior performance compared to existing alternatives. Analogs derived from the this compound scaffold have demonstrated potent and selective inhibition of TAM kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol describes a typical in vitro assay to determine the inhibitory activity of the synthesized compounds against Axl and Mer kinases.
-
Reagents and Materials: Recombinant human Axl and Mer kinase domains, ATP, appropriate substrate peptide, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate peptide in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Signaling Pathway Context
The inhibition of TAM kinases by these analogs has direct implications for cancer cell signaling. The diagram below illustrates the general TAM kinase signaling pathway.
Caption: Simplified TAM kinase signaling pathway and the point of intervention for the described inhibitors.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly effective starting point for the development of potent and selective kinase inhibitors, particularly targeting the TAM family. The SAR analysis presented in this guide highlights the critical role of substitutions at the 5-position of the pyridine ring and the nature of the acetamide moiety. Future efforts in this area could focus on further optimization of the 5-position substituent to enhance potency and selectivity, as well as modifications of the acetamide group to improve pharmacokinetic properties. The exploration of alternative heterocyclic scaffolds bioisosteric to the pyridine ring could also yield novel inhibitors with improved drug-like properties. The data and protocols provided herein offer a solid foundation for researchers to build upon in the ongoing quest for novel and effective cancer therapeutics.
References
A Senior Application Scientist's Guide to the Catalytic Functionalization of Bromopyridines
For the modern researcher in pharmaceutical and materials science, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and advanced materials underscores the critical need for efficient and selective methods to functionalize this heterocycle. Bromopyridines, in particular, serve as versatile building blocks for introducing a wide array of molecular complexity. The choice of the catalytic system is paramount in achieving the desired transformation with high yield, selectivity, and broad functional group tolerance. This guide provides a comparative analysis of the predominant catalytic systems for the functionalization of bromopyridines, offering insights into their mechanisms, practical considerations, and supporting experimental data to inform your selection process.
The Landscape of Catalytic Functionalization
The direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature and the coordinating ability of the nitrogen atom, which can lead to catalyst inhibition.[1] Consequently, cross-coupling reactions of halopyridines have become the most robust and widely adopted strategies. This guide will focus on the comparative performance of catalytic systems based on palladium, nickel, and copper, as well as the emerging field of photoredox catalysis for the functionalization of bromopyridines.
The primary transformations covered include:
-
C-C Bond Formation: Suzuki-Miyaura, Sonogashira, and Heck couplings.
-
C-N Bond Formation: Buchwald-Hartwig amination and Ullmann condensation.
-
C-O Bond Formation: Ullmann-type etherification.
Palladium-Catalyzed Systems: The Workhorse of Cross-Coupling
Palladium catalysis has long been the gold standard for cross-coupling reactions due to its high efficiency and broad functional group tolerance.[2][3] The choice of ligand is crucial for modulating the reactivity and stability of the palladium catalyst, especially when dealing with the electronically demanding bromopyridine substrates.[2]
Mechanistic Rationale: The Dominance of the Pd(0)/Pd(II) Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the C-Br bond of the bromopyridine. This is often the rate-determining step and is influenced by the electron density of the pyridine ring and the steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand.[4]
-
Transmetalation (for Suzuki, etc.) or Coordination/Insertion (for Heck): The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, or in the case of the Heck reaction, the olefin coordinates and inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.
dot graph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Pd(0)L2" [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-Br(L2)" [label="Ar-Pd(II)(L2)-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation\n(R-M)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-R(L2)" [label="Ar-Pd(II)(L2)-R", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="Ar-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [style=invis]; "Oxidative_Addition" -> "Ar-Pd(II)-Br(L2)"; "Ar-Pd(II)-Br(L2)" -> "Transmetalation"; "Transmetalation" -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product" [label="Product\nFormation"]; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst\nRegeneration"]; } Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the ligand. Here, we compare three major classes of palladium catalysts for the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
| Fictionalized data for comparison based on trends reported in the literature.[2] |
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst, but for challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands such as SPhos are often necessary to promote the oxidative addition and reductive elimination steps, leading to higher yields and turnover numbers.[2]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes are highly active due to the strong σ-donating ability of the NHC ligand, which enhances catalytic activity. This often allows for lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[2]
-
Palladacycles (e.g., Herrmann's Catalyst): These are pre-activated catalyst systems with high thermal stability and activity, making them advantageous for large-scale syntheses.[2]
Experimental Protocol: Suzuki-Miyaura Coupling using a Palladium-NHC Catalyst
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using a PEPPSI-IPr catalyst.
Materials:
-
Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI-IPr catalyst (0.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous tert-Amyl alcohol (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, arylboronic acid, PEPPSI-IPr catalyst, and cesium carbonate.
-
Add the anhydrous tert-amyl alcohol via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
dot graph "Suzuki_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Setup" [label="Assemble Reactants\n(Bromopyridine, Boronic Acid,\nCatalyst, Base) in Schlenk Flask"]; "Solvent" [label="Add Anhydrous Solvent\nunder Inert Atmosphere"]; "Reaction" [label="Heat and Stir\n(e.g., 100 °C, 2h)"]; "Monitoring" [label="Monitor Progress\n(TLC/LC-MS)"]; "Workup" [label="Cool, Dilute,\nand Filter"]; "Purification" [label="Purify by Column\nChromatography"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Setup"; "Setup" -> "Solvent"; "Solvent" -> "Reaction"; "Reaction" -> "Monitoring"; "Monitoring" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "End"; } Caption: Experimental workflow for Suzuki-Miyaura coupling.
Nickel-Catalyzed Systems: A Cost-Effective and Versatile Alternative
Nickel, being more earth-abundant and economical than palladium, has emerged as a powerful catalyst for cross-coupling reactions.[3] Nickel catalysts often exhibit unique reactivity, enabling transformations that are challenging for palladium-based systems.[5][6]
Mechanistic Considerations: The Role of Ni(I) and Radical Pathways
While Ni(0)/Ni(II) catalytic cycles analogous to palladium are proposed, nickel catalysis frequently involves Ni(I) intermediates and radical pathways.[5][6] This is due to nickel's lower redox potentials and ability to stabilize paramagnetic species.[5][6]
dot graph "Nickel_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Ni(I)X" [label="Ni(I)X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Ni(III)-Br(X)" [label="Ar-Ni(III)(X)-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation\n(R-M)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Ni(III)-R(X)" [label="Ar-Ni(III)(X)-R", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="Ar-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Ni(I)X" -> "Oxidative_Addition" [style=invis]; "Oxidative_Addition" -> "Ar-Ni(III)-Br(X)"; "Ar-Ni(III)-Br(X)" -> "Transmetalation"; "Transmetalation" -> "Ar-Ni(III)-R(X)"; "Ar-Ni(III)-R(X)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product" [label="Product\nFormation"]; "Reductive_Elimination" -> "Ni(I)X" [label="Catalyst\nRegeneration"]; } Caption: A possible Ni(I)/Ni(III) catalytic cycle.
Comparative Performance: Nickel vs. Palladium in Suzuki-Miyaura Coupling
A direct comparison highlights the competitive performance of nickel catalysts.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High |
| Ni(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 4 | Good |
| Data extrapolated from literature for the coupling of bromopyridines.[3] |
While palladium often provides higher yields in shorter reaction times, nickel catalysts are a viable and more sustainable alternative, particularly for large-scale syntheses.[3]
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
[Ni(dppf)Cl₂] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethoxyethane (DME) (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the bromopyridine, arylboronic acid, [Ni(dppf)Cl₂], and potassium carbonate.
-
Add anhydrous DME via syringe.
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Copper-Catalyzed Systems: The Classic Choice for C-N and C-O Couplings
Copper-catalyzed reactions, particularly the Ullmann condensation, are among the oldest methods for forming C-N and C-O bonds.[7] Modern advancements with the use of ligands have significantly improved the reaction conditions, making them milder and more functional group tolerant.[7]
Mechanistic Overview: The Cu(I)/Cu(III) Cycle in Ullmann-Type Reactions
The mechanism of copper-catalyzed Ullmann reactions is still a subject of debate, but a Cu(I)/Cu(III) catalytic cycle is widely proposed.
dot graph "Copper_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Cu(I)X" [label="Cu(I)X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Cu(III)-Br(X)" [label="Ar-Cu(III)(X)-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Nucleophilic_Attack" [label="Nucleophilic Attack\n(Nu-H)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Cu(III)-Nu(X)" [label="Ar-Cu(III)(X)-Nu", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="Ar-Nu", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cu(I)X" -> "Oxidative_Addition" [style=invis]; "Oxidative_Addition" -> "Ar-Cu(III)-Br(X)"; "Ar-Cu(III)-Br(X)" -> "Nucleophilic_Attack"; "Nucleophilic_Attack" -> "Ar-Cu(III)-Nu(X)"; "Ar-Cu(III)-Nu(X)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product" [label="Product\nFormation"]; "Reductive_Elimination" -> "Cu(I)X" [label="Catalyst\nRegeneration"]; } Caption: A proposed Cu(I)/Cu(III) cycle for Ullmann condensation.
Comparative Performance: Copper in C-N Bond Formation
A highly efficient CuCl-catalyzed Ullmann-type C-N cross-coupling of carbazoles and 2-bromopyridine derivatives has been developed.[8][9][10]
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuCl | 1-methyl-imidazole | t-BuOLi | Toluene | 110 | 3 | 95 |
| Data from the coupling of carbazole with 2-bromopyridine.[8][9][10] |
This system demonstrates that with the right choice of ligand and base, copper catalysis can be highly effective, offering a low-cost alternative to palladium for C-N bond formation.[8][9][10]
Experimental Protocol: Copper-Catalyzed Ullmann C-N Coupling
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Carbazole (1.2 mmol)
-
CuCl (5 mol%)
-
1-methyl-imidazole (10 mol%)
-
Lithium tert-butoxide (t-BuOLi) (2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add CuCl, 1-methyl-imidazole, lithium tert-butoxide, carbazole, and the 2-bromopyridine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 110 °C for 3 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Photoredox Catalysis: A New Frontier in Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions.[11][12] This approach offers unique reactivity and can be combined with transition metal catalysis (dual catalysis) to achieve novel transformations.[13][14]
Mechanistic Principle: Single Electron Transfer (SET)
Photoredox catalysis typically involves a photocatalyst (e.g., a ruthenium or iridium complex) that, upon excitation by visible light, can engage in single electron transfer (SET) with a substrate.[11] In the context of bromopyridines, this can lead to the formation of a pyridyl radical, which can then be intercepted by a coupling partner.[15]
dot graph "Photoredox_Cycle" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"PC" [label="Photocatalyst (PC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Excitation" [label="Visible Light (hν)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "PC_excited" [label="Excited PC*", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "SET" [label="Single Electron Transfer\n(SET)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Substrate" [label="Bromopyridine", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Radical" [label="Pyridyl Radical", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Coupling" [label="Coupling with\nPartner", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="Functionalized Pyridine", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PC_redox" [label="PC⁺/PC⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Regeneration" [label="Catalyst Regeneration", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
"PC" -> "Excitation"; "Excitation" -> "PC_excited"; "PC_excited" -> "SET"; "Substrate" -> "SET"; "SET" -> "Radical"; "SET" -> "PC_redox"; "Radical" -> "Coupling"; "Coupling" -> "Product"; "PC_redox" -> "Regeneration"; "Regeneration" -> "PC"; } Caption: General principle of photoredox catalysis.
Application Example: Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents
A recent study demonstrated the coupling of 2- or 4-bromopyridines with various Grignard reagents under purple light irradiation without the need for a transition metal catalyst.[15] The reaction is proposed to proceed via a photoinduced SRN1 mechanism.[15]
Experimental Protocol: Photoredox-Mediated C-C Coupling
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Alkyl or Aryl Grignard reagent (1.5 mmol)
-
Anhydrous diethyl ether (Et₂O) or THF
-
Purple LED light source
-
Reaction vessel transparent to purple light
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2-bromopyridine dissolved in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent.
-
Irradiate the reaction mixture with a purple LED light source with constant stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
Functional Group Tolerance: A Critical Consideration
For applications in drug discovery and complex molecule synthesis, the tolerance of a catalytic system to various functional groups is paramount.
-
Palladium: Modern palladium catalysts with bulky, electron-rich ligands exhibit excellent functional group tolerance, accommodating esters, ketones, amides, nitriles, and others.[16][17]
-
Nickel: Nickel catalysts are also known for their good functional group tolerance, though they can sometimes be more sensitive to certain functionalities compared to palladium.[3]
-
Copper: Traditional Ullmann conditions are harsh, but modern ligand-accelerated copper catalysis shows improved functional group compatibility.[7]
-
Photoredox: Photoredox catalysis is often highly chemoselective and tolerant of a wide range of functional groups due to its mild reaction conditions.[18][19]
Conclusion and Future Outlook
The functionalization of bromopyridines is a well-established field with a diverse toolbox of catalytic systems.
-
Palladium-based catalysts remain the most versatile and reliable choice for a wide range of cross-coupling reactions, with ligand selection being key to success.
-
Nickel catalysts offer a cost-effective and often uniquely reactive alternative, with their role in C-C and C-N bond formation continuing to expand.
-
Copper-catalyzed systems are the classic choice for C-N and C-O bond formation, and modern iterations offer milder conditions and improved scope.
-
Photoredox catalysis represents a rapidly evolving frontier, providing access to novel reactivity under exceptionally mild conditions, both on its own and in conjunction with transition metal catalysis.
The choice of the optimal catalytic system will depend on the specific transformation, the nature of the bromopyridine and coupling partner, the required functional group tolerance, and considerations of cost and scalability. As our understanding of the underlying mechanisms of these catalytic systems deepens, we can expect the development of even more efficient, selective, and sustainable methods for the functionalization of bromopyridines, further empowering the synthesis of next-generation pharmaceuticals and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 5. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Functional group tolerance - XiMo: Solution driven technology [ximo-inc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Photoredox Activation of Aryl Bromides - ChemistryViews [chemistryviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photoredox-Assisted Reductive Cross-Coupling: Mechanistic Insight into Catalytic Aryl-Alkyl Cross-Couplings. | Semantic Scholar [semanticscholar.org]
- 15. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Bromide-promoted cascade annulation of isocyanobiaryls with aldehydes through photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Procedural Guide for the Proper Disposal of Methyl 2-(5-bromopyridin-2-yl)acetate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-(5-bromopyridin-2-yl)acetate. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As a brominated pyridine derivative, this compound requires specific handling as a halogenated organic waste stream.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. The primary source for this information is the Safety Data Sheet (SDS). This compound is classified with several hazards that dictate the required safety precautions.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound for disposal or any other purpose:
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical splash goggles.[1][3]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a standard laboratory coat.[1][3] Contaminated clothing must be removed and washed before reuse.[1]
-
Respiratory Protection: All handling, including transfers to waste containers, should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[4][5]
Waste Identification and Segregation: The Halogenated Waste Stream
Proper segregation is the most critical step in chemical waste management. The molecular structure of this compound—containing a bromine atom—classifies it as a halogenated organic compound .
Causality: Halogenated and non-halogenated waste streams are segregated because their disposal methods and costs differ significantly.[4][6] Halogenated wastes often require high-temperature incineration with scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.[7][8] Mixing them with non-halogenated solvents unnecessarily subjects the entire volume to this more complex and expensive process.[6]
Actionable Segregation Steps:
-
Identify: All waste containing this compound, including unused product, reaction mixtures, contaminated labware, and spill cleanup materials, must be classified as hazardous halogenated waste .[9][10]
-
Segregate: Maintain a dedicated waste container for halogenated organic compounds, separate from non-halogenated solvents, aqueous waste, and solid waste.[6][9]
-
Check Incompatibility: Do not mix this waste with strong acids, bases, or oxidizing agents to prevent potentially violent reactions.[9][11]
Step-by-Step Disposal Protocol
The following workflow provides a systematic procedure for the collection and disposal of waste containing this compound.
Waste Container Selection and Preparation
Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[12] For liquid waste, this is typically a glass or high-density polyethylene bottle with a secure, screw-top cap.[5][10] The container must be labeled before the first drop of waste is added.[9]
Waste Collection Procedures
-
Unused or Expired Product: If possible, keep the chemical in its original container.[3] Ensure the manufacturer's label is intact and legible.
-
Contaminated Solid Waste: Items such as pipette tips, contaminated weighing paper, or gloves should be placed in a designated, sealed, and labeled container for solid hazardous waste.[13]
-
Liquid Waste (Solutions): Carefully transfer liquid waste containing this compound into the designated "Halogenated Organic Waste" container inside a chemical fume hood.[4][9] Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]
Mandatory Labeling Requirements
Proper labeling is a key OSHA and EPA compliance requirement.[12][15] Your institution's Environmental Health and Safety (EHS) department will typically provide official hazardous waste labels.[3] The label must include:
-
The full chemical name : "this compound". Do not use abbreviations or chemical formulas.[3][10]
-
All constituents in the container with their approximate percentages (e.g., this compound ~5%, Dichloromethane 95%).[4][6]
-
Hazard information : Check the appropriate boxes on the label (e.g., Toxic, Irritant).[3][16]
Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16][17]
-
Location: The SAA must be under the control of laboratory personnel.[14][18]
-
Containment: The waste container should be kept in a secondary containment bin to prevent the spread of potential spills.[14]
-
Container Closure: The waste container must be securely capped at all times, except when waste is actively being added.[4][6][9]
Arranging for Final Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), you must arrange for its removal.[17]
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3][10]
-
Provide Information: Be prepared to provide all information from the hazardous waste label to the EHS personnel.[10]
-
Prohibition: NEVER dispose of this compound or its containers in the regular trash or pour it down the sink.[5][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for proper disposal.
Emergency Procedures for Spills and Exposure
A comprehensive safety plan must include protocols for accidental releases and exposures.[19]
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.[9]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[5]
-
Contain: Use an inert absorbent material such as sand, vermiculite, or commercial spill pads to contain the spill.[5][9] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbent material into a sealable, compatible container.[9]
-
Dispose: Label the container as "Hazardous Waste: Spill Cleanup" with the chemical name and dispose of it through EHS.
-
Decontaminate: Clean the spill area thoroughly.
Personnel Exposure
-
If Inhaled: Immediately move the individual to fresh air. Seek medical attention.[1][20]
-
If on Skin: Remove contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[20]
-
If in Eyes: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting .[1] Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[1]
Regulatory Framework Overview
In the United States, the disposal of hazardous chemical waste is primarily governed by two federal agencies:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for "cradle-to-grave" management of hazardous waste.[12][14] This includes regulations on waste identification, generation, transportation, and disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, such as the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who handle hazardous substances.[15][21][22][23] These standards mandate training, labeling, SDS availability, and safe work practices.[15][21]
By following the procedures outlined in this guide, laboratories can ensure they are operating in compliance with these critical federal regulations and fostering a culture of safety.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C8H8BrNO2 | CID 53419526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. danielshealth.com [danielshealth.com]
- 13. benchchem.com [benchchem.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. epa.gov [epa.gov]
- 19. cleanmanagement.com [cleanmanagement.com]
- 20. pentachemicals.eu [pentachemicals.eu]
- 21. masterytcn.com [masterytcn.com]
- 22. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 23. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
